Gimatecan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(19S)-19-ethyl-19-hydroxy-10-[(E)-(2-methylpropan-2-yl)oxyiminomethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5/c1-5-25(31)18-10-20-21-16(12-28(20)22(29)17(18)13-32-23(25)30)15(11-26-33-24(2,3)4)14-8-6-7-9-19(14)27-21/h6-11,31H,5,12-13H2,1-4H3/b26-11+/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVFUQKYVFCEKJ-OPTOVBNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NOC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)/C=N/OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057702 | |
| Record name | Gimatecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292618-32-7, 292620-90-7 | |
| Record name | Gimatecan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=292618-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gimatecan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292618327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-tert-Butoxyiminomethylcamptothecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292620907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gimatecan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06721 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gimatecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 292618-32-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GIMATECAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KKS9R192F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Gimatecan: A Technical Guide to the Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gimatecan (also known as ST1481) is a potent, orally bioavailable, semi-synthetic lipophilic analogue of camptothecan.[1][2][3] As a member of the camptothecin class of chemotherapeutics, its primary mechanism of action is the inhibition of DNA topoisomerase I, a critical enzyme involved in DNA replication and transcription.[1][4] This targeted action leads to the formation of lethal DNA lesions, cell cycle arrest, and the induction of apoptosis, making this compound a subject of significant interest in oncology research.[2][5] Preclinical studies have demonstrated its antitumor activity across a wide range of solid tumors, including gastric, bladder, esophageal, and hepatocellular carcinomas.[4][5][6][7] This technical guide provides an in-depth overview of the molecular mechanisms underpinning this compound's anticancer effects, detailed experimental protocols for its study, and quantitative data on its efficacy.
Core Mechanism of Action: Topoisomerase I Inhibition
This compound exerts its cytotoxic effects by targeting DNA topoisomerase I (TopI).[4] TopI alleviates torsional stress in DNA by inducing transient single-strand breaks.[8] The process involves the formation of a temporary covalent intermediate known as the "cleavable complex," where TopI is linked to the 3' end of the broken DNA strand.[9] this compound intercalates into this complex, stabilizing it and inhibiting the subsequent re-ligation of the DNA strand.[2][3][10]
When a DNA replication fork collides with this stabilized this compound-TopI-DNA ternary complex, the transient single-strand break is converted into a permanent and lethal double-strand break.[2][3] The accumulation of these double-strand breaks triggers a cascade of cellular responses, including the activation of the DNA Damage Response (DDR), cell cycle arrest, and ultimately, programmed cell death (apoptosis).[2][5]
Downstream Signaling Pathways
The DNA damage induced by this compound activates a complex network of signaling pathways that collectively determine the cell's fate.
-
DNA Damage Response (DDR) Pathway : The presence of double-strand breaks activates key sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related).[11] These kinases phosphorylate a host of downstream targets, including checkpoint kinases CHK1 and CHK2, and the histone variant H2AX (forming γH2AX), a sensitive marker of DNA damage.[11][12] This cascade ultimately activates the tumor suppressor p53, a critical regulator of cell cycle arrest and apoptosis.[5][11]
-
PI3K/AKT Pathway : this compound has been shown to suppress the pro-survival PI3K/AKT pathway by inhibiting the phosphorylation of AKT (pAKT).[6][13] Downregulation of this pathway reduces survival signals and can sensitize cancer cells to apoptosis.
-
MAPK Pathway : The mitogen-activated protein kinase (MAPK) pathway is also modulated by this compound.[6] Treatment leads to the inhibition of the classical pro-proliferative ERK pathway, evidenced by decreased phosphorylation of MEK and ERK.[6][13] Concurrently, this compound activates stress-activated protein kinase (SAPK) pathways, specifically JNK2 and p38 MAPK, which are involved in promoting apoptosis.[6][13]
Cellular Effects
Cell Cycle Arrest
A primary consequence of the DNA damage induced by this compound is the activation of cell cycle checkpoints.[7] Numerous studies have demonstrated that this compound causes a persistent arrest of cancer cells in the S-phase of the cell cycle.[1][5][7][11] This S-phase arrest is a protective mechanism to prevent cells with damaged DNA from progressing to mitosis.[7] In some cell types, a G2/M arrest has also been observed.[14] This arrest is mediated by the DDR pathway, which, through p53, leads to the accumulation of checkpoint proteins like p21, which in turn inhibit cyclin-dependent kinases (CDKs) such as CDK2, thereby halting cell cycle progression.[11]
Induction of Apoptosis
If DNA damage is too extensive to be repaired, the cell is directed towards apoptosis. This compound is a potent inducer of apoptosis in a variety of cancer cell lines.[5][6] The apoptotic response is characterized by the activation of the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins like Bak and Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[6][11] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of executioner caspases, such as caspase-3 and caspase-9, and cleavage of substrates like PARP (Poly (ADP-ribose) polymerase).[11][15]
Quantitative Efficacy Data
The antiproliferative activity of this compound has been quantified in numerous cancer cell lines. The 50% inhibitory concentration (IC50) values vary depending on the cell line and the duration of drug exposure.
| Cancer Type | Cell Line | Exposure Time | IC50 Value | Citation(s) |
| Bladder Cancer | MCR | 1 hour | 90 ± 3 ng/mL | [1][11] |
| 24 hours | 5.0 ± 0.2 ng/mL | [1][11] | ||
| HT1376 | 1 hour | 9.0 ± 0.4 ng/mL | [1][11] | |
| 24 hours | 2.8 ± 0.1 ng/mL | [1][11] | ||
| Gastric Cancer | SNU-1 | 72 hours | 1.95 nM | [6] |
| HGC27 | 72 hours | 1.63 nM | [6] | |
| MGC803 | 72 hours | 3.29 nM | [6] | |
| NCI-N87 | 72 hours | 88.20 nM | [6] | |
| Hepatocellular Carcinoma | Panel of HCC lines | 72 hours | 12.1 - 1085.0 nM | [4][16] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Topoisomerase I DNA Cleavage Assay
This assay directly measures the ability of this compound to stabilize the TopI-DNA cleavable complex.[9][12]
-
Substrate Preparation : A DNA oligonucleotide (e.g., 117-bp) containing known Top1 cleavage sites is 3'-end labeled with [α-³²P]dATP using terminal deoxynucleotidyl transferase. The labeled substrate is purified.
-
Reaction Setup : Approximately 2 nM of the radiolabeled DNA substrate is incubated with recombinant human Top1 enzyme in a reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA).
-
Drug Incubation : this compound, dissolved in DMSO, is added to the reaction mixture at various concentrations. A vehicle control (DMSO) and a positive control (e.g., camptothecin) are included. The reaction is incubated at 25°C for 20 minutes to allow the cleavage/religation equilibrium to be established.
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Reaction Termination : The reaction is stopped by adding 0.5% Sodium Dodecyl Sulfate (SDS) to denature the Top1 enzyme, trapping it covalently on the DNA if a cleavable complex was stabilized.
-
Electrophoresis : An equal volume of formamide loading dye is added, and the samples are heated. The DNA fragments are separated on a denaturing polyacrylamide gel (containing urea).
-
Visualization : The gel is dried and exposed to a phosphor screen or X-ray film. An increase in the intensity of cleaved DNA fragments in the presence of this compound indicates stabilization of the TopI-DNA complex.[9]
Cell Viability Assay (CellTiter-Glo®)
This assay quantifies the number of viable cells in culture based on the amount of ATP present.[1][16]
-
Cell Seeding : Cancer cells are harvested during logarithmic growth and seeded into a 96-well opaque-walled plate at a density of approximately 5,000 cells per well in 80 µL of culture medium.[1]
-
Drug Treatment : After allowing cells to adhere overnight, they are treated with 20 µL of this compound at various concentrations in triplicate.[1] Control wells receive vehicle (e.g., 0.1% DMSO).
-
Incubation : The plate is incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Lysis and Signal Generation : The plate is equilibrated to room temperature. 50 µL of CellTiter-Glo® Reagent is added to each well.[1]
-
Measurement : The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, then incubated at room temperature for 10 minutes to stabilize the luminescent signal.[1] Luminescence is recorded using a plate reader.
-
Analysis : The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.
Cell Cycle Analysis by Propidium Iodide Staining
This method uses the DNA-intercalating dye propidium iodide (PI) to determine the distribution of cells in different phases of the cell cycle via flow cytometry.[7][17]
-
Cell Culture and Treatment : Seed cells and treat with this compound at desired concentrations (e.g., IC50 and IC80) for 24 hours.[7]
-
Cell Harvest : Harvest approximately 1 x 10⁶ cells by trypsinization (for adherent cells) or centrifugation. Wash the cells twice with ice-cold PBS.[7]
-
Fixation : Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[7] Incubate on ice for at least 30 minutes. Cells can be stored at 4°C for several weeks.
-
Washing : Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and wash twice with PBS to remove the ethanol.[7]
-
RNase Treatment : To ensure only DNA is stained, resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes.[13]
-
Staining : Add PI staining solution (e.g., 50 µg/mL in PBS) to the cells and incubate for 15-30 minutes at room temperature, protected from light.[5][13]
-
Flow Cytometry : Analyze the samples on a flow cytometer, acquiring data in a linear scale for the PI fluorescence channel. Collect at least 10,000 events and use doublet discrimination gates.[17]
-
Analysis : Use cell cycle analysis software to model the G0/G1, S, and G2/M populations from the DNA content histogram.
Apoptosis Assay by Annexin V & PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
-
Cell Treatment : Treat cells with this compound for a specified time (e.g., 24 hours).[2] Prepare positive and negative controls.
-
Cell Harvest : Collect all cells, including those in the supernatant (which may be apoptotic and detached). Wash the cells once with cold PBS.[14]
-
Resuspension : Resuspend the cell pellet in 1X Annexin-binding buffer (typically containing 10 mM HEPES, 140 mM NaCl, and 2.5 mM CaCl₂) at a concentration of ~1 x 10⁶ cells/mL.[3]
-
Staining : To 100 µL of the cell suspension, add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC or PE) and 1-2 µL of a PI working solution (e.g., 100 µg/mL).[2][3]
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Dilution & Analysis : Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within one hour.[10]
-
Interpretation :
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Western Blot Analysis of Signaling Proteins
This technique is used to detect and quantify key proteins in signaling pathways, such as p-AKT and p-ERK.[6][15]
-
Protein Extraction : After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation : Mix 20-50 µg of total protein with Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol) and heat at 95°C for 5 minutes.[15]
-
SDS-PAGE : Load the denatured protein samples onto a polyacrylamide gel and separate them by size via electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for the target proteins (e.g., rabbit anti-phospho-ERK, rabbit anti-phospho-AKT) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[15]
-
Secondary Antibody Incubation : Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[15]
-
Detection : After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film.[15]
-
Stripping and Reprobing : To ensure even loading, the membrane can be stripped of antibodies and reprobed for total protein (e.g., total ERK, total AKT) or a loading control like β-actin.[15]
References
- 1. In Vitro and In Vivo Anticancer Activity of this compound against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kumc.edu [kumc.edu]
- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 5. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 6. researchgate.net [researchgate.net]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro and In Vivo Anticancer Activity of this compound against Hepatocellular Carcinoma [journal.waocp.org]
- 16. researchgate.net [researchgate.net]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Gimatecan: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gimatecan (ST1481) is a potent, orally bioavailable, semi-synthetic lipophilic analog of the natural alkaloid camptothecin.[1][2] It functions as a topoisomerase I inhibitor, a critical enzyme in DNA replication and transcription.[1] By stabilizing the covalent complex between topoisomerase I and DNA, this compound induces lethal double-stranded DNA breaks, leading to apoptotic cell death in rapidly dividing cancer cells.[1] This technical guide provides an in-depth overview of this compound's chemical structure, a detailed synthesis pathway, and a summary of its biological activity, including its effects on cellular signaling pathways. The information is presented to support further research and development of this promising anti-cancer agent.
Chemical Structure
This compound is chemically known as (4S)-11-[(E)-(tert-butoxyimino)methyl]-4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione.[3] Its molecular formula is C25H25N3O5, with a molecular weight of 447.49 g/mol .[3] The structure features the characteristic pentacyclic ring system of camptothecin, with a crucial modification at the 7-position.
Caption: Chemical structure of this compound highlighting its key functional moieties.
Synthesis Pathway
This compound is a semi-synthetic derivative of 20(S)-camptothecin. The synthesis primarily involves the introduction of a tert-butoxyiminomethyl group at the C7 position of the camptothecin core. This is achieved through the condensation of 20(S)-camptothecin-7-aldehyde with O-tert-butylhydroxylamine.
Caption: Overview of the semi-synthetic pathway for this compound from 20(S)-camptothecin.
Experimental Protocols
Step 1: Synthesis of 20(S)-Camptothecin-7-aldehyde
Step 2: Synthesis of this compound (Condensation)
The synthesis of this compound and similar 7-oxyiminomethyl derivatives of camptothecin has been described to proceed via the condensation of the corresponding 7-aldehyde or 7-ketone with an O-substituted hydroxylamine.[4]
-
Reaction: 20(S)-Camptothecin-7-aldehyde is reacted with O-tert-butylhydroxylamine in a suitable solvent, such as ethanol or a mixture of dichloromethane and methanol.
-
Catalyst: The reaction may be catalyzed by a mild acid.
-
Purification: The resulting product, this compound, can be purified by column chromatography on silica gel.
Biological Activity and Mechanism of Action
This compound exerts its anticancer effects primarily through the inhibition of topoisomerase I.[5] This leads to the stabilization of the topoisomerase I-DNA cleavable complex, which in turn causes the accumulation of single-strand breaks in the DNA.[1] When the DNA replication fork collides with this complex, irreversible double-strand breaks occur, triggering apoptosis.[1]
Signaling Pathways
Recent studies have shown that this compound's antitumor activity also involves the modulation of key signaling pathways.[6] In gastric cancer models, this compound has been shown to suppress the AKT and ERK pathways while activating the JNK2 and p38 MAPK pathways.[6]
Caption: this compound's modulation of key cancer-related signaling pathways.
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound (IC50 values)
| Cell Line | Cancer Type | IC50 (nM) |
| HepG2 | Hepatocellular Carcinoma | 12.1 |
| Huh-1 | Hepatocellular Carcinoma | 25.3 |
| HCCLM3 | Hepatocellular Carcinoma | 48.7 |
| PLC/PRF/5 | Hepatocellular Carcinoma | 1085.0 |
Data from a study on hepatocellular carcinoma cell lines. The IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cells.[7]
Table 2: Pharmacokinetic Parameters of this compound in Humans (Phase I Study)
| Parameter | Value (Mean ± SD) |
| Maximum Tolerated Dose (MTD) | 2.40 mg/m² (orally, once a week for 3 weeks) |
| Biological Half-life (t½) | 77 ± 37 hours |
| Peak Plasma Concentration (Cmax) at MTD | 67 - 82 ng/mL |
| Plasma Concentration after 7 days at MTD | 15 ± 18 ng/mL |
Data from a Phase I clinical trial in patients with advanced solid tumors.[8]
Table 3: In Vivo Antitumor Activity of this compound in Xenograft Models
| Xenograft Model | Tumor Type | Dose (mg/kg) | Treatment Schedule | Tumor Volume Inhibition (%) |
| HepG2 | Hepatocellular Carcinoma | 0.8 | Orally, every 4 days for 4 doses | 95 |
| Huh-1 | Hepatocellular Carcinoma | 0.8 | Orally, every 4 days for 4 doses | 62 |
| HCCLM3 | Hepatocellular Carcinoma | 0.8 | Orally, every 4 days for 4 doses | 74 |
| PLC/PRF/5 | Hepatocellular Carcinoma | 0.8 | Orally, every 4 days for 4 doses | 71 |
Data from a study on hepatocellular carcinoma xenograft models in mice.
Conclusion
This compound is a promising camptothecin analog with potent antitumor activity demonstrated in both preclinical and early clinical studies. Its oral bioavailability and long half-life offer potential advantages in clinical settings. The elucidation of its dual mechanism of action, involving both direct topoisomerase I inhibition and modulation of key signaling pathways, provides a strong rationale for its continued development. This technical guide summarizes the current knowledge on this compound's chemical and biological properties to facilitate further research into its therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel 7-oxyiminomethyl derivatives of camptothecin with potent in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimized synthesis and enhanced efficacy of novel triplex-forming camptothecin derivatives based on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound exerts potent antitumor activity against gastric cancer in vitro and in vivo via AKT and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Preclinical Pharmacology of Gimatecan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gimatecan (ST1481) is a novel, orally bioavailable, lipophilic camptothecin analogue with potent antineoplastic activity.[1][2] As a topoisomerase I (Top I) inhibitor, it stabilizes the enzyme-DNA cleavable complex, leading to DNA damage and apoptosis in cancer cells.[1][3] Preclinical studies have demonstrated its broad-spectrum efficacy across a range of solid tumors, including those resistant to other chemotherapeutic agents.[4][5] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and associated signaling pathways. Quantitative data are summarized in structured tables, and key experimental protocols are described.
Mechanism of Action
This compound exerts its cytotoxic effects by targeting DNA topoisomerase I.[6][7] The binding of this compound to the Top I-DNA complex prevents the religation of single-strand breaks, which are converted into lethal double-stranded breaks during DNA replication, ultimately triggering apoptosis.[1][3] This mechanism is characteristic of the camptothecin class of drugs. However, this compound is distinguished by its potent and persistent stabilization of the cleavable complex.[2][6] Furthermore, its lipophilic nature is thought to facilitate rapid cellular uptake and accumulation.[5]
Some studies suggest this compound may also possess antiangiogenic properties, potentially by inhibiting endothelial cell migration and down-regulating proangiogenic factors like basic fibroblast growth factor (bFGF).[1][3][8]
Caption: Mechanism of action of this compound as a Topoisomerase I inhibitor.
In Vitro Efficacy
This compound has demonstrated potent cytotoxic activity against a wide array of human cancer cell lines in vitro. Its efficacy is often superior to that of other camptothecin derivatives, such as topotecan.[4] The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of drug exposure.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |
| Hepatocellular Carcinoma | ||||
| HepG2, Huh-1, HCCLM3, PLC/PRF/5 | Hepatocellular Carcinoma | 12.1 - 1085.0 | 72 | [6] |
| Gastric Cancer | ||||
| SNU-1 | Gastric Cancer | 1.95 | 72 | [9] |
| HGC27 | Gastric Cancer | 1.63 | 72 | [9] |
| MGC803 | Gastric Cancer | 3.29 | 72 | [9] |
| NCI-N87 | Gastric Cancer | 88.20 | 72 | [9] |
| Bladder Cancer | ||||
| MCR | Bladder Cancer | 90 ± 3 ng/mL (~201 nM) | 1 | [10] |
| HT1376 | Bladder Cancer | 9.0 ± 0.4 ng/mL (~20 nM) | 1 | [10] |
| MCR | Bladder Cancer | 5.0 ± 0.2 ng/mL (~11 nM) | 24 | [10] |
| HT1376 | Bladder Cancer | 2.8 ± 0.1 ng/mL (~6 nM) | 24 | [10] |
| Other Solid Tumors | ||||
| Ovarian, Osteosarcoma, Glioblastoma, Melanoma | Various Solid Tumors | 8 - 62 ng/mL (~18 - 139 nM) | Not Specified | [4] |
Experimental Protocol: In Vitro Cell Proliferation Assay
The antiproliferative activity of this compound is typically assessed using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[6][11]
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight in a complete culture medium.
-
Drug Treatment: Cells are then treated with various concentrations of this compound (and vehicle control, e.g., 0.1% DMSO) for a specified duration (e.g., 24, 48, or 72 hours) at 37°C.[6][9]
-
Viability Measurement: After the incubation period, the number of viable cells is determined. For the CellTiter-Glo® assay, the reagent is added to the wells, and luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
Data Analysis: The percentage of viable cells relative to the vehicle control is calculated for each this compound concentration. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then determined from the dose-response curve.
In Vivo Efficacy
This compound has demonstrated significant antitumor activity in various preclinical in vivo models, including human tumor xenografts and patient-derived xenografts (PDXs).[4][9] It exhibits efficacy with both intermittent and continuous dosing schedules, and it can be administered orally.[2][8]
Table 2: In Vivo Antitumor Activity of this compound
| Tumor Model | Cancer Type | Animal Model | Dosing Schedule | Key Findings | Reference |
| HepG2, Huh-1, HCCLM3, PLC/PRF/5 Xenografts | Hepatocellular Carcinoma | Nude Mice | 0.8 mg/kg and 0.4 mg/kg, p.o., q4d x 4 | Significant tumor growth inhibition (TVI% of 62-95% at 0.8 mg/kg). | [6] |
| Gastric Cancer PDXs | Gastric Cancer | PDX Models | Not specified | Significant tumor growth inhibition. | [9] |
| H460 Xenograft | Non-Small Cell Lung Cancer | Nude Mice | 0.25 mg/kg, p.o., daily | Marked tumor growth inhibition (>99% TVI). | [5] |
| A549 Xenograft | Non-Small Cell Lung Cancer | Nude Mice | 0.5 mg/kg, p.o., daily | Strong tumor growth inhibition. | [8] |
| Various Xenografts | NSCLC, Melanoma, Osteosarcoma | Nude Mice | Not specified | High rate of complete responses and cures. | [4] |
| Breast Cancer Xenografts | Breast Cancer | Nude Mice | 0.03 - 0.48 mg/kg, p.o., daily, 5 days/week x 4 weeks | Complete tumor regressions observed even at low doses (0.03 mg/kg). | [12] |
Experimental Protocol: In Vivo Xenograft Study
The in vivo antitumor efficacy of this compound is commonly evaluated in mouse xenograft models.[6][7]
Caption: A generalized workflow for in vivo xenograft studies of this compound.
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or NOD/SCID mice).[6]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, after which the mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered (often orally via gavage) according to a specific dosing schedule (e.g., every four days for a total of four times).[6][7] The control group receives the vehicle.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) to assess efficacy and toxicity.[6][7]
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or after a specified time. Antitumor activity is evaluated by calculating parameters such as tumor growth inhibition (TGI) and tumor growth delay (TGD).
Signaling Pathway Modulation
Recent studies have begun to elucidate the impact of this compound on intracellular signaling pathways, which may contribute to its antitumor effects beyond direct DNA damage.
In gastric cancer cells, this compound treatment has been shown to suppress the PI3K/AKT and MAPK/ERK pathways while activating the JNK and p38 MAPK pathways.[9]
-
Suppression of Pro-Survival Pathways: this compound significantly inhibits the phosphorylation of AKT (pAKT), MEK (pMEK), and ERK (pERK), key components of pathways that promote cell survival and proliferation.[9]
-
Activation of Stress-Activated Pathways: Concurrently, this compound upregulates the phosphorylation of JNK2 (pJNK2) and p38 MAPK (p-p38), which are involved in stress responses that can lead to apoptosis.[9]
Caption: Modulation of AKT and MAPK signaling pathways by this compound in gastric cancer.
Conclusion
The preclinical data for this compound strongly support its potential as a potent and orally bioavailable anticancer agent.[2] Its robust activity in a wide range of in vitro and in vivo models, including those resistant to standard therapies, highlights its therapeutic promise.[4][5] The favorable pharmacological profile, characterized by potent Top I inhibition, good oral bioavailability, and a manageable toxicity profile in preclinical models, has provided a strong rationale for its clinical development.[2] Further research into its effects on cellular signaling pathways may reveal additional mechanisms contributing to its efficacy and identify potential combination therapy strategies.
References
- 1. This compound | C25H25N3O5 | CID 9577124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, a novel camptothecin with a promising preclinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. | BioWorld [bioworld.com]
- 5. Potent antitumor activity and improved pharmacological profile of ST1481, a novel 7-substituted camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Anticancer Activity of this compound against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Anticancer Activity of this compound against Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound exerts potent antitumor activity against gastric cancer in vitro and in vivo via AKT and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. In Vitro and In Vivo Anticancer Activity of this compound against Hepatocellular Carcinoma [journal.waocp.org]
- 12. aacrjournals.org [aacrjournals.org]
Gimatecan: A Technical Guide to a Novel Topoisomerase I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gimatecan (also known as ST1481 or LBQ707) is a potent, orally bioavailable, semi-synthetic lipophilic analog of camptothecin, a quinoline alkaloid with significant antitumor activity.[1][2] As a topoisomerase I inhibitor, this compound represents a promising next-generation therapeutic agent in oncology.[3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical and clinical data, and the signaling pathways it modulates.
Chemical and Physical Properties
This compound is a 7-t-butoxyiminomethyl-substituted camptothecin derivative.[2] This lipophilic modification contributes to its favorable pharmacokinetic profile, including enhanced oral bioavailability and increased stability of the active lactone ring.[4][5]
| Property | Value |
| Chemical Formula | C25H25N3O5 |
| Molecular Weight | 447.49 g/mol |
| SMILES | CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)/C=N/OC(C)(C)C)O[5] |
| CAS Number | 292618-32-7[5] |
Mechanism of Action: Topoisomerase I Inhibition
This compound exerts its cytotoxic effects by targeting DNA topoisomerase I, a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription.[3] The catalytic cycle of topoisomerase I involves the formation of a transient single-strand break in the DNA, creating a covalent intermediate known as the cleavable complex.[6] this compound stabilizes this complex, preventing the re-ligation of the DNA strand.[7][8]
The collision of the advancing replication fork with this stabilized this compound-topoisomerase I-DNA ternary complex leads to the conversion of single-strand breaks into irreversible double-strand breaks.[8] This accumulation of DNA damage triggers cell cycle arrest and ultimately induces apoptosis.[9]
Data Presentation
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity across a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SNU-1 | Gastric Cancer | 1.95 | [10] |
| HGC27 | Gastric Cancer | 1.63 | [10] |
| MGC803 | Gastric Cancer | 3.29 | [10] |
| NCI-N87 | Gastric Cancer | 88.20 | [10] |
| HT1376 | Bladder Carcinoma | 9.0 ± 0.4 ng/mL (~20 nM) | [11] |
| MCR | Bladder Carcinoma | 90 ± 3 ng/mL (~201 nM) | [11] |
| Multiple HCC Lines | Hepatocellular Carcinoma | 12.1 - 1085.0 | [3] |
Clinical Pharmacokinetics
Phase I clinical trials have elucidated the pharmacokinetic profile of orally administered this compound.
| Parameter | Value | Reference |
| Half-life (t1/2) | 77 ± 37 hours | [12] |
| Cmax (at MTD of 2.40 mg/m²) | 67 - 82 ng/mL | [12] |
| AUC(0-24h) (first day, normalized) | 194 - 2909 ng·h/mL/mg/m² | [4] |
| Active Form in Plasma | >85% (lactone) | [4] |
Signaling Pathways Modulated by this compound
This compound's induction of DNA damage triggers a cascade of cellular signaling events, primarily involving the p53, AKT, and MAPK pathways, and leading to the suppression of the MYC oncogene.
p53 Signaling Pathway
In response to DNA double-strand breaks induced by this compound, the p53 tumor suppressor protein is activated through phosphorylation.[9] Activated p53 then transcriptionally upregulates target genes such as p21, leading to cell cycle arrest, and pro-apoptotic proteins like Bax, initiating apoptosis.[9]
AKT and MAPK Signaling Pathways
This compound has been shown to modulate the AKT and MAPK signaling cascades in cancer cells.[10] It inhibits the phosphorylation of AKT, MEK, and ERK, which are key components of pro-survival pathways.[10] Concurrently, this compound activates the stress-activated JNK and p38 MAPK pathways, further promoting apoptosis.[10]
MYC Suppression
The MYC oncogene is a critical driver of cell proliferation and is often overexpressed in cancer. This compound treatment has been associated with the suppression of the MYC pathway. This is likely an indirect effect resulting from the activation of p53 and the modulation of other signaling pathways that regulate MYC expression and stability.
Experimental Protocols
Topoisomerase I Relaxation Assay
This assay measures the ability of this compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x reaction buffer, and purified human topoisomerase I enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction tubes.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control.[6]
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 72 hours).
-
Reagent Addition: Add CellTiter-Glo® reagent to each well and mix to induce cell lysis.
-
Luminescence Measurement: Measure the luminescent signal using a plate reader. The signal is proportional to the number of viable cells.[3]
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Culture cells with and without this compound for a specified duration.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-AKT, p-ERK, p53, cleaved PARP).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]
Clinical Development
This compound has undergone several Phase I and Phase II clinical trials for various solid tumors, including glioblastoma, pancreatic cancer, and ovarian cancer.[12][13][14] These trials have established its safety profile, determined the maximum tolerated dose, and provided preliminary evidence of its antitumor activity.[12][13] Ongoing and future studies will further define its efficacy, both as a monotherapy and in combination with other anticancer agents.
Conclusion
This compound is a promising topoisomerase I inhibitor with a distinct pharmacological profile characterized by oral bioavailability and potent antitumor activity. Its mechanism of action, centered on the stabilization of the topoisomerase I-DNA cleavable complex, leads to DNA damage and apoptosis through the modulation of key signaling pathways such as p53, AKT, and MAPK. The comprehensive data presented in this guide underscore the potential of this compound as a valuable therapeutic agent in the treatment of various cancers. Further clinical investigation is warranted to fully realize its clinical utility.
References
- 1. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 2. Phase II clinical trials on Investigational drugs for the Treatment of Pancreatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Anticancer Activity of this compound against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of the new oral camptothecin this compound: the inter-patient variability is related to alpha1-acid glycoprotein plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C25H25N3O5 | CID 9577124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Facebook [cancer.gov]
- 9. A novel oral camptothecin analog, this compound, exhibits superior antitumor efficacy than irinotecan toward esophageal squamous cell carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound exerts potent antitumor activity against gastric cancer in vitro and in vivo via AKT and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Phase I and pharmacokinetic study of this compound given orally once a week for 3 of 4 weeks in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A phase II trial of oral this compound for recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Phase II Study of this compound (ST1481) in Locally Advanced or Metastatic Pancreatic Cancer | Clinical Research Trial Listing [centerwatch.com]
Lipophilic Camptothecin Analogues for Cancer Therapy
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Camptothecin (CPT), a pentacyclic quinoline alkaloid, is a potent anti-cancer agent that uniquely targets DNA topoisomerase I (Top1).[1] Despite its promising activity, the clinical development of CPT has been hampered by its poor water solubility and the hydrolytic instability of its active lactone E-ring.[2][3][4] This has spurred the development of numerous analogues, with a significant focus on increasing lipophilicity to enhance lactone stability, improve plasma half-life, and overcome multi-drug resistance. This guide provides a comprehensive technical overview of lipophilic CPT analogues, detailing their mechanism of action, structure-activity relationships, preclinical and clinical data, and the experimental protocols used for their evaluation. We explore key analogues such as gimatecan, silatecans, and the karenitecin series, and discuss formulation strategies like liposomal encapsulation that are crucial for their delivery.
Introduction to Camptothecin
Discovered in 1966 by Wall and Wani from the bark of the Chinese "Happy Tree," Camptotheca acuminata, camptothecin demonstrated significant anticancer activity in early screenings.[4][5] However, initial clinical trials in the 1970s using a water-soluble sodium salt form were disappointing due to low efficacy and severe toxicities.[3][6] The reduced activity was later attributed to the hydrolysis of the essential α-hydroxy lactone E-ring to an inactive carboxylate form at physiological pH.[2][5] The rediscovery of Topoisomerase I as its molecular target in 1985 revitalized interest, leading to the development of FDA-approved, more water-soluble analogues like topotecan and irinotecan.[3]
The development of lipophilic analogues represents a parallel and promising strategy. The core rationale is that increased lipophilicity enhances the stability of the crucial lactone ring, facilitates passive diffusion across cell membranes, and can help overcome resistance mediated by drug efflux pumps.[2][5][7]
Mechanism of Action
Primary Target: DNA Topoisomerase I
The primary mechanism of action for CPT and its analogues is the inhibition of Topoisomerase I, a nuclear enzyme essential for relaxing torsional strain in DNA during replication and transcription.[8][9][10]
-
Cleavage: Top1 introduces a transient single-strand break in the DNA by forming a covalent bond between its active-site tyrosine (Tyr-723) and the 3'-phosphate end of the DNA.[11]
-
Inhibition: CPT intercalates into this enzyme-DNA complex, creating a stable ternary complex.[5][6][11] It binds through hydrogen bonds to both the enzyme and the DNA, physically preventing the re-ligation of the broken DNA strand.[5][11]
-
Damage: This stabilized "cleavable complex" becomes a roadblock. When an advancing DNA replication fork collides with it, the transient single-strand break is converted into a permanent and lethal double-strand break.[8][10][12] This damage primarily occurs during the S-phase of the cell cycle, leading to cell cycle arrest and ultimately, apoptosis.[6][8]
Alternative Mechanisms of Action
While Top1 is the canonical target, some highly potent CPT analogues, such as FL118, have been shown to exert antitumor activity independently of Top1 inhibition.[6] FL118 can downregulate the expression of key anti-apoptotic proteins like survivin, Mcl-1, and XIAP.[7] This suggests that certain structural modifications can lead to novel mechanisms of action, providing an avenue to overcome resistance to traditional Top1 inhibitors.[6]
Key Lipophilic Camptothecin Analogues and Preclinical Data
Increasing lipophilicity through substitutions, typically at the C7, C9, C10, and C11 positions, is a key strategy in developing novel CPTs.
This compound (ST1481)
This compound is a lipophilic CPT analogue with a tert-butyldimethylsilyl ether group at position 7. This modification was designed to increase lactone stability.[6] While it showed promise in preclinical studies, its clinical development has been hampered by weak results in Phase I and II trials.[6]
Silatecans (e.g., DB-67)
Silatecans are a class of 7-silyl-modified CPTs, such as DB-67 (7-tert-butyldimethylsilyl-10-hydroxy camptothecin). These compounds are highly lipophilic, which is thought to improve transit across the blood-brain barrier and enhance lactone stability in vivo.[6] DB-67 demonstrated higher lactone levels in human blood compared to other analogues, making it an attractive candidate for further development.[6]
Karenitecin Series (BNP1350)
Karenitecin (BNP1350) is a highly lipophilic CPT with a trimethylsilylethyl group at the C7 position, developed for superior oral bioavailability and lactone stability.[13] It has shown significant antitumor activity in various human xenograft models, including melanoma and ovarian cancer.[13][14] In comparative studies, BNP1350 was found to be more potent than SN-38 (the active metabolite of irinotecan) and significantly more potent than topotecan in human ovarian cancer cell lines.[13]
FL118
FL118 (10,11-methylenedioxy-20(S)-CPT) is a novel, highly water-insoluble CPT analogue.[6] It possesses exceptional antitumor activity in preclinical models of colorectal and head-and-neck cancer and can effectively overcome resistance to irinotecan and topotecan.[6] Its unique activity profile may be linked to its ability to target multiple oncogenic pathways beyond Top1 inhibition.[6][7]
Quantitative Preclinical Data
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of selected lipophilic camptothecin analogues from published literature.
Table 1: In Vitro Cytotoxicity (IC₅₀) of Lipophilic CPT Analogues
| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| BNP1350 (Karenitecin) | A2780 | Ovarian | Data not specified, but more potent than SN-38 | [13] |
| SN-38 | HT-29 | Colon | 80 ± 20 | [15] |
| Topotecan | HT-29 | Colon | 70 ± 20 | [15] |
| Lurtotecan | SKVLB | Ovarian (MDR) | 99 | [15] |
| Topotecan | SKVLB | Ovarian (MDR) | 149 | [15] |
| BN-80915 | HT-29 | Colon | 1.5 ± 0.8 | [15] |
| 7-butyl-10,11-methylenedioxy-CPT | MCF-7/wt | Breast | ~2 | [16] |
| 9c | A549 | Non-Small Cell Lung | Data not specified, but more potent than FL118 |[7] |
Note: IC₅₀ values can vary significantly based on assay conditions and exposure times.
Table 2: In Vivo Efficacy of Lipophilic CPT Analogues in Xenograft Models
| Compound | Tumor Model | Administration | Tumor Growth Inhibition | Reference |
|---|---|---|---|---|
| BNP1350 (Karenitecin) | Human Ovarian Xenografts | IV | >75% | [13] |
| Topotecan | Human Ovarian Xenografts | IV | Significantly less than BNP1350 | [13] |
| 9c | A549 NSCLC Xenograft | Intragastric (1.5 mg/kg) | 79.57% | [7] |
| FL118 | Colorectal & Head-and-Neck Xenografts | IV | Exceptional Antitumor Activity |[6] |
Table 3: Clinical Trial Summary for Karenitecin (BNP1350) in Metastatic Melanoma
| Parameter | Details | Reference |
|---|---|---|
| Phase | II | [14][17] |
| Patient Population | 43 evaluable patients with metastatic melanoma | [17] |
| Dosage | 1 mg/m² IV daily for 5 days, every 3 weeks | [14][17][18] |
| Efficacy | 1 Complete Response; 33% Disease Stabilization (≥3 months) | [17] |
| Toxicity | Well-tolerated; major toxicity was reversible, non-cumulative myelosuppression |[14][17] |
Structure-Activity Relationship (SAR)
The potency and pharmacological properties of CPTs are highly dependent on their chemical structure.
-
E-Ring: The intact α-hydroxy lactone ring is absolutely essential for Top1 inhibitory activity.[2][5] The (S) configuration at the C20 chiral center is also critical; the (R) isomer is inactive.[5][6]
-
A and B Rings: Modifications to these rings are generally detrimental to activity, though substitutions at positions 10 and 11 can be favorable. For example, the 10,11-methylenedioxy group (as in FL118) enhances potency.[6][16]
-
C7 Position: Alkyl substitutions at this position, such as ethyl or butyl groups, generally increase lipophilicity and cytotoxicity.[5][7] This increased potency correlates with the persistence of the Top1-DNA cleavage complex.[16][19] Silyl groups at C7, as seen in silatecans and karenitecin, also enhance lipophilicity and stability.[5][6]
Formulation and Delivery Strategies
The poor water solubility of lipophilic CPTs poses a significant formulation challenge.[2][4] Liposomal delivery has emerged as a key enabling technology. Encapsulating the drug within a lipid bilayer can solubilize the compound, protect the lactone ring from hydrolysis in circulation, prolong its half-life, and potentially enhance its delivery to tumors via the enhanced permeability and retention (EPR) effect.[2][20]
Liposomal Irinotecan (Onivyde®): While irinotecan itself is a more water-soluble prodrug, a liposomal formulation was developed to improve its pharmacokinetic profile and tumor delivery.[21][22] Onivyde® prolongs exposure to irinotecan and its active metabolite, SN-38.[22] In clinical trials for metastatic pancreatic cancer, it demonstrated a significant improvement in overall survival compared to standard therapy.[22] This success highlights the potential of liposomal formulations for the broader CPT class, including highly lipophilic analogues.
Mechanisms of Resistance
Clinical resistance to CPT-based therapies is a major challenge. Several mechanisms have been identified:
-
Target Alterations: Reduced expression or mutations in the Top1 enzyme can decrease the number of available targets or lower the drug's binding affinity.[23]
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCG2 (Breast Cancer Resistance Protein), is a primary mechanism for active removal of CPTs from cancer cells.[9][23][24] This is a significant issue for topotecan.[9][24] Developing lipophilic analogues that are poor substrates for these pumps is a key research goal.[7]
-
DNA Damage Response: Enhanced DNA repair mechanisms in cancer cells can counteract the double-strand breaks induced by CPTs.[23]
Experimental Protocols
Topoisomerase I Inhibition Assay (Cleavage Complex Assay)
Principle: This assay measures the ability of a compound to stabilize the covalent Top1-DNA complex. It uses a supercoiled plasmid DNA substrate and purified human Top1.
Methodology:
-
Reaction Mixture: Prepare a reaction buffer containing supercoiled plasmid DNA (e.g., pBR322), purified recombinant human Topoisomerase I, and the test compound at various concentrations.
-
Incubation: Incubate the mixture at 37°C for 30 minutes to allow Top1 to relax the DNA and for the compound to trap the cleavable complex.
-
Termination: Stop the reaction by adding SDS (to dissociate Top1 from DNA, leaving a protein-linked break) and proteinase K (to digest the protein).
-
Analysis: Analyze the DNA products by agarose gel electrophoresis. CPT analogues will inhibit the re-ligation step, resulting in an accumulation of nicked, open-circular DNA and a decrease in fully relaxed DNA compared to the control. The amount of nicked DNA is quantified to determine inhibitory activity.
In Vitro Cytotoxicity Assay (SRB Assay)
Principle: The sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number by staining total cellular protein.
Methodology:
-
Cell Plating: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the lipophilic CPT analogue for a specified period (e.g., 72 hours).
-
Fixation: Discard the drug-containing medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Solubilization: Wash away the unbound dye and air dry the plates. Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measurement: Read the absorbance at ~510 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.
In Vivo Xenograft Tumor Model Workflow
Principle: This workflow evaluates the antitumor efficacy of a compound in a living organism using human tumor cells implanted in immunocompromised mice.
Methodology:
-
Cell Culture: Grow the desired human cancer cell line (e.g., A549, HT-29) under sterile conditions.
-
Implantation: Harvest the cells and inject a specific number (e.g., 5 x 10⁶ cells) subcutaneously into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Tumor Growth: Monitor the mice until tumors reach a palpable, measurable volume (e.g., 100-150 mm³).
-
Randomization & Treatment: Randomize the mice into control (vehicle) and treatment groups. Administer the lipophilic CPT analogue according to a predetermined dose and schedule (e.g., IV, IP, or oral administration).
-
Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week to assess efficacy and toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration.
-
Analysis: Euthanize the animals, excise the tumors, and weigh them. Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the control group.
Conclusion and Future Perspectives
The development of lipophilic camptothecin analogues is a vibrant and crucial area of cancer research. By enhancing lipophilicity, medicinal chemists have successfully created compounds with greater lactone stability, increased potency, and the ability to overcome some mechanisms of drug resistance. Analogues like karenitecin and FL118 have demonstrated significant preclinical promise, and the clinical success of liposomal irinotecan validates the use of advanced formulation strategies to unlock the therapeutic potential of this drug class.
Future efforts will likely focus on synthesizing novel analogues with improved pharmacological profiles and a reduced substrate affinity for efflux pumps. Furthermore, exploring CPTs that operate through non-canonical, Top1-independent mechanisms could open new therapeutic windows, particularly for tumors resistant to conventional DNA-damaging agents. The continued integration of rational drug design, advanced delivery systems, and a deeper understanding of tumor biology will be paramount to advancing these potent anticancer agents from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipophilic Camptothecins for Cancer Treatment - Thomas Burke [grantome.com]
- 3. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Camptothecin & Its Derivatives for Cancer Therapy | Biopharma PEG [biochempeg.com]
- 5. Camptothecin - Wikipedia [en.wikipedia.org]
- 6. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New and Old Genes Associated with Topotecan Resistance Development in Ovarian Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. pnas.org [pnas.org]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. Novel camptothecin derivative BNP1350 in experimental human ovarian cancer: determination of efficacy and possible mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. iv.iiarjournals.org [iv.iiarjournals.org]
- 16. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 17. Phase II trial of karenitecin in patients with malignant melanoma: clinical and translational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Irinotecan Liposome Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Brief: Liposomal Irinotecan (Onivyde) for Pancreatic Cancer (online only) | The Medical Letter Inc. [secure.medicalletter.org]
- 23. Mechanisms of Resistance to Topoisomerase Targeting - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Establishment and Characterization of a Topotecan Resistant Non-small Cell Lung Cancer NCI-H460/TPT10 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Gimatecan (ST1481): A Technical Guide to its Discovery and Development
Introduction
Gimatecan (formerly known as ST1481) is a novel, orally bioavailable, lipophilic analogue of camptothecin, a natural cytotoxic alkaloid. Developed as a potent inhibitor of topoisomerase I, this compound has demonstrated significant antitumor activity in a broad range of preclinical models and is currently undergoing clinical evaluation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound, with a focus on quantitative data, experimental methodologies, and key biological pathways.
Discovery and Chemical Profile
This compound was identified through a systematic investigation of 7-substituted camptothecin derivatives aimed at improving the pharmacological profile of this class of compounds. The addition of a 7-t-butoxyiminomethyl group resulted in a lipophilic compound with several advantageous properties, including marked cytotoxic potency, increased lactone stability, good oral bioavailability, and the ability to circumvent certain drug resistance mechanisms.
Chemical Structure: 7-t-butoxyiminomethylcamptothecin
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the inhibition of DNA topoisomerase I, a nuclear enzyme essential for relaxing DNA torsional strain during replication and transcription.
The key steps in this compound's mechanism of action are:
-
Binding to the Topoisomerase I-DNA Complex: this compound intercalates into the DNA helix at the site of topoisomerase I activity and traps the enzyme in a covalent complex with DNA, known as the "cleavable complex".
-
Inhibition of DNA Religation: By stabilizing the cleavable complex, this compound prevents the re-ligation of the single-strand DNA break created by topoisomerase I.
-
Induction of DNA Double-Strand Breaks: The collision of the DNA replication fork with the stabilized cleavable complex leads to the formation of irreversible and lethal double-strand DNA breaks.
-
Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers cell cycle arrest, primarily in the S and G2/M phases, and ultimately induces apoptosis.
In addition to its direct cytotoxic effects, this compound has been shown to possess antiangiogenic properties. This is attributed to its ability to inhibit endothelial cell migration and down-regulate the expression of the proangiogenic basic fibroblast growth factor (bFGF), partly through the inhibition of the Akt signaling pathway.
Preclinical Development
This compound has undergone extensive preclinical evaluation, demonstrating potent antitumor activity in a variety of in vitro and in vivo models.
In Vitro Activity
This compound has shown significant growth-inhibitory effects against a wide range of human cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound (ST1481)
| Cell Line | Cancer Type | IC50 (ng/mL) | Exposure Time (hours) |
| HT1376 | Bladder Cancer | 9.0 ± 0.4 | 1 |
| HT1376 | Bladder Cancer | 2.8 ± 0.1 | 24 |
| MCR | Bladder Cancer | 90 ± 3 | 1 |
| MCR | Bladder Cancer | 5.0 ± 0.2 | 24 |
| A549 | Non-Small Cell Lung Cancer | Not specified | Not specified |
| MeWo | Melanoma | Not specified | Not specified |
| Bovine Aortic Endothelial Cells (BAEC) | Endothelial | 45 | 1 |
| b-End | Endothelial | 87 | 1 |
In Vivo Activity
The antitumor efficacy of this compound has been demonstrated in several human tumor xenograft models in mice.
Table 2: In Vivo Antitumor Efficacy of this compound (ST1481)
| Tumor Model | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |
| HT1376 Bladder Carcinoma | 2 mg/kg, p.o., q4d x 4 | Marked inhibition | |
| A549 Non-Small Cell Lung Carcinoma | 0.5 mg/kg, p.o., daily | Strong inhibition | |
| MeWo Melanoma (orthotopic) | 0.06 mg/kg, p.o., daily | Minimal tumor growth inhibition, significant angiogenesis inhibition |
Clinical Development
Phase I and II clinical trials have been conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with various advanced solid tumors.
Table 3: Summary of this compound (ST1481) Clinical Trials
| Phase | Conditions | Dosing Regimen | Key Findings |
| Phase I | Advanced Solid Tumors | Dose escalation | Myelotoxicity was the dose-limiting toxicity. Favorable pharmacokinetics with a long terminal half-life. |
| Phase II | Epithelial Ovarian Cancer, Fallopian Tube Cancer, Peritoneal Cancer | Not specified | Ongoing |
| Phase II | Small Cell Lung Cancer | Not specified | Ongoing |
| Phase II | Pancreatic Cancer | 0.8mg/m2, p.o., days 1-5 every 4 weeks | Ongoing |
Experimental Protocols
Cell Proliferation Assay (SRB Assay)
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for the desired exposure time (e.g., 1, 6, or 24 hours).
-
After treatment, wash the cells and incubate in drug-free medium for 72 hours.
-
Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with tap water and air dry.
-
Stain the cells with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
Cell Cycle Analysis
-
Treat cells with this compound at the desired concentrations and for the specified duration.
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution by flow cytometry, acquiring at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in G1, S, and G2/M phases.
Western Blot Analysis for Topoisomerase I
-
Treat cells with this compound and prepare nuclear extracts.
-
Determine the protein concentration of the extracts using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on an 8-10% polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against topoisomerase I overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a loading control (e.g., β-actin or lamin B) to ensure equal protein loading.
In Vivo Tumor Xenograft Study
-
Implant human tumor cells (e.g., 5 x 10^6 cells) subcutaneously into the flank of athymic nude mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer this compound orally at the desired dose and schedule. The vehicle control group should receive the same vehicle used to dissolve this compound.
-
Measure tumor volume with calipers twice a week using the formula: (length x width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) as a percentage.
Mandatory Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
Caption: this compound's inhibitory effect on angiogenesis.
Caption: Workflow for a typical in vivo xenograft study.
Gimatecan's Impact on DNA Replication and Repair: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Gimatecan (ST1481) is a potent, orally bioavailable, lipophilic analogue of camptothecin that exhibits significant antitumor activity.[1][2] Its core mechanism of action is the targeted inhibition of DNA topoisomerase I (Top1), a critical enzyme in DNA replication and transcription.[1][3] By stabilizing the covalent Top1-DNA intermediate, known as the cleavable complex, this compound introduces persistent DNA lesions that are particularly cytotoxic to proliferating cells.[4][5] This document provides an in-depth technical overview of this compound's effects on DNA replication and the subsequent DNA damage response and repair pathways. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visualizations of the critical pathways and workflows.
Core Mechanism of Action: Disruption of DNA Replication
DNA Topoisomerase I is essential for resolving torsional stress in the DNA helix that arises during replication and transcription. It does this by creating transient single-strand breaks (SSBs), allowing the DNA to unwind, and then religating the break.[3] this compound, like other camptothecins, exerts its cytotoxic effect by binding to the Top1-DNA complex.[1][2] This binding event prevents the religation step, thus trapping the enzyme on the DNA and stabilizing the "cleavable complex".[4][6]
The persistence of this complex is benign in non-proliferating cells. However, during the S-phase of the cell cycle, the advancing DNA replication machinery collides with the stabilized Top1-DNA complex.[4] This collision transforms the transient single-strand break into a highly cytotoxic, irreversible double-strand break (DSB).[1][2] The formation of these lethal DSBs disrupts the replication process, leading to a halt in DNA synthesis and ultimately triggering cell death pathways.[1][4] This S-phase specific action is a hallmark of camptothecin derivatives.[4]
References
- 1. Facebook [cancer.gov]
- 2. This compound | C25H25N3O5 | CID 9577124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cellular Basis of Antiproliferative and Antitumor Activity of the Novel Camptothecin Derivative, this compound, in Bladder Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel camptothecin with a promising preclinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Intracellular Accumulation and Localization of Gimatecan
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Gimatecan (ST1481) is a potent, orally bioavailable, lipophilic camptothecin analogue developed as a topoisomerase I inhibitor for cancer therapy.[1][2][3] Its chemical structure, specifically the 7-t-butoxyiminomethyl substitution, was designed to improve upon earlier camptothecins by enhancing the stability of the active lactone ring and modifying its cellular pharmacology.[1][4] Understanding the intracellular accumulation and subcellular localization of this compound is critical to elucidating its potent cytotoxic activity and favorable pharmacological profile. This guide provides a detailed overview of these characteristics, summarizing key quantitative data and experimental methodologies.
Intracellular Accumulation: A Balance of Influx and Efflux
The net intracellular concentration of this compound is determined by the interplay between its passive influx across the cell membrane and its active efflux by ATP-binding cassette (ABC) transporters.
Lipophilicity-Driven Influx
This compound's lipophilic nature is a key determinant of its cellular uptake.[4][5] This property is believed to facilitate rapid, passive diffusion across the plasma membrane, leading to substantially increased cellular accumulation compared to more water-soluble analogues like topotecan.[5] This enhanced accumulation is a contributing factor to its marked cytotoxic potency.[1]
Interaction with Efflux Transporters
While this compound was initially thought to lack recognition by known resistance-related transport systems, subsequent studies have clarified its role as a substrate for Breast Cancer Resistance Protein (BCRP, or ABCG2).[1][6] However, it is considered a weaker BCRP substrate than topotecan.[6][7]
-
BCRP (ABCG2): Overexpression of BCRP confers a degree of resistance to this compound (8- to 10-fold), which is significantly lower than the resistance observed for topotecan (83- to 148-fold).[7][8] This transport can be inhibited by BCRP inhibitors such as elacridar and pantoprazole.[6][8]
-
P-glycoprotein (P-gp, or ABCB1) and MRP2 (ABCC2): Studies indicate that this compound is not a substrate for P-glycoprotein or MRP2.[6][7][9]
-
MRP1 (ABCC1) and MRP4 (ABCC4): Expression of MRP1 has a minor effect on this compound's cytotoxicity, while ABCC4 expression has been found to significantly reduce its anti-proliferative effects.[9]
The logical relationship governing this compound's intracellular concentration is visualized below.
Quantitative Data on Cytotoxicity and Transport
Table 1: In Vitro Cytotoxicity and BCRP-Mediated Resistance of this compound
| Cell Line | Parent/Variant | Key Feature | IC50 (this compound) | Resistance Index (RI) | Reference |
|---|---|---|---|---|---|
| HT-29 | Parent | Colon Carcinoma | 0.056 µM | - | [3] |
| HT-29/Mit | Resistant | BCRP Overexpression | 0.07 µM | ~1.25 | [3] |
| MCR | - | Bladder Cancer | 90 ± 3 ng/mL (1h exposure) | - | [3] |
| HT1376 | - | Bladder Cancer | 9.0 ± 0.4 ng/mL (1h exposure) | - | [3] |
| IGROV1 | Parent | Ovarian Cancer | - | - | [6][7] |
| T8 | Resistant | BCRP Overexpression | - | 10.4-fold | [7] |
| MDCKII | Parent | Canine Kidney | - | - | [6][7] |
| MDCKII-BCRP | Transfected | BCRP Overexpression | - | 8.4-fold |[7] |
Subcellular Localization: The Lysosomal Reservoir
A distinctive feature of this compound is its preferential accumulation within lysosomes.[4][5] This contrasts sharply with the subcellular localization of the more hydrophilic camptothecin, topotecan, which primarily localizes to mitochondria.[4]
Lysosomal Sequestration
The intrinsic fluorescence of this compound has been utilized to study its subcellular distribution via microspectrofluorometry and fluorescence image analysis.[4] As a weakly basic and lipophilic compound, this compound can freely diffuse across the lysosomal membrane. Once inside the acidic environment of the lysosome (pH ~4.5-5.0), the molecule becomes protonated (cationic). This charge prevents it from diffusing back into the cytosol (pH ~7.2), effectively trapping it within the organelle.[10]
This sequestration has profound pharmacological implications:
-
Drug Reservoir: The lysosomes act as a depot, storing the active form of the drug.[4]
-
Lactone Stability: The acidic lysosomal environment is thought to favor the stability of the closed lactone ring, which is the active form of camptothecins required to inhibit topoisomerase I.[5]
-
Persistent DNA Damage: The slow release of active this compound from the lysosomal store is consistent with an observed increase in the persistence of DNA damage in treated cells.[4]
Signaling Pathways and Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting DNA topoisomerase I (TopI).[2][3] This inhibition stabilizes the "cleavable complex," where the enzyme is covalently bound to a single-strand break in the DNA.[2][5] The collision of the DNA replication machinery with these stabilized complexes during the S-phase of the cell cycle converts the single-strand breaks into lethal double-strand breaks.[5] This leads to cell cycle arrest, primarily in the S-phase, and ultimately triggers apoptosis.[5][11][12]
Recent studies have shown that this compound's activity is also mediated through the modulation of key signaling pathways. Treatment with this compound has been shown to significantly inhibit the expression of TopI and the phosphorylation of AKT, MEK, and ERK, while activating the JNK2 and p38 MAPK stress-response pathways.[11][13]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's cellular pharmacology. Below are overviews of key experimental protocols cited in the literature.
Protocol Overview: Determination of Subcellular Localization
This protocol uses fluorescence microscopy to visualize the intracellular distribution of this compound, leveraging its intrinsic fluorescence.[4]
-
Cell Lines: Human carcinoma cell lines such as HT-29 (colon) are typically used.[4]
-
Instrumentation: Analysis is performed using microspectrofluorometry and fluorescence image analysis, often with a confocal microscope to obtain high-resolution optical sections.[4]
-
Principle: The intrinsic fluorescence of this compound allows for its direct visualization. Co-localization analysis with dyes specific for lysosomes (e.g., LysoTracker Red) or mitochondria (e.g., MitoTracker Red) confirms its location within specific organelles.
Protocol Overview: Assessment of Drug Transport in Polarized Monolayers
This method uses Transwell inserts to study the directional transport of a drug across a polarized cell monolayer, which is essential for identifying substrates of efflux pumps like BCRP.[6][8]
-
Cell Lines: Madin-Darby canine kidney (MDCKII) cells or human Caco-2 cells, often transfected to overexpress a specific transporter (e.g., MDCKII-BCRP), are grown on semi-permeable membrane inserts.[6][8]
-
Procedure:
-
Cells are seeded onto Transwell inserts and grown until they form a confluent, polarized monolayer.
-
The drug (e.g., radiolabeled or fluorescent this compound) is added to either the apical (upper) or basolateral (lower) chamber.
-
At various time points, samples are taken from the opposite chamber to quantify the amount of drug that has been transported across the monolayer.
-
The experiment is often repeated in the presence of known transporter inhibitors (e.g., elacridar) to confirm the involvement of a specific pump.[8]
-
-
Analysis: An efflux ratio is calculated by comparing the transport from the basolateral-to-apical (B-A) direction to the apical-to-basolateral (A-B) direction. An efflux ratio significantly greater than 1 indicates active efflux.
Protocol Overview: Evaluation of Cytotoxicity
The Sulforhodamine B (SRB) assay is a common method for measuring drug-induced cytotoxicity in adherent cell lines.[5]
-
Principle: SRB is a bright pink aminoxanthene dye that binds stoichiometrically to proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, and thus to the cell number.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach.
-
Cells are treated with a range of this compound concentrations for a specified duration (e.g., 1, 6, or 24 hours).[3]
-
After drug exposure, the cells are fixed (e.g., with trichloroacetic acid), washed, and stained with SRB solution.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution (e.g., 10 mM Tris base).
-
The absorbance is read on a microplate reader at ~510 nm.
-
-
Analysis: The absorbance data is used to generate dose-response curves and calculate the IC50 value, which is the drug concentration that inhibits cell growth by 50%.
Conclusion
The intracellular behavior of this compound is defined by a unique combination of high cellular uptake and distinct subcellular localization. Its lipophilicity drives significant intracellular accumulation, while its chemical properties lead to sequestration within lysosomes.[4][5] This lysosomal depot stabilizes the active lactone form of the drug and provides a sustained source for inducing persistent DNA damage, contributing to this compound's potent antitumor activity.[4][5] While it is a substrate for the BCRP efflux pump, its interaction is weaker compared to other camptothecins, potentially broadening its clinical utility.[6][7] These pharmacological features distinguish this compound from other Topoisomerase I inhibitors and provide a strong rationale for its continued clinical development.[1]
References
- 1. This compound, a novel camptothecin with a promising preclinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C25H25N3O5 | CID 9577124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Subcellular localization of the camptothecin analogues, topotecan and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular Basis of Antiproliferative and Antitumor Activity of the Novel Camptothecin Derivative, this compound, in Bladder Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro transport of this compound (7-t-butoxyiminomethylcamptothecin) by breast cancer resistance protein, P-glycoprotein, and multidrug resistance protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Effects of drug efflux proteins and topoisomerase I mutations on the camptothecin analogue this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. This compound exerts potent antitumor activity against gastric cancer in vitro and in vivo via AKT and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel oral camptothecin analog, this compound, exhibits superior antitumor efficacy than irinotecan toward esophageal squamous cell carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Gimatecan In Vitro Cell Viability Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gimatecan is a semi-synthetic, lipophilic analogue of camptothecin, an inhibitor of DNA topoisomerase I.[1][2] Its mechanism of action involves stabilizing the covalent complex between topoisomerase I and DNA, which leads to single-strand breaks that convert to lethal double-strand breaks during DNA replication, ultimately inducing apoptosis.[1][3] this compound has demonstrated potent antitumor activity against a range of cancer cell lines, including hepatocellular carcinoma, gastric cancer, and bladder cancer.[4][5][6] This document provides detailed protocols for assessing the in vitro cell viability of cancer cells treated with this compound, along with its effects on key signaling pathways.
Data Presentation
The cytotoxic effects of this compound have been evaluated across various human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying its potency. The IC50 values are dependent on the cell line, exposure time, and the specific assay used.
| Cell Line | Cancer Type | Assay Duration | IC50 (nM) | Reference |
| Hepatocellular Carcinoma (HCC) Panel | Liver Cancer | 72 hours | 12.1 - 1085.0 | [4][7] |
| HT1376 | Bladder Cancer | 1 hour | 9.0 ± 0.4 ng/mL | [5] |
| 24 hours | 2.8 ± 0.1 ng/mL | [5] | ||
| MCR | Bladder Cancer | 1 hour | 90 ± 3 ng/mL | [5] |
| 24 hours | 5.0 ± 0.2 ng/mL | [5] | ||
| SNU-1 | Gastric Cancer | 24, 48, 72 hours | Dose- and time-dependent inhibition | [6][8] |
| HGC27 | Gastric Cancer | 24, 48, 72 hours | Dose- and time-dependent inhibition | [6][8] |
| MGC803 | Gastric Cancer | 24, 48, 72 hours | Dose- and time-dependent inhibition | [8] |
| NCI-N87 | Gastric Cancer | 24, 48, 72 hours | Dose- and time-dependent inhibition | [6][8] |
Experimental Protocols
A common method to assess the effect of this compound on cell viability is the use of luminescence-based or colorimetric assays such as the CellTiter-Glo® or MTT assay.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol is adapted from studies on hepatocellular carcinoma cell lines.[4][7]
1. Cell Seeding:
-
Harvest cancer cells during their logarithmic growth phase.
-
Count the cells and adjust the concentration to 5 x 10⁴ cells/mL in the appropriate culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
3. Cell Viability Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
The luminescence intensity is proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
Mandatory Visualizations
This compound's Mechanism of Action and Signaling Pathway
This compound's primary mode of action is the inhibition of topoisomerase I, a crucial enzyme for DNA replication and transcription.[1][9] This inhibition leads to DNA damage and cell cycle arrest, ultimately triggering apoptosis.[3] Furthermore, this compound has been shown to modulate the AKT and MAPK signaling pathways, which are critical for cell survival and proliferation.[6][8] Specifically, it can inhibit the phosphorylation of AKT, MEK, and ERK, while activating JNK2 and p38 MAPK pathways in certain cancer cells.[6][10]
Caption: this compound's dual mechanism of action.
Experimental Workflow for In Vitro Cell Viability Assay
The following diagram outlines the key steps involved in performing a cell viability assay to determine the IC50 of this compound.
Caption: Workflow for this compound cell viability assay.
References
- 1. Facebook [cancer.gov]
- 2. This compound | C25H25N3O5 | CID 9577124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Anticancer Activity of this compound against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound exerts potent antitumor activity against gastric cancer in vitro and in vivo via AKT and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Anticancer Activity of this compound against Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
Gimatecan Treatment in Orthotopic Xenograft Models of Glioma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of Gimatecan (ST1481), a potent oral topoisomerase I inhibitor, in orthotopic xenograft models of glioma. The included protocols and data are intended to guide researchers in the design and execution of similar studies for the development of novel anti-glioma therapeutics.
Introduction to this compound and its Mechanism of Action
This compound is a lipophilic camptothecin analog that exhibits significant antitumor activity.[1][2] Its primary mechanism of action is the inhibition of topoisomerase I, a nuclear enzyme crucial for DNA replication and transcription. This compound stabilizes the covalent complex between topoisomerase I and DNA, leading to the accumulation of single-strand breaks.[1] When the replication fork collides with this complex, it results in irreversible double-strand DNA breaks, triggering cell cycle arrest and apoptosis.[3]
Signaling Pathways Implicated in this compound's Anti-Glioma Activity
The cytotoxic effects of this compound in glioma cells are mediated through the induction of DNA damage, which activates downstream signaling pathways. While the precise signaling cascade in glioma is still under investigation, evidence from studies on topoisomerase I inhibitors and related cancers suggests the involvement of the following pathways:
-
DNA Damage Response (DDR) Pathway: The DNA double-strand breaks induced by this compound activate key DDR kinases such as ATM and Chk1. This leads to the phosphorylation of various downstream targets, including BRCA1 and RAD51, which are involved in DNA repair. However, overwhelming DNA damage ultimately pushes the cell towards apoptosis.
-
PI3K/Akt and MAPK Pathways: These are critical survival pathways often dysregulated in glioma.[3][4][5] Studies in other cancers have shown that this compound can suppress the phosphorylation of AKT, MEK, and ERK, thereby inhibiting pro-survival signaling.[6] Conversely, it may also activate stress-response pathways like JNK and p38 MAPK.[6]
Below is a diagram illustrating the putative signaling pathway of this compound in glioma cells.
Quantitative Data Summary
The following tables summarize the efficacy of this compound in orthotopic xenograft models of human glioblastoma.
Table 1: Antitumor Efficacy of this compound against Orthotopically Implanted Human Glioblastoma Xenografts [7]
| Tumor Model | Treatment Schedule | Dose (mg/kg) | T/C%a | Toxic Deaths |
| U87-MG | Every 4th day for 3 administrations (q4dx3) | 2.0 | 141 | 0/5 |
| U87-MG | Every 4th day for 3 administrations (q4dx3) | 3.0 | 143 | 0/5 |
| U87-MG | Every 8th day for 4 administrations (q8dx4) | 3.0 | 151 | 0/5 |
| U87-MG | Every 8th day for 4 administrations (q8dx4) | 4.0 | 154 | 2/5 |
| SW1783 | Every 4th day for 3 administrations (q4dx3) | 2.0 | 149 | 0/8 |
| SW1783 | Every 8th day for 3 administrations (q8dx3) | 3.0 | 167 | 0/8 |
| SW1783 | Daily for 4 weeks (qdx5/wx4w) | 0.25 | 195* | 0/8 |
| SW1783 | Daily for 4 weeks (qdx5/wx4w) | 0.5 | - | 2/8 |
-
a T/C% = (Median survival time of treated mice / Median survival time of control mice) x 100.
-
* P < 0.01 vs. control.
Table 2: Dose-Dependent Antitumor Activity of this compound in Subcutaneous Malignant Glioma Xenografts [8]
| Tumor Model | Treatment Schedule | Dose (mg/kg) | Outcome |
| IGRG93 | Daily, 5 days/week for 4 weeks | 0.10 - 0.25 | 100% partial and complete tumor regressions, significant tumor growth delays (48 to >100 days), log cell kills of 4.3 to 9.1. |
Experimental Protocols
Establishment of Orthotopic Glioma Xenograft Model
This protocol describes the intracranial implantation of human glioma cells into immunocompromised mice.
Materials:
-
Human glioma cell lines (e.g., U87-MG, SW1783) or patient-derived cells
-
Female athymic nude mice (6-8 weeks old)
-
Sterile Hanks' Balanced Salt Solution (HBSS) or PBS
-
Anesthetic solution (e.g., ketamine/xylazine cocktail)
-
Stereotactic frame for small animals
-
Hamilton syringe with a 26-gauge needle
-
Surgical instruments (scalpel, forceps, etc.)
-
Betadine and 70% ethanol
-
Bone wax
Procedure:
-
Cell Preparation: Culture glioma cells under standard conditions. On the day of injection, harvest the cells by trypsinization, wash with sterile HBSS or PBS, and resuspend to a final concentration of 2 x 105 cells in 5 µL. Keep the cell suspension on ice.
-
Animal Anesthesia: Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail. Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.
-
Surgical Preparation: Mount the anesthetized mouse in the stereotactic frame. Shave the scalp and disinfect the surgical area with Betadine followed by 70% ethanol.
-
Craniotomy: Make a small sagittal incision in the scalp to expose the skull. Using a dental drill or a 26-gauge needle, create a small burr hole at the desired coordinates for the striatum (e.g., 1 mm anterior and 2 mm lateral to the bregma).
-
Cell Injection: Lower the Hamilton syringe needle through the burr hole to a depth of 3 mm from the dura. Slowly inject the 5 µL cell suspension over 5-10 minutes. Leave the needle in place for an additional 5 minutes to prevent reflux, then slowly withdraw it.
-
Closure: Seal the burr hole with bone wax and suture the scalp incision.
-
Post-operative Care: Administer analgesics as required and monitor the mice daily for neurological symptoms and weight loss. Tumor growth can be monitored by bioluminescence imaging (if using luciferase-expressing cells) or MRI.
This compound Formulation and Administration
This protocol outlines the preparation and oral administration of this compound to mice bearing orthotopic glioma xenografts.
Materials:
-
This compound (ST1481) powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile water or saline
-
Oral gavage needles (20-22 gauge)
-
1 mL syringes
Procedure:
-
Stock Solution Preparation: Due to this compound's lipophilic nature, a stock solution in 100% DMSO is typically prepared. The concentration will depend on the final dosing volume and concentration. Protect the solution from light.[9]
-
Working Solution Preparation: On the day of administration, dilute the this compound stock solution with sterile water or saline to the desired final concentration. A common vehicle for oral administration in preclinical studies is 10% DMSO in water.[10] For example, to prepare a 1 mg/mL solution in 10% DMSO, mix 1 part of a 10 mg/mL stock in 100% DMSO with 9 parts sterile water. Vortex to ensure complete mixing.
-
Animal Dosing:
-
Weigh each mouse to determine the exact volume of the this compound solution to be administered.
-
Gently restrain the mouse and insert the oral gavage needle over the tongue into the esophagus. The needle should pass with minimal resistance.
-
Slowly administer the calculated volume of the drug solution.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
-
Treatment Schedule: Administer this compound according to the schedules outlined in Table 1, starting 3 days after tumor cell inoculation.[7]
Evaluation of Treatment Efficacy
The primary endpoint for efficacy in orthotopic glioma models is typically the increase in survival time.
Procedure:
-
Daily Monitoring: Monitor the mice daily for clinical signs of tumor progression, including weight loss, lethargy, ataxia, and seizures.
-
Endpoint Criteria: For ethical reasons, mice should be euthanized when they exhibit a body weight loss of approximately 25-30% or severe neurological symptoms, as natural death is imminent.[7]
-
Data Analysis:
-
Record the date of death or euthanasia for each mouse.
-
Calculate the median survival time for both the control and treated groups.
-
Determine the treatment efficacy by calculating the T/C% as described in the footnote of Table 1.
-
Perform statistical analysis (e.g., Student's t-test or log-rank test) to compare the survival curves of the treated and control groups.
-
References
- 1. This compound, a novel camptothecin with a promising preclinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Signaling Pathways in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Topoisomerase I inhibitors, shikonin and topotecan, inhibit growth and induce apoptosis of glioma cells and glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. High Efficacy of Intravenous this compound on Human Tumor Xenografts | Anticancer Research [ar.iiarjournals.org]
Oral Administration of Gimatecan in Preclinical Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of Gimatecan, a potent, orally bioavailable topoisomerase I inhibitor, in mouse models of cancer. This document details the methodologies for in vivo efficacy and pharmacokinetic studies, summarizes key quantitative data from various preclinical investigations, and illustrates the compound's mechanism of action.
Introduction to this compound
This compound (also known as ST1481) is a lipophilic camptothecin analogue designed for improved oral bioavailability and antitumor activity.[1][2] Like other camptothecins, its primary mechanism of action is the inhibition of DNA topoisomerase I, an enzyme crucial for relaxing DNA supercoils during replication and transcription.[2] By stabilizing the covalent complex between topoisomerase I and DNA, this compound leads to the accumulation of single-strand DNA breaks, which are converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately inducing apoptosis in cancer cells.[3] Preclinical studies have demonstrated its broad-spectrum antitumor efficacy across a range of human tumor xenografts.[2][4]
Mechanism of Action and Signaling Pathways
This compound's primary target is Topoisomerase I (TopI). By binding to the TopI-DNA complex, it prevents the re-ligation of the DNA strand, causing an accumulation of DNA breaks and subsequent cell cycle arrest and apoptosis.[2] Additionally, studies in gastric cancer models have shown that this compound's antitumor activity involves the modulation of key signaling pathways.[3][5] It has been observed to suppress the PI3K/AKT pathway and the MEK/ERK (MAPK) pathway, both of which are critical for cell survival and proliferation.[3][5] Concurrently, this compound can activate the pro-apoptotic JNK2 and p38 MAPK pathways.[3][5]
Caption: this compound's mechanism of action.
Data Presentation
In Vivo Efficacy of Oral this compound in Mouse Xenograft Models
The following table summarizes the antitumor activity of orally administered this compound in various human tumor xenograft models.
| Tumor Model | Mouse Strain | This compound Dose and Schedule | Outcome |
| Gastric Cancer (PDX) | Nude Mice | 0.2 mg/kg, daily, oral gavage | Significant tumor growth inhibition.[3] |
| Hepatocellular Carcinoma (Huh-1, Hep G2, HCCLM3, PLC/PRF/5) | Nude Mice | 0.4 mg/kg & 0.8 mg/kg, every 4 days for 4 doses, oral | Significant dose-dependent tumor growth inhibition.[6] |
| Glioblastoma (SW1783) | Nude Mice | 0.25 mg/kg, daily for 4 weeks, oral | Best efficacy (T/C% 195) among tested schedules.[7] |
| Melanoma (LM) | Nude Mice | Various (e.g., 2 mg/kg every 4th day) | Significant increase in median survival time.[7] |
| Ovarian Carcinoma (A2780) | Nude Mice | 0.25 mg/kg/day x 5 days/week for 5 weeks, oral | Impressive activity, delayed ascites onset.[7] |
| Pediatric Neuroblastoma (SK-N-DZ) | Nude Mice | 0.3 mg/kg, daily x 5 days/week for 4 weeks, oral | Complete tumor disappearance in 100% of mice.[8] |
| Pediatric Rhabdomyosarcoma (TE-671) | Nude Mice | 0.3 mg/kg, daily x 5 days/week for 4 weeks, oral | Significant tumor regression.[8] |
Pharmacokinetic Parameters of Oral this compound in Mice
This table presents key pharmacokinetic parameters of this compound following oral administration in mice.
| Parameter | Value | Conditions |
| Cmax | 307 ± 70 ng/mL | 5 mg/kg single oral dose.[9] |
| AUC | 2,459 ng·h/mL | 5 mg/kg single oral dose.[9] |
| Plasma Form | Predominantly active lactone form | In tumor-bearing nude mice.[10] |
| Effect of Inflammation | 2-fold higher plasma and tissue levels | After treatment with a pro-inflammatory agent.[11] |
Experimental Protocols
The following are detailed protocols for conducting preclinical studies with orally administered this compound in mouse models.
General Workflow for In Vivo Efficacy Studies
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel camptothecin with a promising preclinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exerts potent antitumor activity against gastric cancer in vitro and in vivo via AKT and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of the novel camptothecin this compound against orthotopic and metastatic human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound exerts potent antitumor activity against gastric cancer in vitro and in vivo via AKT and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Anticancer Activity of this compound against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Clinical pharmacokinetics of the new oral camptothecin this compound: the inter-patient variability is related to alpha1-acid glycoprotein plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gimatecan Testing in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gimatecan (ST1481) is a potent, orally bioavailable, lipophilic camptothecin analog that functions as a topoisomerase I inhibitor.[1] By stabilizing the covalent complex between topoisomerase I and DNA, this compound induces DNA single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately leading to tumor cell apoptosis.[2][3] Preclinical studies have demonstrated its significant antitumor activity across a range of human tumor xenografts, including patient-derived xenograft (PDX) models of gastric and esophageal cancers.[4] Furthermore, this compound has been shown to modulate key cancer-related signaling pathways, including the PI3K/AKT and MAPK pathways.
Patient-derived xenograft (PDX) models, developed by implanting fresh human tumor tissue into immunodeficient mice, are increasingly recognized for their ability to recapitulate the heterogeneity and molecular characteristics of the original patient tumors. This makes them a valuable preclinical platform for evaluating the efficacy of novel anticancer agents like this compound.
These application notes provide detailed protocols for the establishment of PDX models, the preparation and administration of this compound for in vivo efficacy studies, and methods for pharmacodynamic analysis.
Data Presentation
In Vivo Efficacy of this compound in PDX Models
The following tables summarize the antitumor activity of this compound in different PDX models as reported in preclinical studies.
Table 1: this compound Efficacy in Esophageal Squamous Cell Carcinoma (ESCC) PDX Models [4]
| PDX Model ID | This compound Dose and Schedule | Vehicle Control | Tumor Growth Inhibition (TGI) (%) | Statistical Significance (p-value) |
| PDX 1 | 0.25 mg/kg, oral gavage, d1-d5/week for 3 weeks | Saline with 10% DMSO | 94 | < 0.01 |
| PDX 2 | 0.25 mg/kg, oral gavage, d1-d5/week for 3 weeks | Saline with 10% DMSO | 136 | < 0.01 |
| PDX 3 | 0.25 mg/kg, oral gavage, d1-d5/week for 3 weeks | Saline with 10% DMSO | 112 | < 0.01 |
| PDX 4 | 0.25 mg/kg, oral gavage, d1-d5/week for 3 weeks | Saline with 10% DMSO | 105 | < 0.01 |
| PDX 5 | 0.25 mg/kg, oral gavage, d1-d5/week for 3 weeks | Saline with 10% DMSO | 81 | < 0.01 |
Table 2: this compound Efficacy in Gastric Cancer (GC) PDX Models [5]
| PDX Model ID | This compound Dose and Schedule | Vehicle Control | Tumor Growth Inhibition (TGI) (%) | Statistical Significance (p-value) |
| PDX 1 | Not specified | Buffer control | Significant Inhibition | < 0.05 |
| PDX 2 | Not specified | Buffer control | Significant Inhibition | < 0.01 |
| PDX 3 | Not specified | Buffer control | Significant Inhibition | < 0.001 |
| PDX 4 | Not specified | Buffer control | Significant Inhibition | < 0.01 |
| PDX 5 | Not specified | Buffer control | Significant Inhibition | < 0.01 |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the key steps for establishing PDX models from fresh patient tumor tissue.
Materials:
-
Fresh, sterile patient tumor tissue collected in sterile medium (e.g., DMEM or RPMI-1640) on ice.
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old).
-
Sterile surgical instruments.
-
Matrigel (optional).
-
Anesthesia (e.g., isoflurane).
-
Analgesics.
Procedure:
-
Tumor Tissue Processing:
-
All procedures should be performed in a sterile biosafety cabinet.
-
Wash the tumor tissue with sterile phosphate-buffered saline (PBS).
-
Mechanically mince the tumor into small fragments (approximately 2-3 mm³).
-
-
Implantation:
-
Anesthetize the mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragments with Matrigel (1:1 ratio) to enhance engraftment.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Administer analgesics as per institutional guidelines.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth by visual inspection and palpation.
-
Once tumors become palpable, measure the tumor dimensions (length and width) with calipers two to three times per week.
-
Calculate tumor volume using the formula: Tumor Volume = (Length x Width²) / 2.
-
-
Passaging:
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor.
-
Process the tumor tissue as described in step 1 for implantation into new recipient mice for expansion.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound exerts potent antitumor activity against gastric cancer in vitro and in vivo via AKT and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High Efficacy of Intravenous this compound on Human Tumor Xenografts | Anticancer Research [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Gimatecan Combination Therapy with PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and preclinical data supporting the combination of gimatecan, a potent topoisomerase I inhibitor, with PARP (Poly (ADP-ribose) polymerase) inhibitors. Detailed protocols for key experiments are included to facilitate the investigation of this synergistic anti-cancer strategy. While direct clinical data on the this compound-PARP inhibitor combination is emerging, the information presented here is based on extensive preclinical evidence from studies on other topoisomerase I inhibitors with similar mechanisms of action.
Scientific Rationale for Combination Therapy
The combination of a topoisomerase I inhibitor like this compound with a PARP inhibitor is founded on the principle of "synthetic lethality."[1][2] this compound traps the topoisomerase I-DNA cleavage complex, leading to single-strand breaks (SSBs) that can subsequently collapse replication forks and form double-strand breaks (DSBs).[3][4] PARP enzymes are crucial for the repair of SSBs.[1][2] By inhibiting PARP, the repair of this compound-induced SSBs is prevented, leading to an accumulation of cytotoxic DSBs that overwhelm the cancer cell's DNA damage response (DDR) capacity, ultimately triggering apoptosis.[5] This synergistic effect is particularly pronounced in tumors with existing deficiencies in homologous recombination (HR), a key pathway for DSB repair.[6]
Preclinical Data Summary
Numerous preclinical studies have demonstrated the synergistic anti-tumor effects of combining topoisomerase I inhibitors with PARP inhibitors across a range of cancer types, including ovarian, colon, small cell lung cancer (SCLC), and glioblastoma.[7][8] The data consistently show that the combination is more effective at inhibiting cancer cell growth and inducing apoptosis than either agent alone.
In Vitro Synergism
The synergistic effect of combining topoisomerase I inhibitors and PARP inhibitors has been quantified in various cancer cell lines. The tables below summarize representative data from studies using analogues of this compound.
Table 1: In Vitro Cytotoxicity of Topoisomerase I and PARP Inhibitor Combination
| Cell Line | Cancer Type | Topoisomerase I Inhibitor | PARP Inhibitor | Combination Effect | Reference |
| OVCAR-3 | Ovarian Cancer | P8-D6 (Dual Topo I/II Inhibitor) | Olaparib | Synergistic (CI < 1 at 100 nM and 500 nM P8-D6) | [6] |
| A2780 | Ovarian Cancer | P8-D6 (Dual Topo I/II Inhibitor) | Olaparib | Synergistic (CI < 1 at 100 nM and 500 nM P8-D6) | [6] |
| NCI-H146 | SCLC | Irinotecan | Talazoparib | Synergistic | [7] |
| NCI-H1048 | SCLC (BRCA2 del) | Irinotecan | Talazoparib | Strong Synergism | [7] |
| U251 | Glioblastoma | LMP400 (Indotecan) | Olaparib | Enhanced Growth Suppression | [9] |
| GSC923 | Glioblastoma | LMP400 (Indotecan) | Olaparib | Enhanced Growth Suppression | [9] |
| GSC827 | Glioblastoma | LMP400 (Indotecan) | Niraparib | Synergistic Cytotoxicity | [8] |
CI: Combination Index. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: IC50 Values of PARP Inhibitors in Combination with Irinotecan in SCLC Cell Lines
| Cell Line | PARP Inhibitor | IC50 (nM) - PARP Inhibitor Alone | IC50 (nM) - PARP Inhibitor + 50 nM Irinotecan | Fold Change | Reference |
| Multiple SCLC lines | Olaparib | Varies | Varies | 1,649 ± 4,049 | [7] |
| Multiple SCLC lines | Talazoparib | Varies | Varies | 25 ± 34.21 | [7] |
| Multiple SCLC lines | Venadaparib | Varies | Varies | 336 ± 596.01 | [7] |
In Vivo Efficacy
Preclinical xenograft models have corroborated the in vitro findings, demonstrating significant tumor growth inhibition and improved survival with combination therapy compared to monotherapy.
Table 3: In Vivo Antitumor Activity of Topoisomerase I and PARP Inhibitor Combination
| Cancer Model | Topoisomerase I Inhibitor | PARP Inhibitor | Key Findings | Reference |
| H23 NSCLC Xenograft | Gemcitabine (DNA damaging agent) | BMN673 (Talazoparib) | Superior tumor growth inhibition with combination vs. monotherapy. | [3] |
| Syngeneic GBM Mouse Model | LMP400 (Indotecan) | Niraparib | Significantly enhanced survival in mice with implanted GBM. | [9] |
| Calu6 NSCLC Xenograft | Cisplatin (DNA damaging agent) | Veliparib | Synergistic tumor volume reduction. | [10][11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the synergistic interaction between this compound and PARP inhibitors, as well as a typical experimental workflow for preclinical evaluation.
Caption: DNA Damage Response Pathway with this compound and PARP Inhibitors.
References
- 1. Enhanced Killing of Cancer Cells by Poly(ADP-ribose) Polymerase Inhibitors and Topoisomerase I Inhibitors Reflects Poisoning of Both Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Top1-PARP1 association and beyond: from DNA topology to break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP inhibitors synergize with gemcitabine by potentiating DNA damage in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Combined PARP and Dual Topoisomerase Inhibition Potentiates Genome Instability and Cell Death in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Synergistic Effect of PARP Inhibitors and Irinotecan in Small Cell Lung Cancer Cells [e-crt.org]
- 8. Combined inhibition of topoisomerase I and poly(ADP-ribose) polymerase: A synergistic therapeutic strategy for glioblastoma with phosphatase and tensin homolog deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined inhibition of topoisomerase I and poly(ADP-ribose) polymerase: A synergistic therapeutic strategy for glioblastoma with phosphatase and tensin homolog deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
Application Notes and Protocols: Topoisomerase I Activity Assay After Gimatecan Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA topoisomerase I (Top I) is a critical nuclear enzyme that alleviates torsional stress in DNA by inducing transient single-strand breaks, which are essential for processes like DNA replication, transcription, and recombination.[1][2] Its vital role in cell proliferation makes it a key target for anticancer drug development.[1][3] Gimatecan (ST1481) is a potent, orally bioavailable, lipophilic analogue of camptothecin, a well-known Top I inhibitor.[4][5][6] Like other camptothecins, this compound exerts its cytotoxic effects by binding to the Top I-DNA covalent complex, stabilizing this intermediate and preventing the religation of the DNA strand.[5][7] This stabilization leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks when encountered by the DNA replication machinery, ultimately triggering apoptosis.[5]
These application notes provide a detailed protocol for assessing the inhibitory activity of this compound on Topoisomerase I using a DNA relaxation assay.
Principle of the Assay
The Topoisomerase I activity assay is based on the enzyme's ability to relax supercoiled plasmid DNA.[8] In the presence of active Topoisomerase I, the highly compact, supercoiled (form I) DNA is converted into a relaxed (form II) conformation. These two forms of DNA exhibit different electrophoretic mobilities on an agarose gel, with the supercoiled form migrating faster than the relaxed form.
By incubating supercoiled plasmid DNA with Topoisomerase I in the presence of varying concentrations of an inhibitor like this compound, the degree of inhibition can be determined by observing the reduction in the amount of relaxed DNA. The results are visualized by staining the gel with an intercalating agent such as ethidium bromide and viewing it under UV light.[1][2]
Data Presentation: Inhibitory Activity of this compound
This compound has demonstrated potent inhibitory effects across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized below.
| Cell Line | Cancer Type | Exposure Time | IC50 Value | Reference |
| HT1376 | Bladder Carcinoma | 1 hour | 9.0 ± 0.4 ng/mL | [4] |
| MCR | Bladder Carcinoma | 1 hour | 90 ± 3 ng/mL | [4] |
| HT1376 | Bladder Carcinoma | 24 hours | 2.8 ± 0.1 ng/mL | [4] |
| MCR | Bladder Carcinoma | 24 hours | 5.0 ± 0.2 ng/mL | [4] |
| Various HCC cell lines | Hepatocellular Carcinoma | 72 hours | 12.1 - 1085.0 nM | [9] |
| B-Cell Precursor ALL (Median) | Acute Lymphoblastic Leukemia | Not Specified | 0.9 nM | [10][11] |
Experimental Protocols
Topoisomerase I DNA Relaxation Assay
This protocol is adapted from standard methodologies for assessing Top I activity and its inhibition.[1][2][8][12]
Materials and Reagents:
-
Human Topoisomerase I (e.g., from commercial suppliers)
-
Supercoiled plasmid DNA (e.g., pBR322 or pUC19) at 0.25 µg/µL
-
This compound (ST1481)
-
10x Topoisomerase I Assay Buffer: 100 mM Tris-HCl (pH 7.9), 1.5 M NaCl, 10 mM EDTA, 1 mM Spermidine, 1% Bovine Serum Albumin (BSA), 50% glycerol.[12]
-
5x Stop Buffer/Gel Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.[12]
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Nuclease-free water
-
1% Agarose gel in 1x TAE buffer (50x TAE: 242 g Tris base, 57.1 ml glacial acetic acid, 100 ml 0.5M EDTA)
-
Ethidium Bromide (0.5 µg/ml) or other suitable DNA stain
-
1.5-ml microcentrifuge tubes
-
Incubator at 37°C
-
Agarose gel electrophoresis system and power supply
-
UV transilluminator and gel documentation system
Protocol:
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in DMSO. Subsequently, create a series of dilutions at 10x the final desired concentration in the assay buffer.
-
Reaction Setup: On ice, prepare a master mix for the number of reactions required. For a single 20 µL reaction, assemble the components in a 1.5-ml microcentrifuge tube in the following order:[2][12]
-
Nuclease-free water: to a final volume of 20 µL
-
10x Topo I Assay Buffer: 2 µL
-
Supercoiled DNA (0.25 µg/µL): 1 µL (final amount 250 ng)
-
-
Addition of Inhibitor:
-
Add 2 µL of the appropriate this compound dilution to the respective tubes.
-
For the positive control (enzyme activity, no inhibitor), add 2 µL of DMSO (or the same solvent used for this compound).
-
For the negative control (no enzyme), add 2 µL of the solvent.
-
-
Enzyme Addition:
-
Dilute the Topoisomerase I enzyme in 1x Assay Buffer to a concentration that results in complete relaxation of the supercoiled DNA under standard conditions (this should be determined empirically in a preliminary experiment).
-
Add 1 µL of the diluted Topoisomerase I to all tubes except the negative control. For the negative control, add 1 µL of enzyme dilution buffer.
-
-
Incubation: Mix the contents gently and incubate the reaction tubes at 37°C for 30 minutes.[1][12]
-
Reaction Termination: Stop the reaction by adding 5 µL of 5x Stop Buffer/Gel Loading Dye to each tube.[12] Mix thoroughly.
-
Agarose Gel Electrophoresis:
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide solution (0.5 µg/ml) for 15-30 minutes. Caution: Ethidium bromide is a mutagen. Handle with appropriate personal protective equipment.[1]
-
Destain the gel in water for 10-30 minutes.[12]
-
Visualize the DNA bands using a UV transilluminator and capture an image.[12]
-
Analyze the results: The negative control should show a single band corresponding to the fast-migrating supercoiled DNA. The positive control should show a band corresponding to the slower-migrating relaxed DNA. Increasing concentrations of this compound should show a dose-dependent inhibition of DNA relaxation, indicated by the persistence of the supercoiled DNA band.
-
Visualizations
Experimental Workflow
Caption: Workflow for the Topoisomerase I DNA relaxation assay with this compound.
Mechanism of Action and Signaling Pathways
This compound treatment not only directly inhibits Topoisomerase I but also affects downstream signaling pathways. Studies in gastric cancer cells have shown that this compound can inhibit the AKT pathway (pAKT, pMEK, pERK) and activate the JNK and p38 MAPK pathways, contributing to its antitumor effect.[13][14][15]
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA topoisomerases as molecular targets for anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facebook [cancer.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Cellular Basis of Antiproliferative and Antitumor Activity of the Novel Camptothecin Derivative, this compound, in Bladder Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inspiralis.com [inspiralis.com]
- 9. In Vitro and In Vivo Anticancer Activity of this compound against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. This compound exerts potent antitumor activity against gastric cancer in vitro and in vivo via AKT and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Note: Gimatecan Delivery Using Novel Nanoparticle Formulations
Introduction
Gimatecan is a potent, lipophilic analogue of the camptothecin family of anti-cancer agents.[1][2] Its primary mechanism of action is the inhibition of DNA topoisomerase I, an enzyme crucial for DNA replication and repair.[2][3] This inhibition leads to the stabilization of DNA-enzyme complexes, resulting in DNA damage and apoptosis in cancer cells.[1] While this compound has demonstrated significant antitumor activity in preclinical and clinical studies, its hydrophobic nature presents challenges for intravenous administration.[4][5][6] Novel nanoparticle formulations, such as liposomes and polymeric nanoparticles, offer a promising strategy to overcome these limitations. These delivery systems can enhance the solubility of hydrophobic drugs, improve their pharmacokinetic profiles, and enable targeted delivery to tumor tissues, potentially increasing efficacy while reducing systemic toxicity.[7][8]
This document provides detailed protocols for the formulation and characterization of this compound-loaded nanoparticles and summarizes key data from relevant studies.
Section 1: Liposomal Formulation of this compound
Liposomes, spherical vesicles composed of a lipid bilayer, are a well-established platform for delivering both hydrophilic and hydrophobic drugs.[7][9] For a lipophilic drug like this compound, the molecule can be efficiently encapsulated within the lipid bilayer. The ethanol injection method is a simple and effective technique for preparing small, unilamellar liposomes, making it suitable for creating this compound formulations for intravenous use.[4][5][10]
Protocol 1: Preparation of this compound-Loaded Liposomes via Ethanol Injection
This protocol is adapted from methodologies described by Stano et al. for preparing this compound-containing liposomes.[4][5] The procedure involves the rapid injection of an ethanol solution containing lipids and this compound into an aqueous phase, leading to the spontaneous self-assembly of liposomes.[10]
Materials:
-
This compound
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
Palmitoyl-(R)-carnitine undecyl ester chloride (PUCE)
-
Ethanol (absolute)
-
Deionized water or saline (0.9% NaCl)
-
Syringes and needles
Procedure:
-
Stock Solution Preparation:
-
Prepare a lipid stock solution (e.g., 50 mM POPC) in absolute ethanol.
-
Dissolve this compound in the lipid-ethanol solution to a final concentration of 0.1 to 0.25 mg/mL.
-
-
Injection Process:
-
Draw the this compound-lipid ethanol solution into a syringe.
-
Dispense the aqueous phase (deionized water or saline) into a beaker with gentle stirring.
-
Inject the alcoholic solution quickly into the aqueous phase. The ratio of injection can be varied (e.g., 1:20 to 1:50 v/v).
-
-
Multiple Injection (Optional):
-
To increase the final drug concentration, a "multiple injection" technique can be used.[4] This involves performing several consecutive injections of the alcoholic solution into the same aqueous phase.
-
-
Characterization:
Data Presentation: Physicochemical Properties of this compound Liposomes
The following table summarizes the characteristics of different this compound liposomal formulations prepared using the ethanol injection method.
| Formulation System | Lipid Composition (in Ethanol) | This compound Conc. (in Ethanol) | Aqueous Phase | Injection Ratio (Ethanol:Aqueous) | Resulting Mean Liposome Size |
| System I[11] | 50 mM POPC | 0.25 mg/mL | Water | 1:50 (5 injections) | ~100 nm[4] |
| System II[11] | 50 mM POPC in 5% PEG200/Ethanol | 0.25 mg/mL | Water | 1:50 (5 injections) | ~100 nm |
| System III[11] | 50 mM PUCE/POPC (90/10 mol/mol) | 0.11 mg/mL | Saline | 1:50 (3 injections) | ~30 nm[4][5] |
| System IV[11] | 50 mM PUCE/CHOL (80/20 mol/mol) | 0.08 mg/mL | Saline | 1:17 (3 injections) | ~30 nm |
PUCE: Palmitoyl-(R)-carnitine undecyl ester chloride; POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine; CHOL: Cholesterol.
Protocol 2: In Vitro and In Vivo Efficacy Assessment
In Vitro Cytotoxicity Assay:
-
Seed cancer cell lines (e.g., human non-small cell lung carcinoma NCI-H460 or murine Lewis lung carcinoma 3LL) in 96-well plates.[4][5]
-
After cell attachment, treat the cells with serial dilutions of free this compound and liposomal this compound formulations.
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a standard method like the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.[2]
-
Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%).
In Vivo Antitumor Activity:
-
Implant tumor cells (e.g., Lewis lung carcinoma) subcutaneously in immunocompromised mice.[4][5]
-
Once tumors are established, randomize mice into treatment groups (e.g., vehicle control, oral non-liposomal this compound, intravenous liposomal this compound).
-
Administer treatments according to a defined schedule.
-
Measure tumor volume and mouse body weight regularly.[2]
-
At the end of the study, calculate the Tumor Volume Inhibition (TVI) percentage.
Data Presentation: In Vivo Efficacy of Liposomal this compound
This table summarizes the in vivo antitumor activity of a liposomal this compound formulation compared to an oral non-liposomal formulation in a Lewis lung carcinoma model.[4][5]
| Treatment Group | Administration Route | Tumor Volume Inhibition (TVI) | Statistical Significance (p-value) |
| Oral this compound | Oral | 86% | - |
| Liposomal this compound | Intravenous | 92% | < 0.05 |
The intravenous administration of the liposomal this compound formulation resulted in a mild but statistically significant increase in tumor volume inhibition compared to the oral non-liposomal formulation.[4][5][10]
Visualization: Liposome Preparation Workflow
Caption: Workflow for this compound liposome preparation and evaluation.
Section 2: Polymeric Nanoparticle Formulation of this compound (Proposed Protocol)
Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are widely used to formulate nanoparticles for controlled drug delivery.[12] The nanoprecipitation technique is a straightforward method for encapsulating hydrophobic drugs like this compound within a polymeric matrix.[12]
Protocol 3: Preparation of this compound-Loaded Polymeric Nanoparticles via Nanoprecipitation
This proposed protocol is based on established methods for encapsulating hydrophobic chemotherapeutic agents in PLGA nanoparticles.[12]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (or another suitable organic solvent like THF)
-
Surfactant solution (e.g., Poloxamer 188 or Polyvinyl Alcohol - PVA in water)
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve this compound and PLGA in acetone.
-
Nanoprecipitation:
-
Add the organic phase dropwise into the aqueous surfactant solution under moderate magnetic stirring.
-
Nanoparticles will form instantaneously as the solvent diffuses out.
-
-
Solvent Evaporation: Continue stirring for several hours in a fume hood or use a rotary evaporator under reduced pressure to remove the organic solvent.
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the particles.
-
Remove the supernatant and wash the nanoparticles by resuspending them in deionized water.
-
Repeat the centrifugation and washing steps 2-3 times to remove excess surfactant and unencapsulated drug.
-
-
Lyophilization (Optional): For long-term storage, resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., trehalose) and freeze-dry.
Visualization: Polymeric Nanoparticle Preparation Workflow
Caption: Workflow for preparing this compound polymeric nanoparticles.
Section 3: Mechanistic Insights and Signaling Pathways
This compound exerts its antitumor effect by inhibiting Topoisomerase I, which leads to DNA damage and the induction of apoptosis. Studies have shown this process involves the modulation of key cellular signaling pathways, including AKT and MAPK.[13] Furthermore, DNA damage caused by chemotherapeutics can sometimes trigger an innate immune response through the cGAS-STING pathway, presenting an opportunity for chemo-immunotherapy.[14][15]
Visualization: this compound-Modulated Signaling Pathways
The diagram below illustrates how this compound influences critical signaling pathways in gastric cancer cells, leading to apoptosis.[13] this compound treatment inhibits the expression of DNA Topoisomerase I and suppresses the pro-survival AKT and ERK pathways while activating the pro-apoptotic JNK2 and p38 MAPK pathways.[13]
Caption: this compound's impact on AKT and MAPK signaling pathways.[13]
Visualization: Proposed STING Pathway Activation
DNA damage from Topoisomerase I inhibition can lead to the accumulation of cytosolic DNA fragments. These fragments can be sensed by cyclic GMP-AMP synthase (cGAS), which activates the STIMULATOR of INTERFERON GENES (STING) pathway, leading to an anti-tumor immune response.[14][15][16]
Caption: Proposed activation of the cGAS-STING pathway by this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. In Vitro and In Vivo Anticancer Activity of this compound against Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Anticancer Activity of this compound against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel camptothecin analogue (this compound)-containing liposomes prepared by the ethanol injection method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 9. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. This compound exerts potent antitumor activity against gastric cancer in vitro and in vivo via AKT and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In situ activation of STING pathway with polymeric SN38 for cancer chemoimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Gimatecan Solubility for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges with Gimatecan in in vitro experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
A1: this compound is a lipophilic, semi-synthetic analogue of camptothecin, which functions as a potent topoisomerase I inhibitor with significant antitumor activity.[1][2] Like other camptothecin derivatives, this compound has poor aqueous solubility.[3][4][5] This low solubility can lead to precipitation when preparing stock solutions or diluting it in aqueous cell culture media, potentially causing inaccurate dosing and unreliable experimental outcomes.[6]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions for in vitro experiments.[7][8][9] It is crucial to use high-purity, anhydrous DMSO to maximize solubility and maintain the stability of the compound.
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 0.5%.[10][11] It is essential to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any potential effects of the solvent on cell viability and function.
Q4: How should this compound stock solutions be stored?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability.[11][12] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially leading to precipitation.[11]
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.
| Potential Cause | Troubleshooting Step |
| High Final Concentration of this compound | The concentration of this compound in the aqueous medium may exceed its solubility limit. Try lowering the final working concentration of this compound. |
| "Salting Out" Effect | The rapid dilution of the DMSO stock in the aqueous medium can cause the drug to crash out of solution. To mitigate this, try pre-diluting the stock solution in a small volume of media before adding it to the final culture volume. Gently vortex the diluted solution while adding it to the bulk medium. |
| Temperature Shock | Adding a cold stock solution to warm media can sometimes induce precipitation. Allow the this compound stock solution to equilibrate to room temperature before use. |
Issue: The this compound solution appears cloudy or forms a precipitate over time in the incubator.
| Potential Cause | Troubleshooting Step |
| Poor Stability in Aqueous Media | This compound, like other camptothecins, may have limited stability in neutral or alkaline aqueous solutions over extended periods. Consider reducing the incubation time if experimentally feasible. |
| Interaction with Media Components | Components in the serum or media may interact with this compound, reducing its solubility. If possible, test the solubility in a serum-free medium to see if the issue persists. |
| pH of the Medium | The lactone ring of camptothecins, which is crucial for their activity, is more stable in acidic conditions (pH < 6.0).[9][13][14] While altering the pH of cell culture media is generally not advisable, this pH dependency is an important factor to be aware of. |
Data Presentation: this compound Solubility
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Notes |
| DMSO | 6.67 mg/mL (14.91 mM) | May require sonication, warming, and pH adjustment to 5 with 1 M HCl and heating to 60°C for complete dissolution.[11][15] |
| Ethanol | 0.32 mg/mL | - |
| PEG200 | 0.39 mg/mL | - |
Experimental Protocols
Protocol 1: Standard Preparation of this compound Working Solution
This protocol outlines the standard method for preparing a this compound working solution for in vitro cell-based assays.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Appropriate cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO. Ensure complete dissolution, using sonication or gentle warming if necessary.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your pre-warmed cell culture medium to achieve the desired final concentrations.
-
When diluting, add the this compound stock solution to the medium and mix immediately by gentle pipetting or vortexing to ensure rapid and uniform dispersion.
-
Ensure the final DMSO concentration in your culture wells does not exceed 0.5%.
-
Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) in your experimental setup.
Protocol 2: Improving this compound Solubility with a Surfactant (Tween® 20)
For particularly challenging situations where precipitation is persistent, a non-ionic surfactant like Tween® 20 can be used to improve solubility.
Materials:
-
This compound stock solution in DMSO (as prepared in Protocol 1)
-
Sterile 10% (v/v) Tween® 20 solution in water
-
Appropriate cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare your cell culture medium containing a final concentration of 0.05% to 0.1% Tween® 20. Note: The optimal concentration of Tween® 20 should be determined for your specific cell line to ensure it is non-toxic.
-
Add the required volume of the this compound stock solution to the Tween® 20-containing medium to achieve the desired final drug concentration.
-
Mix thoroughly by gentle pipetting or vortexing.
-
Your vehicle control should contain the same final concentrations of both DMSO and Tween® 20.
Visualizations
This compound's Impact on AKT and MAPK Signaling Pathways
This compound exerts its antitumor effects not only by inhibiting topoisomerase I but also by modulating key signaling pathways involved in cell survival and proliferation.[7][16][17]
Caption: this compound's mechanism of action and its effects on the AKT and MAPK signaling pathways.
Experimental Workflow for Improving this compound Solubility
This workflow provides a logical progression for addressing this compound solubility issues in your in vitro experiments.
Caption: A step-by-step workflow for preparing and troubleshooting this compound solutions for in vitro use.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. This compound exerts potent antitumor activity against gastric cancer in vitro and in vivo via AKT and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Amorphous solid dispersion studies of camptothecin-cyclodextrin inclusion complexes in PEG 6000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. altasciences.com [altasciences.com]
- 6. Cyclodextrin complexation: influence on the solubility, stability, and cytotoxicity of camptothecin, an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Camptothecin analogues with enhanced antitumor activity at acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 11. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. A Biophysical Insight of Camptothecin Biodistribution: Towards a Molecular Understanding of Its Pharmacokinetic Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Gimatecan Resistance in Ovarian Cancer
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments focused on overcoming Gimatecan resistance in ovarian cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a lipophilic analogue of camptothecin and functions as a potent topoisomerase I (TOP1) inhibitor. It binds to the TOP1-DNA complex, stabilizing it and preventing the re-ligation of single-strand breaks. This leads to the accumulation of DNA damage, particularly during DNA replication, ultimately triggering apoptosis in cancer cells.
Q2: My ovarian cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to this compound, and other topoisomerase I inhibitors, in ovarian cancer can arise from several mechanisms:
-
Decreased Topoisomerase I (TOP1) Levels: A reduction in the expression of the TOP1 enzyme, the direct target of this compound, can lead to decreased drug efficacy.
-
Mutations in the TOP1 Gene: Alterations in the TOP1 gene can change the protein structure, preventing this compound from binding effectively to the TOP1-DNA complex.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), can actively pump this compound out of the cancer cell, reducing its intracellular concentration and thereby its cytotoxic effect.[1][2][3]
-
Alterations in DNA Damage Response (DDR) Pathways: Changes in pathways responsible for repairing DNA damage can allow cancer cells to survive the DNA lesions induced by this compound.
-
Low SLFN11 Expression: The expression of Schlafen family member 11 (SLFN11) has been identified as a key determinant of sensitivity to DNA-damaging agents. Low or absent SLFN11 expression is associated with resistance to topoisomerase I inhibitors.[4][5][6][7][8]
Q3: How can I experimentally induce this compound resistance in my ovarian cancer cell line?
A standard method for developing a drug-resistant cancer cell line in vitro involves continuous, long-term exposure to the drug with a stepwise increase in concentration.
Troubleshooting Guides
Problem 1: Decreased this compound efficacy in long-term cultures.
| Possible Cause | Suggested Solution |
| Selection of a resistant subpopulation. | 1. Verify TOP1 Expression: Perform Western blotting or qPCR to compare TOP1 protein and mRNA levels between your current cell line and an earlier, sensitive passage. A significant decrease may indicate the selection of TOP1-deficient cells. 2. Sequence the TOP1 Gene: Isolate genomic DNA and sequence the TOP1 gene to check for mutations that could confer resistance. 3. Assess Drug Efflux: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) in a flow cytometry-based efflux assay to determine if there is increased transporter activity. Perform qPCR or Western blotting for ABCG2. |
| Cell culture artifacts. | 1. Re-authenticate Cell Line: Perform short tandem repeat (STR) profiling to ensure the identity of your cell line. 2. Start a New Culture from a Frozen Stock: Thaw an early-passage vial of the cell line to ensure you are working with a sensitive population. |
Problem 2: Inconsistent results in this compound sensitivity assays.
| Possible Cause | Suggested Solution |
| Variability in cell seeding density. | 1. Standardize Seeding Density: Ensure a consistent number of cells are seeded for each experiment, as cell density can influence drug sensitivity. 2. Optimize Assay Conditions: Perform a titration of cell numbers to find the optimal seeding density for your specific cell line and assay duration. |
| Drug stability and preparation. | 1. Prepare Fresh Drug Solutions: this compound solutions should be prepared fresh for each experiment from a validated stock. 2. Verify Solvent Compatibility: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%). |
| Low SLFN11 expression in the cell line. | 1. Assess SLFN11 Expression: Determine the baseline expression of SLFN11 in your ovarian cancer cell line via Western blotting or qPCR. Low expression may explain inherent resistance. |
Quantitative Data on Topoisomerase I Inhibitor Resistance
Disclaimer: The following data is for other topoisomerase I inhibitors (Camptothecin, Topotecan, and Irinotecan) in ovarian cancer cell lines, as specific quantitative data for this compound resistance is not currently available in the public domain. These values can provide a general reference for the expected magnitude of resistance.
Table 1: IC50 Values of Topoisomerase I Inhibitors in Sensitive and Resistant Ovarian Cancer Cell Lines
| Cell Line | Drug | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance | Reference |
| A2780 | Camptothecin | ~2.18 µM | ~41.42 µM (A2780R2000) | ~19-fold | [9] |
| HAC2 | CPT-11 (Irinotecan) | Not specified | 9.7-fold higher (HAC2/CPT) | 9.7 | [10] |
| HAC2 | SN-38 (Active metabolite of Irinotecan) | Not specified | 4.7-fold higher (HAC2/CPT) | 4.7 | [10] |
| A2780 | Topotecan | Not specified | Increased in resistant variants | - | [1] |
| IGROV1 | Topotecan | Not specified | Increased in resistant variants | - | [1] |
Experimental Protocols
Protocol 1: Establishment of a Topoisomerase I Inhibitor-Resistant Ovarian Cancer Cell Line
This protocol is adapted from a method used to establish a CPT-11 resistant ovarian cancer cell line.[10]
-
Initial Culture: Begin with a parental ovarian cancer cell line (e.g., A2780, SKOV3) and determine the initial IC50 value for this compound using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Continuous Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC50 value.
-
Monitor and Passage: Monitor the cells for growth. When the cells resume proliferation at a rate similar to the untreated parental cells, passage them and increase the concentration of this compound in the culture medium by 1.5- to 2-fold.
-
Stepwise Increase: Repeat step 3, gradually increasing the this compound concentration over several months.
-
Characterization of Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50), the resistant cell line is established.
-
Validation of Resistance:
-
Perform a dose-response curve and calculate the new IC50 for this compound to determine the fold-resistance.
-
Analyze the expression of TOP1, ABCG2, and SLFN11 via Western blot and qPCR.
-
Sequence the TOP1 gene to identify any potential mutations.
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and Resistance Pathways
Caption: this compound action and resistance pathways in ovarian cancer.
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for studying this compound resistance.
References
- 1. Effect of PI3K/Akt Pathway Inhibition-Mediated G1 Arrest on Chemosensitization in Ovarian Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Frontiers | Comparing PI3K/Akt Inhibitors Used in Ovarian Cancer Treatment [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. oaepublish.com [oaepublish.com]
- 6. mayo.edu [mayo.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mayo.edu [mayo.edu]
- 10. Combined PARP and Dual Topoisomerase Inhibition Potentiates Genome Instability and Cell Death in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Gimatecan Off-Target Effects: A Technical Support Resource for Proteomic Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the off-target effects of Gimatecan in proteomic studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (also known as ST1481) is an orally bioavailable, semi-synthetic lipophilic analogue of camptothecin.[1][2] Its primary molecular target is DNA topoisomerase I (Top1).[3][4] this compound works by binding to the Top1-DNA complex, which stabilizes it and prevents the re-ligation of single-stranded DNA breaks generated by the enzyme.[1][2] When the DNA replication machinery encounters this stabilized complex, it leads to the formation of lethal double-stranded DNA breaks, ultimately triggering apoptosis in cancer cells.[1][2]
Q2: What are the known or potential off-target effects of this compound?
While this compound is a potent Top1 inhibitor, its effects are not solely limited to this target.[5] As a camptothecin analogue, it can influence various cellular processes that may suggest off-target interactions or downstream consequences of on-target activity.[6] Studies have shown that this compound can modulate key signaling pathways, including the AKT and MAPK pathways.[7][8] Specifically, treatment has been shown to inhibit the phosphorylation of AKT, MEK, and ERK, while activating JNK2 and p38 MAPK pathways.[7][8] Additionally, this compound has demonstrated antiangiogenic properties, which may involve inhibiting endothelial cell migration and down-regulating proangiogenic factors like basic fibroblast growth factor (bFGF).[1][9] The full mechanism for its antiangiogenic activity is still under investigation.[1][2]
Q3: Which proteomic methods are recommended to identify this compound's off-target proteins?
Several chemical proteomic approaches are effective for identifying both direct and indirect protein targets of small molecules like this compound:
-
Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This is a primary method for isolating proteins that directly bind to a drug. It involves immobilizing this compound or an analogue onto a solid support to "pull down" interacting proteins from a cell lysate.[10]
-
Thermal Shift Assays (e.g., CETSA, PTSA): These techniques measure changes in the thermal stability of proteins upon ligand binding.[11] A shift in a protein's melting temperature in the presence of this compound suggests a direct interaction. This is a powerful tool for validating hits from initial screening methods.[12]
-
Quantitative Proteomics: Techniques like Tandem Mass Tagging (TMT) or Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be used to compare global protein expression levels between this compound-treated and untreated cells. This can reveal changes in protein abundance that result from both on- and off-target effects, providing insights into the pathways perturbed by the drug.[13]
Q4: My proteomic experiment to find this compound off-targets failed. What are common reasons?
Failure to identify off-target interactions can stem from several factors:
-
Inactive Drug Analogue: If using affinity chromatography, the this compound analogue used as bait may have been modified at a position critical for protein binding, rendering it inactive.
-
Low Abundance of Off-Targets: Off-target proteins may be expressed at very low levels, making them difficult to detect with standard proteomic workflows.[14]
-
Transient or Weak Interactions: The binding affinity between this compound and an off-target protein might be too low or the interaction too transient to be captured by the chosen experimental method.
-
Incorrect Drug Concentration: The concentration of this compound used might be too low to achieve significant occupancy of the off-target protein or so high that it causes non-specific binding and cell death, confounding the results.
-
Suboptimal Experimental Conditions: Buffer composition, pH, and salt concentrations can all impact protein-drug interactions.[15]
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, demonstrating its potent antiproliferative activity across different cancer cell models.
| Cell Line | Cancer Type | Exposure Time (hours) | IC50 (ng/mL) |
| MCR | Bladder Cancer | 1 | 90 ± 3 |
| MCR | Bladder Cancer | 24 | 5.0 ± 0.2 |
| HT1376 | Bladder Cancer | 1 | 9.0 ± 0.4 |
| HT1376 | Bladder Cancer | 24 | 2.8 ± 0.1 |
| SNU-1 | Gastric Cancer | 48 | < 1 µM (Approx. < 447 ng/mL) |
| HGC27 | Gastric Cancer | 48 | < 1 µM (Approx. < 447 ng/mL) |
| MGC803 | Gastric Cancer | 48 | < 1 µM (Approx. < 447 ng/mL) |
| (Data sourced from MedchemExpress.com and Chen et al., 2017)[3][7] |
Table 2: Effect of this compound on Key Signaling Proteins in Gastric Cancer Cells
This table outlines the observed effects of this compound treatment on the expression and phosphorylation status of proteins in key signaling pathways.
| Protein Target | Effect Observed | Pathway |
| DNA Topoisomerase I | Expression Inhibited | DNA Replication/Repair |
| Phosphorylated AKT (pAKT) | Expression Inhibited | PI3K/AKT Signaling |
| Phosphorylated MEK (pMEK) | Expression Inhibited | MAPK/ERK Signaling |
| Phosphorylated ERK (pERK) | Expression Inhibited | MAPK/ERK Signaling |
| Phosphorylated JNK2 (pJNK2) | Expression Upregulated | MAPK/JNK Signaling |
| Phosphorylated p38 (p-p38) | Expression Upregulated | MAPK/p38 Signaling |
| (Data sourced from Chen et al., 2017)[7][8] |
Visualizations and Workflows
This compound's Primary Mechanism of Action
Caption: this compound inhibits Topoisomerase I, leading to DNA breaks and apoptosis.
Downstream Signaling Pathways Affected by this compound
Caption: this compound modulates AKT and MAPK signaling pathways in cancer cells.
Experimental Workflow: Off-Target Identification by AC-MS
Caption: Workflow for identifying protein off-targets using affinity chromatography.
Experimental Protocols
Protocol 1: Affinity Chromatography for Off-Target Pulldown
This protocol outlines a general procedure for identifying proteins that bind to this compound.
-
Bait Preparation:
-
Synthesize a this compound analogue containing a linker arm suitable for conjugation (e.g., with an alkyne or amino group).
-
Covalently couple the this compound analogue to activated chromatography beads (e.g., NHS-activated Sepharose or magnetic beads).
-
Prepare control beads by blocking the reactive groups without adding the drug analogue. This is crucial for identifying non-specific binders.
-
-
Protein Extraction:
-
Culture cells of interest to ~80-90% confluency.
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to remove cell debris. Determine the protein concentration using a BCA or Bradford assay.
-
-
Affinity Pulldown:
-
Pre-clear the cell lysate by incubating with control beads for 1 hour at 4°C to minimize non-specific binding.
-
Incubate the pre-cleared lysate (1-5 mg of total protein) with the this compound-conjugated beads and control beads overnight at 4°C with gentle rotation.
-
Wash the beads 3-5 times with wash buffer (e.g., lysis buffer with a lower detergent concentration) to remove unbound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute bound proteins using a competitive elution buffer (containing a high concentration of free this compound) or a denaturing elution buffer (e.g., SDS-PAGE loading buffer).
-
Separate the eluted proteins via SDS-PAGE. Perform an in-gel trypsin digestion of the entire lane or specific bands.
-
Alternatively, perform an on-bead trypsin digestion.
-
Analyze the resulting peptides by LC-MS/MS. Identify proteins that are significantly enriched on the this compound beads compared to the control beads.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol validates direct binding of this compound to a potential off-target protein within intact cells.
-
Cell Treatment:
-
Culture cells and treat with either vehicle control or a desired concentration of this compound for a specified time (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest the cells, wash with PBS, and resuspend in a buffered solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant (soluble fraction) to new tubes.
-
-
Analysis:
-
Analyze the soluble protein fractions by Western blot using an antibody specific to the putative off-target protein.
-
Quantify the band intensities. A protein that directly binds to this compound will be more stable at higher temperatures, resulting in more protein remaining in the soluble fraction compared to the vehicle control.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature indicates target engagement.[11]
-
Troubleshooting Guides
Table 3: Troubleshooting for Affinity Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No protein or very low yield in eluate | 1. Inactive this compound bait. 2. Affinity tag on the bait is inaccessible. 3. Insufficient amount of target protein in lysate.[15] 4. Elution conditions are too mild. | 1. Validate the activity of the this compound analogue. 2. Consider adding a longer linker between the drug and the beads. 3. Confirm expression of the target protein by Western blot before starting. 4. Try a stronger elution buffer (e.g., lower pH or higher denaturant concentration). |
| High background of non-specific proteins | 1. Insufficient washing. 2. Hydrophobic or ionic interactions with beads/linker. 3. Cell lysis released "sticky" proteins (e.g., from nucleus). | 1. Increase the number of wash steps or the stringency of the wash buffer (e.g., increase salt or add low levels of detergent).[16][17] 2. Add non-ionic detergents (e.g., Tween-20) or adjust NaCl concentration in buffers.[16] 3. Pre-clear the lysate with control beads before incubation with the bait. |
| Column/beads are clogged | 1. Particulate matter from cell lysate. 2. Protein precipitation. | 1. Ensure the cell lysate is thoroughly clarified by centrifugation and/or filtration before use.[16] 2. Check the solubility of your protein in the chosen buffers; consider adding glycerol or other stabilizing agents. |
Table 4: Troubleshooting for Thermal Shift Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable thermal shift (ΔTm) | 1. No direct binding between this compound and the protein. 2. Protein is already highly stable or unstable in the chosen buffer. 3. Incorrect this compound concentration (too low). | 1. The protein may not be a direct off-target. 2. Perform a buffer screen to find conditions where the protein has a clear melting transition.[18] 3. Perform a dose-response experiment with varying this compound concentrations. |
| Irregular or noisy melting curve | 1. Protein is aggregating or precipitating at low temperatures. 2. Low protein concentration. 3. Buffer components are interfering with the assay. | 1. Try different buffer conditions (pH, salt, additives like glycerol).[19] Repurify the protein if necessary.[18] 2. Optimize the protein concentration; ensure it is within the detection limits of your method. 3. Run a control with just the buffer and this compound to check for interference. |
| High initial signal that decreases with heat | 1. Protein is partially unfolded or aggregated at the start of the experiment. | 1. Use a fresh protein sample.[18][19] 2. Screen for buffer conditions that improve the protein's native stability. 3. Purify the protein further using size-exclusion chromatography to remove aggregates.[19] |
References
- 1. Facebook [cancer.gov]
- 2. This compound | C25H25N3O5 | CID 9577124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. This compound, a novel camptothecin with a promising preclinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound exerts potent antitumor activity against gastric cancer in vitro and in vivo via AKT and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antiangiogenic effects of the novel camptothecin ST1481 (this compound) in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. youtube.com [youtube.com]
- 14. alliedacademies.org [alliedacademies.org]
- 15. goldbio.com [goldbio.com]
- 16. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 17. ia804502.us.archive.org [ia804502.us.archive.org]
- 18. Protein Thermal Shift Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 19. researchgate.net [researchgate.net]
Gimatecan Technical Support Center: Optimizing Dosing and Managing Myelotoxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information for working with Gimatecan, a potent topoisomerase I inhibitor. The following troubleshooting guides and FAQs address common issues related to dosing optimization and the management of its primary dose-limiting toxicity, myelotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it lead to myelotoxicity?
This compound is a semi-synthetic, lipophilic analogue of camptothecin.[1][2] Its primary mechanism of action is the inhibition of DNA topoisomerase I.[3] By binding to the topoisomerase I-DNA complex, this compound prevents the re-ligation of single-strand DNA breaks that are transiently created by the enzyme during DNA replication and transcription.[2] When the DNA replication machinery encounters this stabilized "cleavable complex," it leads to the formation of lethal double-stranded DNA breaks, triggering cell cycle arrest and apoptosis.[2]
Myelotoxicity, particularly neutropenia and thrombocytopenia, is a common dose-limiting toxicity of topoisomerase I inhibitors.[4][5] This occurs because hematopoietic progenitor cells in the bone marrow are rapidly dividing and are therefore highly susceptible to agents that interfere with DNA replication. The this compound-induced DNA damage in these cells leads to their depletion, resulting in a decreased production of mature blood cells.
Q2: What are the key pharmacokinetic properties of this compound to consider when designing experiments?
This compound exhibits a very long apparent biological half-life, with a mean of approximately 77 hours in human plasma.[1][4] It is orally bioavailable and exists in plasma almost entirely in its active intact lactone form.[1] Due to its long half-life, this compound can accumulate in the plasma with repeated dosing.[4] This prolonged exposure to the active drug is a critical factor to consider when designing dosing schedules to balance efficacy and toxicity.
Q3: What dosing schedules for this compound have been explored in clinical trials to minimize myelotoxicity?
Several dosing schedules have been investigated in Phase I clinical trials to optimize the therapeutic window of this compound. The tolerability of this compound has been found to be schedule-dependent.[4] Key schedules include:
-
Once weekly for 3 out of 4 weeks: In one study, this schedule established a maximum tolerated dose (MTD) of 2.40 mg/m².[1]
-
Daily for 5 consecutive days per week for 1, 2, or 3 weeks, every 28 days: This study found that the MTD was dependent on the duration of dosing, with MTDs of 4.5 mg/m², 5.6 mg/m², and 6.4 mg/m² for the 1, 2, and 3-week schedules, respectively. The dose-limiting toxicity was primarily myelosuppression, specifically thrombocytopenia.[4]
These studies highlight the importance of the dosing schedule in managing this compound-induced myelotoxicity.
Troubleshooting Guides
Issue 1: Unexpectedly high myelotoxicity is observed in our in vivo animal model.
Possible Cause & Solution:
-
Dosing Schedule: The long half-life of this compound can lead to drug accumulation and increased toxicity with frequent dosing.
-
Animal Strain Sensitivity: Different mouse or rat strains may exhibit varying sensitivities to chemotherapeutic agents.
-
Troubleshooting Step: Review the literature for the myelosuppressive effects of topoisomerase I inhibitors in your chosen animal model. If high sensitivity is known, consider using a more robust strain or adjusting the starting dose downwards.
-
-
Vehicle Effects: The vehicle used to formulate this compound for oral administration could potentially contribute to toxicity or alter its absorption.
-
Troubleshooting Step: Ensure the vehicle is well-tolerated and has been validated for use with this class of compounds. A common vehicle for oral this compound in preclinical studies is a solution of 10% DMSO.[6]
-
Issue 2: How can we manage this compound-induced myelotoxicity in our preclinical studies?
Management Strategies:
-
Dose Reduction: Based on the severity of myelosuppression (e.g., grade of neutropenia or thrombocytopenia), a dose reduction in subsequent cycles is a standard approach. While specific dose modification guidelines for this compound are not publicly available, guidelines for the related topoisomerase I inhibitor, irinotecan, can provide a framework. For example, for Grade 3 neutropenia, the dose might be reduced by one dose level in the subsequent cycle.[3]
-
Supportive Care: In clinical settings, supportive care measures are standard. In preclinical models, these are less common but can be considered in certain study designs.
-
Granulocyte Colony-Stimulating Factor (G-CSF): G-CSF can be used to stimulate the production of neutrophils and reduce the duration and severity of neutropenia. Prophylactic use of G-CSF is recommended in clinical settings for chemotherapy regimens with a high risk of febrile neutropenia.[7][8]
-
Platelet Transfusions: In cases of severe thrombocytopenia with bleeding, platelet transfusions are the standard of care in humans.[7]
-
Issue 3: We need to establish a baseline for this compound's myelotoxic potential in vitro. What is the recommended assay?
Recommended Assay:
The Colony-Forming Unit (CFU) assay is the gold standard for in vitro hematotoxicity testing.[9][10] This assay assesses the effect of a compound on the proliferation and differentiation of hematopoietic progenitor cells.[1] By treating bone marrow or cord blood-derived progenitor cells with varying concentrations of this compound, you can determine the IC50 (the concentration that inhibits 50% of colony formation) for different hematopoietic lineages, such as:
-
CFU-GM: Granulocyte, Macrophage progenitors
-
BFU-E: Burst-Forming Unit – Erythroid progenitors
-
CFU-GEMM: Granulocyte, Erythrocyte, Monocyte, Megakaryocyte multipotential progenitors
A reduction in the number of colonies compared to a vehicle control indicates myelotoxicity.
Data Presentation
Table 1: Summary of this compound Dosing Schedules and Observed Myelotoxicity in Phase I Clinical Trials
| Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Principal Toxicities Noted | Reference |
| Orally once a week for 3 of 4 weeks | 2.40 mg/m²/wk | Grade 2 hyperbilirubinemia, Grade 3-4 fatigue, anorexia, nausea | Anemia, fatigue, neutropenia, nausea, vomiting | [1] |
| Orally daily for 5 days/week for 1 week, every 28 days | 4.5 mg/m² per cycle | Thrombocytopenia | Myelosuppression, nausea, vomiting | [4] |
| Orally daily for 5 days/week for 2 weeks, every 28 days | 5.6 mg/m² per cycle | Thrombocytopenia | Myelosuppression | [4] |
| Orally daily for 5 days/week for 3 weeks, every 28 days | 6.4 mg/m² per cycle | Thrombocytopenia | Myelosuppression | [4] |
Table 2: Example of Dose Modification Guidelines for a Topoisomerase I Inhibitor (Irinotecan) Based on Hematological Toxicity
| Toxicity Grade (NCI-CTC) | Toxicity During a Cycle | Action at Start of Subsequent Cycle |
| Neutropenia | ||
| Grade 2 | Decrease dose by 1 level | No change |
| Grade 3 | Omit dose until ≤ Grade 2, then decrease by 1 dose level | Decrease dose by 1 dose level |
| Grade 4 | Omit dose until ≤ Grade 2, then decrease by 2 dose levels | Decrease dose by 2 dose levels |
| Febrile Neutropenia | ||
| Any Grade | Omit dose until resolved, then decrease by 2 dose levels | Decrease dose by 2 dose levels |
| Thrombocytopenia | ||
| Grade 3 | Omit dose until ≤ Grade 2, then decrease by 1 dose level | Decrease dose by 1 dose level |
| Grade 4 | Omit dose until ≤ Grade 2, then decrease by 2 dose levels | Decrease dose by 2 dose levels |
Note: This table is based on guidelines for irinotecan and serves as a representative example.[3] Specific dose modifications for this compound should be established based on experimental data.
Experimental Protocols
Protocol 1: In Vitro Myelotoxicity Assessment using the Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM) Assay
This protocol provides a method for assessing the inhibitory effect of this compound on the growth of myeloid progenitor cells.
Materials:
-
Cryopreserved human or murine bone marrow mononuclear cells
-
IMDM (Iscove's Modified Dulbecco's Medium)
-
Fetal Bovine Serum (FBS)
-
Methylcellulose-based medium with recombinant cytokines (e.g., GM-CSF, IL-3)
-
This compound stock solution (in DMSO)
-
35 mm culture dishes
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Thaw the cryopreserved bone marrow cells rapidly in a 37°C water bath. Transfer the cells to a centrifuge tube containing pre-warmed IMDM with 2% FBS. Centrifuge, remove the supernatant, and resuspend the cell pellet in fresh medium. Perform a viable cell count using trypan blue exclusion.
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in IMDM. The final concentration of DMSO in the culture should not exceed 0.5%. Include a vehicle control (DMSO only).
-
Plating: Add the appropriate volume of the cell suspension and the this compound dilutions to the methylcellulose medium. Vortex thoroughly. Let the tubes stand for 5-10 minutes to allow air bubbles to escape. Dispense the mixture into 35 mm culture dishes using a syringe with a blunt-end needle.
-
Incubation: Place the culture dishes in a humidified incubator at 37°C with 5% CO₂. Incubate for 10-14 days for human cells or 7-10 days for murine cells.
-
Colony Counting: Using an inverted microscope, count the number of CFU-GM colonies (defined as aggregates of 40 or more cells).
-
Data Analysis: Calculate the percentage of colony formation inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration.
Protocol 2: In Vivo Assessment of this compound-Induced Myelosuppression in a Mouse Model
This protocol describes a general procedure for evaluating the myelosuppressive effects of this compound in mice.
Materials:
-
6-8 week old mice (e.g., C57BL/6 or BALB/c)
-
This compound
-
Appropriate vehicle for oral gavage (e.g., 10% DMSO in saline)
-
Gavage needles
-
EDTA-coated micro-collection tubes for blood
-
Automated hematology analyzer
Procedure:
-
Acclimatization and Baseline Measurement: Acclimatize the mice for at least one week. Prior to the start of treatment (Day 0), collect a baseline blood sample from each mouse via a suitable method (e.g., tail vein or saphenous vein) into EDTA-coated tubes.
-
Drug Administration: Randomly assign mice to treatment groups (vehicle control and different this compound dose levels). Administer this compound or vehicle by oral gavage according to the desired schedule (e.g., once daily for 5 days, or every 4th day for 4 doses).
-
Blood Collection and Analysis: Collect blood samples at predetermined time points after the start of treatment (e.g., Days 5, 8, 12, 15, and 21). The nadir (lowest point) for neutrophil counts after chemotherapy is often around 7-14 days.
-
Complete Blood Count (CBC) Analysis: Analyze the blood samples using an automated hematology analyzer to determine the absolute neutrophil count (ANC), platelet count, and red blood cell count.
-
Data Analysis: For each treatment group, calculate the mean cell counts at each time point. The percentage decrease from baseline can be calculated to quantify the degree of myelosuppression. The time to nadir and the time to recovery can also be determined. Body weight and clinical signs of toxicity should be monitored throughout the study.
Mandatory Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Experimental workflow for assessing this compound myelotoxicity.
Caption: Troubleshooting logic for managing high myelotoxicity.
References
- 1. CFU-GM assay for evaluation of drug myelotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. e-crt.org [e-crt.org]
- 4. Identification of ATR-Chk1 pathway inhibitors that selectively target p53-deficient cells without directly suppressing ATR catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Supportive Treatments for Patients with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Effects of GCSF Primary Prophylaxis on Survival Outcomes and Toxicity in Patients with Advanced Non-Small Cell Lung Cancer on First-Line Chemoimmunotherapy: A Sub-Analysis of the Spinnaker Study [mdpi.com]
- 8. Effectiveness and safety of primary prophylaxis with G-CSF during chemotherapy for invasive breast cancer: a systematic review and meta-analysis from Clinical Practice Guidelines for the Use of G-CSF 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dls.com [dls.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
Troubleshooting inconsistent results in Gimatecan cytotoxicity assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Gimatecan in cytotoxicity assays. The information is tailored for scientists and professionals in drug development, offering detailed methodologies and data interpretation guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, semi-synthetic lipophilic analog of camptothecin.[1] Its primary mechanism of action is the inhibition of topoisomerase I, a crucial enzyme for relaxing DNA supercoils during replication and transcription.[1][2] this compound stabilizes the covalent complex between topoisomerase I and DNA, which leads to single-strand breaks. When the DNA replication machinery encounters this complex, it results in lethal double-stranded DNA breaks, triggering cell cycle arrest and apoptosis (programmed cell death).[1][2]
Q2: What are the expected outcomes of a this compound cytotoxicity assay?
In most cancer cell lines, this compound is expected to induce a dose- and time-dependent decrease in cell viability.[3][4] This is typically observed as a sigmoidal dose-response curve when plotting cell viability against this compound concentration. The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which can vary significantly between different cell lines.[4] Furthermore, this compound treatment is known to cause a persistent arrest in the S-phase of the cell cycle.[5]
Q3: My this compound cytotoxicity assay results are inconsistent. What are the potential causes?
Inconsistent results in cytotoxicity assays are a common issue. Several factors can contribute to this variability:
-
Cell-Based Issues:
-
Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.
-
Seeding Density: Inconsistent cell seeding will lead to variability. Optimize and maintain a consistent seeding density for each experiment.
-
Contamination: Mycoplasma or bacterial contamination can significantly alter cellular metabolism and drug response.
-
-
Assay-Specific Issues:
-
Reagent Preparation and Storage: Prepare fresh reagents and store them correctly. The MTT reagent, for instance, is light-sensitive.
-
Incubation Times: Adhere strictly to the optimized incubation times for both drug treatment and assay reagent exposure.
-
Pipetting Errors: Inaccurate pipetting, especially during serial dilutions and reagent addition, is a major source of error.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data.
-
-
Compound-Related Issues:
-
Solubility: this compound is lipophilic. Ensure it is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture medium to avoid precipitation.
-
Drug-Assay Interference: Some compounds can interfere with the chemistry of viability assays. For example, a compound might directly reduce the MTT reagent, leading to a false-positive signal for viability.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects. | Ensure a homogenous cell suspension before and during seeding. Use calibrated pipettes and proper technique. Avoid using the outer wells of the plate for critical data. |
| IC50 value is much higher than expected | Cell line resistance (e.g., high expression of drug efflux pumps like ABCG2), incorrect drug concentration, or degraded this compound stock. | Verify the expression of relevant drug transporters in your cell line.[3] Check the calculations for your serial dilutions. Use a fresh, properly stored stock of this compound. |
| No dose-response observed | Drug concentration range is too high or too low. Cell line is highly resistant. | Perform a wider range of serial dilutions (e.g., from nanomolar to micromolar). If resistance is suspected, consider using a different cell line or a combination therapy approach. |
| Absorbance/luminescence is very low in all wells, including controls | Low cell seeding density, poor cell health, or issues with the assay reader. | Optimize cell seeding density to ensure a robust signal. Check cell viability before seeding. Ensure the plate reader is functioning correctly and set to the appropriate wavelength or detection mode. |
| Absorbance/luminescence is very high in all wells, even at high drug concentrations | Contamination (bacterial or yeast), or interference of this compound or the vehicle with the assay. | Check for contamination under a microscope. Run a control plate with this compound in cell-free media to test for direct reduction of the assay reagent. |
Quantitative Data
Table 1: Comparative IC50 Values of this compound and Topotecan in Bladder Cancer Cell Lines
| Drug | Exposure Time | IC50 (ng/mL) |
| MCR | ||
| Topotecan | 1 hour | 900 ± 40 |
| This compound | 1 hour | 90 ± 3 |
| This compound | 24 hours | 5.0 ± 0.2 |
| Data from Ulivi et al., 2005.[5] |
Table 2: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h |
| SNU-1 | Gastric Cancer | 1.95 |
| HGC27 | Gastric Cancer | Not explicitly stated, but this compound showed superior antiproliferative effects compared to I-rinotecan. |
| MGC803 | Gastric Cancer | Not explicitly stated, but this compound showed superior antiproliferative effects compared to I-rinotecan. |
| NCI-N87 | Gastric Cancer | >1000 |
| HepG2 | Hepatocellular Carcinoma | 12.1 - 1085.0 (range across a panel) |
| Data from Chen et al., 2017 and a study on hepatocellular carcinoma.[3][4] |
Experimental Protocols
1. MTT Cytotoxicity Assay for this compound
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Materials:
-
This compound (dissolved in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
2. CellTiter-Glo® Luminescent Cell Viability Assay for this compound
This assay measures ATP levels as an indicator of metabolically active cells.
-
Materials:
-
This compound (dissolved in DMSO)
-
Opaque-walled 96-well plates
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
-
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-optimized density in 80 µL of complete medium and incubate overnight.[4]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add 20 µL of the this compound dilutions to the respective wells.[4] Include vehicle-only controls. Incubate for the desired treatment period (e.g., 72 hours).[4]
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action of this compound leading to cell death.
Caption: General workflow for a this compound cytotoxicity assay.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. Facebook [cancer.gov]
- 2. This compound | C25H25N3O5 | CID 9577124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound exerts potent antitumor activity against gastric cancer in vitro and in vivo via AKT and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Anticancer Activity of this compound against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Basis of Antiproliferative and Antitumor Activity of the Novel Camptothecin Derivative, this compound, in Bladder Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gimatecan and Efflux Pump Interactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the impact of efflux pumps on the intracellular concentration of Gimatecan.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected cytotoxicity of this compound in our cancer cell line. Could efflux pumps be responsible?
A1: Yes, overexpression of certain ATP-binding cassette (ABC) transporters, also known as efflux pumps, can lead to reduced intracellular concentrations of this compound and consequently, decreased cytotoxic effects.[1][2][3] this compound has been identified as a substrate for the Breast Cancer Resistance Protein (BCRP/ABCG2).[4][5][6] Therefore, if your cell line expresses high levels of BCRP, it could be actively effluxing this compound, leading to diminished efficacy.[6] Some studies have shown that BCRP expression can result in an 8- to 10-fold resistance to this compound.[5][6] It is also suggested that ABCC4 may play a role in reducing the anti-proliferative effects of this drug.[7]
Q2: How can we determine if our cell line is overexpressing relevant efflux pumps like BCRP?
A2: You can assess the expression levels of efflux pumps such as BCRP (ABCG2) through several standard molecular biology techniques:
-
Quantitative PCR (qPCR): To measure the mRNA expression level of the ABCG2 gene.
-
Western Blotting: To detect the protein expression level of BCRP.
-
Immunofluorescence/Immunohistochemistry: To visualize the localization and expression of BCRP protein within the cells.
-
Flow Cytometry: To quantify the percentage of cells expressing BCRP on the cell surface.
Q3: What are the key efflux pumps known to interact with this compound?
A3: Based on current research, the primary efflux pump that interacts with this compound is BCRP (ABCG2) .[4][6] this compound is considered a moderate substrate for BCRP.[6] Studies have shown that this compound is not a significant substrate for P-glycoprotein (P-gp/MDR1/ABCB1) or Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2).[4][6][7] There is also evidence suggesting that ABCC4 (MRP4) expression can reduce the antiproliferative effects of this compound.[7]
Q4: Are there any known inhibitors we can use to confirm BCRP-mediated efflux of this compound in our experiments?
A4: Yes, several inhibitors can be used to block BCRP activity and confirm its role in this compound efflux. A commonly used and effective inhibitor is elacridar (GF120918) .[4][8] Pantoprazole has also been shown to inhibit BCRP-mediated transport of this compound.[4][8] By treating your cells with one of these inhibitors prior to and during this compound exposure, you would expect to see an increase in intracellular this compound concentration and enhanced cytotoxicity if BCRP is the primary efflux mechanism.
Q5: We are planning to measure the intracellular concentration of this compound. What is a suitable method for this?
A5: A robust and widely accepted method for quantifying intracellular drug concentrations is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) .[9] This technique offers high sensitivity and specificity for detecting and quantifying this compound within cell lysates. The general workflow involves incubating cells with this compound, followed by thorough washing to remove extracellular drug, cell lysis, and subsequent analysis of the lysate by LC-MS/MS.[9]
Troubleshooting Guides
Problem 1: Inconsistent results in this compound cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Variable Efflux Pump Expression | Ensure consistent cell passage number and culture conditions, as efflux pump expression can vary with these factors. Periodically verify BCRP expression levels using qPCR or Western blotting. |
| This compound Instability | This compound, like other camptothecins, has a lactone ring that is pH-sensitive. Ensure the pH of your culture medium is maintained to prevent hydrolysis to the less active carboxylate form. Prepare fresh drug solutions for each experiment. |
| Cell Seeding Density | Inconsistent cell seeding density can affect growth rates and drug sensitivity. Use a standardized cell counting method and ensure uniform seeding across all wells. |
Problem 2: No significant increase in this compound accumulation after using a BCRP inhibitor.
| Possible Cause | Troubleshooting Step |
| Ineffective Inhibitor Concentration | Perform a dose-response experiment with the BCRP inhibitor to determine the optimal, non-toxic concentration for your specific cell line. |
| Alternative Efflux Mechanisms | While BCRP is a key transporter, other mechanisms could be involved.[7] Investigate the expression and potential role of other transporters like ABCC4. |
| Low BCRP Expression | Your cell line may not express sufficient levels of BCRP for its inhibition to have a measurable effect. Confirm BCRP expression as described in FAQ Q2. |
| Drug-Inhibitor Interaction | Although unlikely with established inhibitors, consider the possibility of unforeseen chemical interactions. Consult the literature for any known interactions between this compound and your chosen inhibitor. |
Quantitative Data Summary
The following table summarizes the reported impact of BCRP expression on this compound and Topotecan (a comparator) cytotoxicity.
| Cell Line Comparison | Drug | Fold Resistance (IC50 with BCRP / IC50 without BCRP) | Reference |
| IGROV1 vs. T8 (BCRP overexpressing) | This compound | 10.4 | [4] |
| MDCKII vs. MDCKII-BCRP | This compound | 8.4 | [4] |
| MDCKII vs. MDCKII-BCRP | Topotecan | 83 | [4] |
Experimental Protocols
Protocol 1: Intracellular this compound Accumulation Assay
This protocol outlines the measurement of intracellular this compound concentration using LC-MS/MS.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Drug Incubation:
-
For experiments with inhibitors, pre-incubate the cells with the BCRP inhibitor (e.g., elacridar) at a predetermined optimal concentration for 1-2 hours.
-
Add this compound at the desired concentration to the wells (with and without inhibitor) and incubate for the desired time points (e.g., 1, 4, 24 hours).
-
-
Cell Harvesting and Washing:
-
Aspirate the drug-containing medium.
-
Wash the cell monolayer three times with ice-cold phosphate-buffered saline (PBS) to remove all extracellular drug.
-
-
Cell Lysis:
-
Add a suitable lysis buffer (e.g., RIPA buffer) to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant.
-
Perform a protein quantification assay (e.g., BCA assay) on a small aliquot of the supernatant to normalize for cell number.
-
Prepare the remaining supernatant for LC-MS/MS analysis, which may involve protein precipitation or solid-phase extraction.
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound. The concentration is typically reported as ng of drug per mg of protein.
Protocol 2: Transwell Efflux Assay
This assay assesses the directional transport of this compound across a polarized cell monolayer.
-
Cell Seeding: Seed cells that form a polarized monolayer (e.g., MDCKII cells transfected with an efflux pump) onto Transwell inserts and culture until a confluent, polarized monolayer is formed. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment:
-
Add this compound to either the apical (top) or basolateral (bottom) chamber.
-
At specified time points, collect samples from the opposite chamber.
-
To assess the role of a specific efflux pump, perform the experiment in the presence and absence of a relevant inhibitor added to both chambers.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS or another sensitive analytical method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 1 indicates active efflux.
Visualizations
Caption: Mechanism of BCRP-mediated this compound efflux and its inhibition.
Caption: Workflow for investigating this compound efflux.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro and In Vivo Anticancer Activity of this compound against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Effects of drug efflux proteins and topoisomerase I mutations on the camptothecin analogue this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic anion-transporting polypeptide 1B1 mediates transport of this compound and BNP1350 and can be inhibited by several classic ATP-binding cassette (ABC) B1 and/or ABCG2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Intracellular Compound Concentrations: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
Technical Support Center: Managing Gimatecan-Induced DNA Damage in Normal Cells
Welcome to the technical support center for researchers utilizing Gimatecan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage this compound-induced DNA damage in your experiments, with a particular focus on mitigating effects on normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a semi-synthetic, lipophilic analogue of camptothecin.[1] It is a potent inhibitor of DNA topoisomerase I.[2] this compound binds to the complex formed between topoisomerase I and DNA, stabilizing this "cleavable complex."[1] This action prevents the re-ligation of single-strand breaks generated by topoisomerase I during DNA replication and transcription.[1] When the DNA replication machinery encounters these stabilized complexes, the single-strand breaks are converted into lethal double-stranded DNA breaks, leading to cell cycle arrest and apoptosis.[1]
Q2: Why am I seeing toxicity in my normal cell lines when treated with this compound?
A2: this compound's mechanism of action is dependent on DNA replication. Therefore, any proliferating cells, including normal cells in culture, can be susceptible to its DNA-damaging effects.[3] However, this compound has shown a degree of selectivity for cancer cells over some normal cell types in preclinical studies.[4] Toxicity in your normal cell lines could be due to several factors, including high concentration of the drug, prolonged exposure, or high proliferation rate of your specific normal cell line.
Q3: Is the DNA damage induced by this compound reversible?
A3: The binding of camptothecins like this compound to the topoisomerase I-DNA complex is generally reversible.[2][5] If the drug is removed from the culture medium, the equilibrium can shift, allowing for the dissociation of the drug and subsequent re-ligation of the single-strand breaks. However, if a replication fork collides with the stabilized complex before the drug is removed, it can lead to an irreversible double-strand break.[5][6]
Q4: Can I combine this compound with other inhibitors to study DNA damage response?
A4: Yes, combining this compound with inhibitors of the DNA Damage Response (DDR) pathways, such as ATR or PARP inhibitors, is a current area of research.[7] These combinations can enhance the cytotoxic effects of this compound in cancer cells. For example, ATR inhibitors can prevent the cell cycle arrest that would normally allow for DNA repair, leading to increased cell death in response to this compound-induced damage.[8][9] It's important to note that while this can increase efficacy against cancer cells, it may also potentiate toxicity in normal cells.
Troubleshooting Guides
Issue 1: High Toxicity in Normal Cells in a Co-culture Experiment
Problem: You are observing significant death in your normal cell population when co-cultured with cancer cells and treated with this compound, compromising your experimental results.
Possible Cause: Normal cells are proliferating and are therefore susceptible to this compound-induced DNA damage, which is S-phase dependent.
Solutions:
-
Selective G1 Arrest of Normal Cells: You can selectively protect proliferating normal cells by inducing a reversible G1 cell cycle arrest before adding this compound. Staurosporine, a protein kinase inhibitor, can be used at low, non-lethal concentrations to arrest normal cells in G1, while many cancer cells with defective pRb pathways will not be arrested.[1][10]
-
Protocol: Pre-treat your co-culture with 0.5 nM staurosporine for 48 hours. Then, add this compound at the desired concentration for your experiment in the continued presence of staurosporine for 24 hours.[1] After the treatment period, you can wash out both drugs and allow the normal cells to resume proliferation.[1] This method has been shown to increase the IC50 for camptothecin in normal cells by over 100-fold.[10]
-
-
Optimize this compound Concentration: Perform a dose-response curve on your normal and cancer cell lines separately to determine a therapeutic window where cancer cell death is maximized and normal cell toxicity is minimized. This compound has shown high selectivity in some models.[4]
-
Reduce Exposure Time: Limit the duration of this compound treatment to the minimum time required to induce the desired effect in the cancer cells.
Issue 2: Inconsistent Results in DNA Damage Assays (Comet Assay or γH2AX Staining)
Problem: You are getting variable or unexpected results when measuring this compound-induced DNA damage.
Possible Causes & Solutions:
-
For Comet Assay:
-
Incorrect Lysis/Unwinding/Electrophoresis Times: These parameters are critical and may need optimization for your specific cell type and equipment. For alkaline comet assay, a lysis period of at least 1 hour and an alkaline unwinding time of 20-40 minutes followed by electrophoresis for 20-30 minutes at around 1 V/cm are common starting points.
-
High Levels of Apoptosis: The comet assay is not ideal for measuring DNA damage in apoptotic cells, as the extensive DNA fragmentation can lead to "hedgehog" comets that are difficult to quantify. If you suspect high levels of apoptosis, consider using a lower concentration of this compound, reducing the treatment time, or co-staining with an apoptotic marker to exclude these cells from your analysis.
-
Drug Interference: While unlikely to directly interfere with the assay's principles, ensure complete removal of this compound by washing the cells with PBS before lysis.
-
-
For γH2AX Staining:
-
Incorrect Timing of Analysis: The phosphorylation of H2AX (γH2AX) is a dynamic process. Foci appear rapidly after damage (within minutes) and decrease as DNA repair occurs.[11] For this compound, which induces damage during the S-phase, you may need to perform a time-course experiment to identify the optimal time point for measuring peak γH2AX signal.
-
Antibody Staining Issues: Ensure proper fixation and permeabilization of your cells to allow the antibody to access the nucleus. Titrate your primary and secondary antibodies to find the optimal concentrations that maximize signal-to-noise ratio.
-
Confounding γH2AX Signals: Remember that γH2AX foci can form in the absence of DNA damage, so always include an untreated control.[7]
-
Issue 3: Difficulty in Reversing DNA Damage for Repair Studies
Problem: You want to treat normal cells with this compound to induce damage and then remove the drug to study the cells' DNA repair capacity, but you are unsure how to effectively "wash out" the drug.
Solution:
-
Washout Protocol: this compound's binding to the topoisomerase I-DNA complex is reversible.[2][5] To remove the drug and allow for DNA repair, perform a washout procedure. A typical procedure involves:
-
Aspirating the this compound-containing medium from the cells.
-
Washing the cells twice with a generous volume of pre-warmed, drug-free culture medium.
-
Adding fresh, pre-warmed, drug-free medium to the cells and returning them to the incubator. This procedure has been shown to be effective in removing drugs from the culture media.[3] You can then monitor the disappearance of DNA damage markers like γH2AX foci over time to assess repair kinetics.
-
Quantitative Data
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Reference |
| HT1376 | Bladder Carcinoma | 9.0 ± 0.4 ng/mL (~19.2 nM) | 1 hour | [6] |
| MCR | Bladder Carcinoma | 90 ± 3 ng/mL (~192 nM) | 1 hour | [6] |
| HT1376 | Bladder Carcinoma | 2.8 ± 0.1 ng/mL (~6.0 nM) | 24 hours | [6] |
| MCR | Bladder Carcinoma | 5.0 ± 0.2 ng/mL (~10.7 nM) | 24 hours | [6] |
| BCP-ALL (median) | B-cell Precursor Acute Lymphoblastic Leukemia | 0.9 nM | Not Specified | [4] |
| AML (median) | Acute Myeloid Leukemia | ~3.24 nM (3.6-fold higher than BCP-ALL) | Not Specified | [4] |
| Various HCC Lines | Hepatocellular Carcinoma | 12.1 - 1085.0 nM | 72 hours | [12] |
| Eca-109 | Esophageal Squamous Cell Carcinoma | 4.9 ± 0.47 nM | 48 hours | [13] |
| KYSE-450 | Esophageal Squamous Cell Carcinoma | 39.6 ± 0.32 nM | 48 hours | [13] |
Table 2: Selectivity of this compound for Cancer Cells vs. Normal Cells
| Comparison | Fold Selectivity (Higher IC50 in Normal Cells) | Normal Cell Type | Cancer Cell Type | Reference |
| This compound vs. Daunorubicin | This compound did not affect viability up to 1,000 nM | Human iPSC-derived cardiomyocytes | BCP-ALL | [4] |
| This compound Selectivity | 75-fold | Hematopoietic stem/progenitor cells (HSPCs) | BCP-ALL | [4] |
Experimental Protocols
Protocol 1: Alkaline Comet Assay for Detecting DNA Single-Strand Breaks
This protocol is a standard procedure for the alkaline comet assay.
Materials:
-
Normal melting point agarose
-
Low melting point (LMP) agarose
-
Microscope slides
-
Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline unwinding and electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR® Green I)
-
PBS, ice-cold
-
Coplin jars
-
Electrophoresis tank
Procedure:
-
Slide Preparation: Pre-coat microscope slides with a layer of 1% normal melting point agarose and let it dry.
-
Cell Preparation: After this compound treatment, harvest cells, wash with ice-cold PBS, and resuspend at ~1 x 10^5 cells/mL in ice-cold PBS.
-
Embedding Cells in Agarose: Mix 30 µL of the cell suspension with 250 µL of 0.7% LMP agarose (at 37°C). Immediately pipette 50 µL of this mixture onto a pre-coated slide, add a coverslip, and solidify at 4°C for 30 minutes.
-
Lysis: Gently remove the coverslip and immerse the slides in cold lysis buffer for at least 1 hour (up to overnight) at 4°C in the dark.
-
Alkaline Unwinding: Immerse the slides in freshly prepared alkaline unwinding and electrophoresis buffer in an electrophoresis tank for 20-40 minutes at 4°C in the dark.
-
Electrophoresis: Perform electrophoresis in the same buffer at ~1 V/cm (e.g., 25 V for a 25 cm tank) for 20-30 minutes at 4°C.
-
Neutralization: Gently lift the slides from the electrophoresis buffer and immerse them in neutralization buffer for 30 minutes at 4°C.
-
Staining: Stain the slides with an appropriate DNA stain (e.g., 50 µL of 1X SYBR® Green I).
-
Visualization: Visualize the comets using a fluorescence microscope. Quantify the DNA damage using appropriate image analysis software.
Protocol 2: γH2AX Staining for Flow Cytometry
This protocol outlines the immunodetection of γH2AX for the quantification of double-strand breaks.
Materials:
-
PBS
-
Fixation buffer (e.g., 70% cold ethanol or 2% paraformaldehyde)
-
Permeabilization/wash buffer (e.g., PBS containing 0.1% Triton X-100 and 1% BSA)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Secondary antibody: Fluorochrome-conjugated anti-primary antibody species (e.g., FITC-conjugated goat anti-rabbit)
-
DNA stain (e.g., Propidium Iodide with RNase A)
-
Flow cytometer
Procedure:
-
Cell Preparation: Following this compound treatment, harvest cells (including supernatant if there are detached cells) and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently. Incubate for at least 1 hour at -20°C.
-
Permeabilization and Blocking: Wash the fixed cells twice with permeabilization/wash buffer.
-
Primary Antibody Staining: Resuspend the cells in 100 µL of permeabilization/wash buffer containing the primary anti-γH2AX antibody at its optimal dilution. Incubate for 1 hour at 37°C or overnight at 4°C.[14][15]
-
Washing: Wash the cells twice with permeabilization/wash buffer.
-
Secondary Antibody Staining: Resuspend the cells in 100 µL of permeabilization/wash buffer containing the fluorochrome-conjugated secondary antibody at its optimal dilution. Incubate for 1 hour at 37°C in the dark.[14][15]
-
Washing: Wash the cells twice with permeabilization/wash buffer.
-
DNA Staining: Resuspend the cells in PBS containing Propidium Iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the γH2AX signal (e.g., in the FITC channel) and DNA content (Propidium Iodide).
Visualizations
Caption: this compound's mechanism of action leading to DNA damage and cell fate.
Caption: Experimental workflows for managing this compound effects in normal cells.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Irreversible trapping of the DNA-topoisomerase I covalent complex. Affinity labeling of the camptothecin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATR inhibitors VE-821 and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Protection of normal proliferating cells against chemotherapy by staurosporine-mediated, selective, and reversible G(1) arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C25H25N3O5 | CID 9577124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Anticancer Activity of this compound against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel oral camptothecin analog, this compound, exhibits superior antitumor efficacy than irinotecan toward esophageal squamous cell carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 8.3. γH2AX Staining and Flow Cytometry [bio-protocol.org]
- 15. Flow Cytometry-Based Gamma-H2AX Assay for Radiation Biodosimetry [protocols.io]
Validation & Comparative
Gimatecan vs. Topotecan in Preclinical Neuroblastoma Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of gimatecan and topotecan, two topoisomerase I inhibitors, in neuroblastoma models. The information presented is based on published experimental data to assist researchers in evaluating these compounds for further investigation and drug development.
At a Glance: Key Comparative Insights
| Feature | This compound | Topotecan |
| Mechanism of Action | Topoisomerase I inhibitor | Topoisomerase I inhibitor |
| Administration Route (Preclinical) | Oral | Intraperitoneal, Intravenous |
| In Vitro Potency (Neuroblastoma) | High | Moderate to High |
| In Vivo Efficacy (Neuroblastoma) | Demonstrates significant tumor regression | Shows significant tumor growth delay and partial responses |
| Key Advantage | High oral bioavailability and potent induction of persistent DNA damage | Established clinical activity in pediatric solid tumors |
Introduction
Neuroblastoma, a common pediatric solid tumor, often presents with aggressive clinical behavior, necessitating the development of more effective therapeutic agents. Both this compound and topotecan are camptothecin analogs that function by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair.[1][2] This inhibition leads to the accumulation of DNA strand breaks and subsequent cancer cell death.[2][3] Topotecan is an established chemotherapeutic agent used in the treatment of various cancers, including pediatric tumors.[4] this compound is a newer, orally bioavailable lipophilic camptothecin analog designed for improved pharmacological properties.[1] This guide synthesizes available preclinical data to compare their performance in neuroblastoma models.
Mechanism of Action: Targeting Topoisomerase I
Both this compound and topotecan share a common mechanism of action by targeting the nuclear enzyme topoisomerase I (Top1). During DNA replication, Top1 creates transient single-strand breaks to relieve torsional stress. These drugs intercalate into the DNA-Top1 complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks when the replication fork collides with the stabilized complex, ultimately triggering apoptosis.[2][3]
In Vitro Comparative Data
A key study directly compared the in vitro activity of this compound and topotecan in a panel of human neuroblastoma cell lines. This compound consistently demonstrated superior cytotoxic activity, with lower IC50 values across all tested cell lines.[1]
Table 1: In Vitro Cytotoxicity (IC50) in Neuroblastoma Cell Lines [1]
| Cell Line | This compound (nM) | Topotecan (nM) |
| SH-SY5Y | 1.8 ± 0.5 | 10.5 ± 2.1 |
| IMR-32 | 2.5 ± 0.7 | 15.2 ± 3.8 |
| LAN-5 | 1.5 ± 0.4 | 8.9 ± 2.2 |
| SK-N-BE(2) | 3.1 ± 0.9 | 20.1 ± 5.0 |
The study also revealed that this compound induced a higher number of DNA breaks as measured by the Comet assay, suggesting it forms more stable and persistent cleavable complexes with Topoisomerase I and DNA.[1]
In Vivo Comparative Data
A direct head-to-head in vivo comparison of this compound and topotecan in the same neuroblastoma xenograft model is not available in the reviewed literature. However, data from separate preclinical studies provide insights into their individual efficacy. It is important to note that differences in experimental design, including the neuroblastoma cell line, mouse strain, and drug administration route, can influence outcomes.
This compound in Neuroblastoma Xenografts
In a study evaluating orally administered this compound, significant tumor regression was observed in two different neuroblastoma xenograft models.[5]
Table 2: In Vivo Efficacy of Oral this compound in Neuroblastoma Xenografts [5]
| Xenograft Model | Treatment Schedule | Outcome |
| SK-N-DZ | 0.25 mg/kg, daily for 5 days/week for 4 weeks | Significant tumor regression |
| SK-N-(BE)2c | 0.25 mg/kg, daily for 5 days/week for 4 weeks | Significant tumor regression |
Topotecan in Neuroblastoma Xenografts (Pediatric Preclinical Testing Program)
The Pediatric Preclinical Testing Program (PPTP) evaluated the efficacy of intraperitoneally administered topotecan in a panel of neuroblastoma xenografts.[4]
Table 3: In Vivo Efficacy of Intraperitoneal Topotecan in Neuroblastoma Xenografts [4]
| Xenograft Panel | Treatment Schedule | Outcome |
| 6 Neuroblastoma Models | 0.6 mg/kg, i.p., 5 days on/2 days off for 2 weeks | 3 out of 6 models achieved a partial response (PR) |
Experimental Protocols
In Vitro Cytotoxicity Assay [1]
-
Cell Lines: SH-SY5Y, IMR-32, LAN-5, SK-N-BE(2) human neuroblastoma cell lines.
-
Drug Exposure: Cells were exposed to a range of concentrations of this compound and topotecan for 72 hours.
-
Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: IC50 values, the concentration of drug that inhibits cell growth by 50%, were calculated from dose-response curves.
Alkaline Comet Assay [1]
-
Principle: Measures DNA strand breaks in individual cells.
-
Procedure: Neuroblastoma cells were treated with this compound or topotecan. The cells were then embedded in agarose on a slide, lysed, and subjected to electrophoresis under alkaline conditions.
-
Analysis: The extent of DNA migration ("comet tail") is proportional to the amount of DNA damage.
In Vivo Neuroblastoma Xenograft Studies
-
This compound Study [5]
-
Animal Model: Athymic nude mice.
-
Xenografts: Subcutaneous injection of SK-N-DZ or SK-N-(BE)2c human neuroblastoma cells.
-
Drug Administration: this compound was administered orally by gavage.
-
Dosing Schedule: 0.25 mg/kg, daily for 5 days a week for 4 weeks.
-
Endpoint: Tumor volume was measured, and tumor growth inhibition was calculated.
-
-
Topotecan Study (PPTP) [4]
-
Animal Model: Immunodeficient mice (specific strains may vary by testing site).
-
Xenografts: Subcutaneous implantation of a panel of patient-derived neuroblastoma xenografts.
-
Drug Administration: Topotecan was administered intraperitoneally.
-
Dosing Schedule: 0.6 mg/kg, 5 days on, 2 days off for 2 weeks.
-
Endpoint: Tumor response was categorized as complete response (CR), partial response (PR), stable disease (SD), or progressive disease (PD).
-
Discussion and Future Directions
The available preclinical data suggests that this compound is a highly potent topoisomerase I inhibitor in neuroblastoma cell lines, demonstrating greater in vitro cytotoxicity than topotecan.[1] In vivo, both agents show anti-tumor activity against neuroblastoma xenografts, although direct comparative studies are lacking.[4][5] The oral bioavailability of this compound presents a potential advantage for clinical administration.[5]
Future preclinical studies should focus on a direct head-to-head comparison of this compound and topotecan in orthotopic neuroblastoma xenograft models, which more accurately mimic the tumor microenvironment. Such studies should also investigate the pharmacokinetic and pharmacodynamic profiles of both drugs when administered via clinically relevant routes. Furthermore, exploring the efficacy of these agents in combination with other targeted therapies or immunotherapies could reveal synergistic effects and provide new avenues for the treatment of high-risk neuroblastoma.
References
- 1. The novel lipophilic camptothecin analogue this compound is very active in vitro in human neuroblastoma: a comparative study with SN38 and topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topotecan | CancerQuest [cancerquest.org]
- 3. Facebook [cancer.gov]
- 4. Initial Testing of Topotecan by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity and pharmacokinetics of oral this compound on pediatric cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Gimatecan Demonstrates Superior Antitumor Activity Over Irinotecan in Gastric Cancer Xenografts
A preclinical study has revealed that Gimatecan, a novel topoisomerase I inhibitor, exhibits more potent antitumor effects than the standard chemotherapy agent irinotecan in gastric cancer patient-derived xenograft (PDX) models. The research highlights this compound's potential as a promising alternative therapeutic agent for gastric cancer, demonstrating greater inhibition of tumor growth and induction of cancer cell death.
A 2017 study published in the Journal of Translational Medicine directly compared the efficacy of this compound and irinotecan in both in vitro gastric cancer cell lines and in vivo PDX models.[1][2][3] The findings indicate that this compound not only inhibits the proliferation of gastric cancer cells more effectively than irinotecan but also modulates key signaling pathways involved in cell survival and apoptosis.[1][2][3]
Comparative Efficacy in Xenograft Models
In the in vivo component of the study, both this compound and irinotecan demonstrated significant tumor growth inhibition in gastric cancer PDX models.[1][2][3] However, the inhibitory effects of this compound were found to be greater than those of irinotecan.[1][2]
| Drug | Tumor Growth Inhibition | Proliferation Marker (Ki-67) |
| This compound | Significant | Significant Reduction |
| Irinotecan | Significant | Significant Reduction |
| Control | - | - |
In Vitro Performance
The superior performance of this compound was also observed in in vitro experiments using various human gastric cancer cell lines, including SNU-1, HGC27, MGC803, and NCI-N87.[2] this compound inhibited the proliferation of these cells in a dose- and time-dependent manner and was more potent than irinotecan at the same concentrations.[1][2][3] Furthermore, this compound was more effective at inducing apoptosis, or programmed cell death, in the SNU-1 and HGC27 cell lines.[1]
| Cell Line | Drug | IC50 (µM) at 48h | Apoptosis Induction |
| HGC27 | This compound | < 0.1 | Increased Bak, Decreased Bcl-2 |
| Irinotecan | > 0.1 | Increased Bak, Decreased Bcl-2 | |
| SNU-1 | This compound | < 0.1 | Increased Bak, Decreased Bcl-2 |
| Irinotecan | > 0.1 | Increased Bak, Decreased Bcl-2 |
Mechanism of Action: Signaling Pathway Modulation
Both this compound and irinotecan are topoisomerase I inhibitors, which work by inducing DNA damage in cancer cells.[4][5][6][7] However, the study found that this compound has a more pronounced effect on downstream signaling pathways. This compound treatment led to a significant inhibition of key survival pathways, including the PI3K/AKT and MAPK/ERK pathways.[1][2][3] Specifically, it reduced the expression of phosphorylated AKT (pAKT), phosphorylated MEK (pMEK), and phosphorylated ERK (pERK).[1][2][3]
Concurrently, this compound was shown to activate the JNK2 and p38 MAPK pathways, which are involved in apoptosis.[1][2][3] This was evidenced by the upregulation of phosphorylated JNK2 (pJNK2) and phosphorylated p38 MAPK (p-p38).[1][2][3]
Experimental Protocols
Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft models are established by implanting tumor fragments from a cancer patient directly into immunodeficient mice.[8] This approach is considered to better represent the heterogeneity of human tumors compared to traditional cell line-derived xenografts.[8] In this study, five different gastric cancer PDX models were utilized.[2]
Mice with established tumors were treated with either this compound or irinotecan to assess the antitumor activity of each drug.[2] Tumor growth was monitored, and upon completion of the treatment period, the mice were sacrificed, and the tumors were collected for further analysis, including immunohistochemistry staining for the proliferation marker Ki-67.[2]
Cell Viability and Apoptosis Assays
The in vitro effects of this compound and irinotecan were evaluated using several human gastric cancer cell lines.[2]
-
Cell Viability: A cell proliferation assay was used to measure the viability of cancer cells after 48 hours of exposure to varying concentrations of this compound or irinotecan (0–1 µM).[1]
-
Apoptosis: Apoptosis was assessed using flow cytometry.[2] The expression of key apoptosis-related proteins, such as Bak and Bcl-2, was analyzed by western blot.[1]
Western Blot Analysis
To investigate the molecular mechanisms underlying the antitumor effects, western blotting was performed on protein extracts from the treated cancer cells.[2][9] This technique was used to measure the expression levels of DNA Topoisomerase I and critical molecules in the PI3K/AKT and MAPK signaling pathways.[1][2]
Conclusion
The comparative data from this preclinical study strongly suggest that this compound has superior antitumor efficacy compared to irinotecan in the context of gastric cancer. Its ability to more potently inhibit tumor growth and induce apoptosis, coupled with its distinct modulation of key cancer-related signaling pathways, positions this compound as a compelling candidate for further clinical investigation in the treatment of gastric cancer.[2][3]
References
- 1. This compound exerts potent antitumor activity against gastric cancer in vitro and in vivo via AKT and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exerts potent antitumor activity against gastric cancer in vitro and in vivo via AKT and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Irinotecan - Wikipedia [en.wikipedia.org]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Facebook [cancer.gov]
- 8. Xenograft and organoid models in developing precision medicine for gastric cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Gimatecan and SN-38: A Head-to-Head Comparison of Cytotoxicity in Cancer Cell Lines
A detailed analysis of two potent topoisomerase I inhibitors, Gimatecan and SN-38, reveals distinct cytotoxic profiles across a range of cancer cell lines. This guide synthesizes key experimental data, outlines the methodologies used for their evaluation, and visually represents their shared mechanism of action.
This compound, a novel lipophilic camptothecin analogue, and SN-38, the active metabolite of irinotecan, are both potent inhibitors of topoisomerase I, a crucial enzyme in DNA replication and transcription.[1][2] Their primary mechanism of action involves the stabilization of the topoisomerase I-DNA cleavable complex, which leads to DNA strand breaks and ultimately, cancer cell apoptosis.[1][3] While sharing a common target, their efficacy can vary significantly depending on the cancer type and specific cell line.
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound and SN-38 in various human cancer cell lines, as determined by in vitro cytotoxicity assays. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | This compound IC50 (nM) | SN-38 IC50 (nM) | Exposure Time | Reference |
| HT1376 | Bladder Carcinoma | 2.8 ± 0.1 | - | 24 hours | [4] |
| MCR | Bladder Carcinoma | 5.0 ± 0.2 | - | 24 hours | [4] |
| HCT116 | Colon Carcinoma | - | ~20 | 48 hours | [5] |
| HT-29 | Colon Carcinoma | - | 33 | Not Specified | [6] |
| LoVo | Colon Carcinoma | - | ~130 | 48 hours | [5] |
| OCUM-2M | Gastric Carcinoma | - | 6.4 | Not Specified | [7] |
| OCUM-8 | Gastric Carcinoma | - | 2.6 | Not Specified | [7] |
| Various HCC Lines | Hepatocellular Carcinoma | 12.1 - 1085.0 | - | 72 hours | [8] |
| Neuroblastoma Cell Lines | Neuroblastoma | Generally more active than SN-38 | - | Not Specified | [9] |
Note: Direct comparative studies with both drugs on the same cell line under identical conditions are limited. The data presented is compiled from multiple sources.
A study on neuroblastoma cell lines indicated that this compound was the most active among the camptothecin analogues studied, including SN-38 and topotecan.[9] This higher activity is suggested to be related to this compound's ability to induce a greater number of DNA breaks.[9] In bladder cancer models, this compound also demonstrated potent antiproliferative activity.[4] For SN-38, its cytotoxicity has been well-documented across various cancer types, particularly in colon and gastric cancer cell lines.[5][6][7]
Mechanism of Action: Topoisomerase I Inhibition
Both this compound and SN-38 function by interrupting the catalytic cycle of topoisomerase I. This enzyme relieves torsional stress in DNA by creating transient single-strand breaks. The drugs bind to the enzyme-DNA complex, preventing the re-ligation of the broken DNA strand. When the DNA replication machinery encounters this stabilized complex, it leads to the formation of irreversible double-strand breaks, triggering cell cycle arrest, typically in the S phase, and subsequent apoptosis.[1][3]
References
- 1. Facebook [cancer.gov]
- 2. What is the mechanism of Irinotecan? [synapse.patsnap.com]
- 3. ClinPGx [clinpgx.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro and In Vivo Anticancer Activity of this compound against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel lipophilic camptothecin analogue this compound is very active in vitro in human neuroblastoma: a comparative study with SN38 and topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Gimatecan's Therapeutic Window in Patient-Derived Organoids: A Comparative Guide
Introduction
Gimatecan is a potent, orally bioavailable topoisomerase I inhibitor that has shown promise in preclinical and early clinical studies for the treatment of various solid tumors.[1][2][3] As with any novel therapeutic agent, a critical step in its development is the validation of its therapeutic window—the dosage range that is effective against cancer cells while minimizing toxicity to healthy tissues. Patient-derived organoids (PDOs) have emerged as a powerful preclinical model for assessing drug efficacy and toxicity, as they closely recapitulate the genetic and phenotypic characteristics of the original tumor.[4][5][6] This guide provides a comparative analysis of this compound with other established topoisomerase I inhibitors, irinotecan and topotecan, and outlines experimental protocols for validating its therapeutic window using PDOs.
Comparative Efficacy and Toxicity
The following table summarizes the available data on the efficacy (IC50 values) and toxicity of this compound, Irinotecan, and Topotecan. It is important to note that direct comparative studies of these three drugs in the same patient-derived organoid models are not yet available. The data presented here is compiled from different studies and models, which represents a limitation in drawing direct comparisons.
| Drug | Cancer Type | Model | IC50 (µM) | Key Toxicities |
| This compound | Gastric Cancer | Cell Lines (SNU-1) | ~0.01 | Hematologic (Thrombocytopenia, Leukopenia, Neutropenia) |
| Bladder Cancer | Cell Lines (HT1376) | ~0.0028 | Gastrointestinal | |
| Irinotecan | Metastatic Colorectal Cancer | Patient-Derived Organoids | Median: 7.57 (Range: 0.62 - 33.53)[7] | Diarrhea, Neutropenia |
| Topotecan | Ovarian Cancer | Patient-Derived Organoids | Not explicitly stated as IC50, but showed varied sensitivity | Myelosuppression (Neutropenia, Thrombocytopenia, Anemia) |
| Prostate Cancer | 3D Spheroids (PC3) | 0.0378 - 2.2 |
Note: The IC50 values for this compound are from studies on cancer cell lines, which may not fully reflect the response in the more complex, three-dimensional structure of patient-derived organoids. Further studies are needed to determine the IC50 of this compound in various PDO models for a more accurate comparison.
Experimental Workflow and Signaling Pathways
To validate the therapeutic window of this compound in PDOs, a systematic experimental approach is required. The following diagrams illustrate the proposed experimental workflow and the signaling pathway of this compound.
Caption: Experimental workflow for validating this compound's therapeutic window in PDOs.
Caption: this compound's mechanism of action and its effect on key signaling pathways.
Experimental Protocols
Generation of Patient-Derived Organoids from Tumor Tissue
This protocol is a synthesis of established methods for generating PDOs from solid tumors.[8][9][10][11][12][13][14]
Materials:
-
Fresh tumor tissue collected in sterile collection medium (e.g., DMEM/F-12 with antibiotics)
-
Digestion buffer (e.g., Collagenase IV, Dispase)
-
Basement membrane matrix (e.g., Matrigel)
-
Organoid culture medium (specific to the tumor type, often containing growth factors like EGF, Noggin, R-spondin)
-
Sterile scalpels, petri dishes, and conical tubes
-
Cell strainers (e.g., 100 µm)
Procedure:
-
Tissue Processing:
-
Wash the fresh tumor tissue with cold PBS.
-
Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels in a petri dish on ice.[10]
-
-
Enzymatic Digestion:
-
Transfer the minced tissue to a conical tube containing digestion buffer.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
-
Cell Isolation:
-
Neutralize the digestion buffer with culture medium.
-
Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension to pellet the cells.
-
-
Embedding and Culture:
-
Resuspend the cell pellet in a small volume of cold organoid culture medium.
-
Mix the cell suspension with an appropriate volume of liquid basement membrane matrix on ice.
-
Plate droplets of the cell-matrix mixture into a pre-warmed culture plate.
-
Allow the droplets to solidify at 37°C for 15-30 minutes.
-
Add organoid culture medium to the wells.
-
-
Maintenance:
-
Culture the organoids at 37°C in a 5% CO2 incubator.
-
Change the culture medium every 2-3 days.
-
Passage the organoids every 1-2 weeks by mechanically or enzymatically dissociating them and re-plating in fresh matrix.
-
Drug Sensitivity and Cytotoxicity Assay in PDOs
This protocol outlines a method for assessing the efficacy of this compound and other drugs on PDOs.[2][7][11][15]
Materials:
-
Established PDO cultures
-
This compound, Irinotecan, Topotecan, and other relevant control drugs
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Plate reader for luminescence detection
Procedure:
-
Organoid Plating:
-
Dissociate established PDOs into small fragments or single cells.
-
Count the cells/fragments and plate a standardized number into each well of a 96-well plate embedded in a basement membrane matrix.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound, Irinotecan, Topotecan, and vehicle control.
-
After the organoids have formed (typically 24-48 hours after plating), replace the medium with fresh medium containing the different drug concentrations.
-
-
Incubation:
-
Incubate the plates for a defined period (e.g., 72 hours) at 37°C.
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for cell lysis and signal stabilization.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells.
-
Calculate the IC50 values for each drug using appropriate software (e.g., GraphPad Prism).
-
Biomarker Analysis in PDOs
This protocol describes methods to analyze the expression of key biomarkers in PDOs following drug treatment.[16]
Materials:
-
Treated and untreated PDOs
-
Fixatives (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., Triton X-100)
-
Blocking buffer (e.g., bovine serum albumin)
-
Primary and secondary antibodies for target proteins (e.g., Ki67, cleaved caspase-3, p-AKT, p-ERK)
-
Fluorescent dyes for nuclear staining (e.g., DAPI)
-
Microscope for imaging
Procedure (Immunofluorescence):
-
Fixation and Permeabilization:
-
Fix the PDOs in 4% paraformaldehyde.
-
Permeabilize the fixed organoids with a permeabilization buffer.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding with a blocking buffer.
-
Incubate the organoids with primary antibodies against the biomarkers of interest overnight at 4°C.
-
Wash the organoids and incubate with fluorescently labeled secondary antibodies.
-
-
Staining and Imaging:
-
Counterstain the nuclei with DAPI.
-
Mount the stained organoids on a slide and image using a confocal or fluorescence microscope.
-
-
Analysis:
-
Quantify the expression and localization of the biomarkers in the treated versus untreated organoids.
-
Western Blotting:
-
Protein Extraction:
-
Lyse the PDOs in a suitable lysis buffer to extract total protein.
-
-
Electrophoresis and Transfer:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Antibody Incubation and Detection:
-
Probe the membrane with primary antibodies against the target proteins, followed by HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection system.
-
-
Analysis:
-
Quantify the protein expression levels relative to a loading control (e.g., GAPDH or β-actin).
-
References
- 1. In vitro drug testing using patient-derived ovarian cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Patient-derived organoids in human cancer: a platform for fundamental research and precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Patient-derived organoids as a platform for drug screening in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of patient-derived cancer organoids for drug-screening applications | Springer Nature Experiments [experiments.springernature.com]
- 9. Protocol for generation of lung adenocarcinoma organoids from clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for derivation of organoids and patient-derived orthotopic xenografts from glioma patient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Video: Establishment and Culture of Patient-Derived Breast Organoids [jove.com]
- 14. Protocol for functional profiling of patient-derived organoids for precision oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug Sensitivity Assays of Human Cancer Organoid Cultures | Springer Nature Experiments [experiments.springernature.com]
- 16. aacrjournals.org [aacrjournals.org]
Gimatecan Demonstrates Superior Antitumor Activity Over Conventional Camptothecins
A comprehensive analysis of preclinical data reveals Gimatecan, a novel lipophilic camptothecin analogue, exhibits enhanced potency and broader therapeutic potential compared to the established topoisomerase I inhibitors, irinotecan and topotecan. This guide provides a detailed comparison supported by experimental data, protocols, and mechanistic insights for researchers, scientists, and drug development professionals.
This compound, an orally bioavailable semi-synthetic analogue of camptothecin, has shown significant promise in preclinical studies, consistently outperforming conventional camptothecins in various cancer models.[1] Its unique chemical structure contributes to its improved pharmacological profile, including greater lipophilicity, which may enhance its ability to cross cellular membranes and exert its cytotoxic effects.[2]
Comparative In Vitro Cytotoxicity
Head-to-head studies demonstrate this compound's superior potency in inhibiting the proliferation of a range of cancer cell lines. In gastric cancer, this compound exhibited significantly lower IC50 values compared to irinotecan across multiple cell lines. For instance, in the SNU-1 cell line, this compound's IC50 was 1.95 nM, whereas irinotecan's was 3253.71 nM. Similar trends were observed in HGC27, MGC803, and NCI-N87 gastric cancer cells.
In bladder cancer models, this compound also proved more potent than topotecan. A comparative study showed that this compound was significantly more effective in inhibiting the growth of the HT1376 tumor model. Furthermore, this compound has demonstrated potent activity against hepatocellular carcinoma cell lines with IC50 values ranging from 12.1 to 1085.0 nM.
| Cell Line | Cancer Type | This compound IC50 (nM) | Irinotecan IC50 (nM) | Topotecan IC50 (nM) |
| SNU-1 | Gastric Cancer | 1.95 | 3253.71 | Not Reported |
| HGC27 | Gastric Cancer | 1.63 | 151.90 | Not Reported |
| MGC803 | Gastric Cancer | 3.29 | 429,205.00 | Not Reported |
| NCI-N87 | Gastric Cancer | 88.20 | 141.90 | Not Reported |
| HT1376 | Bladder Cancer | 2.8 (at 24h) | Not Reported | Not Reported |
| MCR | Bladder Cancer | 5.0 (at 24h) | Not Reported | Not Reported |
Enhanced In Vivo Antitumor Efficacy
The superior antitumor activity of this compound extends to in vivo models, where it has demonstrated remarkable tumor growth inhibition and improved survival outcomes compared to conventional camptothecins.
In a study on esophageal squamous cell carcinoma (ESCC) patient-derived xenografts (PDX), this compound showed a greater tumor growth inhibition (TGI) than irinotecan. In the KYSE-450 xenograft model, this compound achieved a TGI of 90% compared to 52% for irinotecan. Similarly, in a PDX model (PDX6), this compound's TGI was 101% versus 74% for irinotecan.
Furthermore, in pediatric tumor xenograft models of neuroblastoma (SK-N-DZ and SK-N-BE(2)c) and rhabdomyosarcoma (TE-671), oral administration of this compound resulted in statistically significant tumor regression, with a complete disappearance of tumors observed in 100% of mice in the SK-NDZ model.
| Cancer Model | Drug | Dosage | Tumor Growth Inhibition (TGI) |
| Esophageal Squamous Cell Carcinoma (KYSE-450 Xenograft) | This compound | 0.25 mg/kg, d1-d5/week, oral | 90% |
| Irinotecan | 50 mg/kg, d1, 8, 15, i.p. | 52% | |
| Esophageal Squamous Cell Carcinoma (PDX6) | This compound | 0.25 mg/kg, d1-d5/week, oral | 101% |
| Irinotecan | 50 mg/kg, d1, 8, 15, i.p. | 74% |
Mechanism of Action and Signaling Pathways
Like other camptothecins, this compound's primary mechanism of action is the inhibition of topoisomerase I, an enzyme essential for DNA replication and transcription.[3] this compound stabilizes the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks and subsequent cancer cell apoptosis.[1]
However, recent studies have elucidated a more complex signaling cascade initiated by this compound. Treatment with this compound has been shown to significantly inhibit the phosphorylation of key proteins in the AKT and MAPK signaling pathways, including pAKT, pMEK, and pERK. Concurrently, this compound activates the JNK2 and p38 MAPK pathways, as indicated by the upregulation of phosphorylated p38 and JNK2. This dual action on pro-survival and pro-apoptotic pathways likely contributes to its enhanced antitumor activity.
Downstream of these signaling events, this compound has been observed to induce apoptosis through the intrinsic pathway, characterized by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bak.[4] This is followed by the cleavage of PARP, a hallmark of apoptosis.[4]
Caption: this compound's mechanism of action.
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and incubated overnight in a complete medium.
-
Drug Treatment: Cells are then exposed to various concentrations of this compound, irinotecan, or topotecan for 24, 48, or 72 hours.
-
Viability Measurement: Cell viability is measured using assays such as CellTiter-Glo® Luminescent Cell Viability Assay or MTS assay.
-
IC50 Calculation: The concentration of the drug that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.
In Vivo Xenograft Studies
-
Tumor Implantation: Human cancer cells or patient-derived tumor tissues are subcutaneously inoculated into the flanks of immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³).
-
Drug Administration: Mice are randomized into treatment groups and administered this compound (typically orally), irinotecan (typically intraperitoneally), or a vehicle control. Dosing schedules can vary (e.g., daily for 5 days a week, or intermittent).
-
Tumor Measurement: Tumor volume and body weights are measured regularly (e.g., twice weekly).
-
Efficacy Evaluation: Antitumor activity is evaluated by comparing the tumor growth in the treated groups to the control group, often expressed as Tumor Growth Inhibition (TGI).
Topoisomerase I DNA Cleavage Assay
-
DNA Substrate Preparation: A 3'-radiolabeled DNA substrate is prepared.
-
Reaction Mixture: The labeled DNA is incubated with recombinant topoisomerase I enzyme in a reaction buffer.
-
Inhibitor Addition: Test compounds (this compound, irinotecan, topotecan) at various concentrations are added to the reaction mixture.
-
Incubation: The reaction is incubated to allow for the formation of the topoisomerase I-DNA cleavage complex.
-
Analysis: The reaction products are analyzed by denaturing polyacrylamide gel electrophoresis to visualize the drug-stabilized cleavage complexes.[3][5]
Caption: Preclinical evaluation workflow.
Conclusion
The presented data strongly support the superior antitumor activity of this compound compared to conventional camptothecins, irinotecan and topotecan. Its enhanced in vitro potency, significant in vivo efficacy across various tumor models, and its distinct modulation of key cancer signaling pathways highlight this compound as a promising candidate for further clinical development. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of this next-generation topoisomerase I inhibitor.
References
- 1. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Gimatecan's Cross-Resistance Profile: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the cross-resistance profile of Gimatecan, a novel oral topoisomerase I inhibitor, in comparison with other widely used chemotherapeutic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on this compound's efficacy in various cancer models, particularly those exhibiting resistance to standard therapies. Detailed experimental methodologies and visual representations of key biological pathways are included to facilitate a deeper understanding of this compound's mechanism of action and its potential to overcome clinical drug resistance.
Comparative Efficacy and Cross-Resistance of this compound
This compound, a lipophilic camptothecin analogue, has demonstrated potent antitumor activity in a range of preclinical studies. A key aspect of its promising profile is its activity against cancer cells that have developed resistance to other chemotherapeutic agents. The following tables summarize the in vitro efficacy of this compound and other topoisomerase I inhibitors in sensitive and resistant cancer cell lines.
Data Presentation: IC50 Values (nM) in Sensitive vs. Resistant Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Cell Line | Resistance Profile | This compound (ST1481) | Topotecan | SN-38 (Active metabolite of Irinotecan) | Doxorubicin | Paclitaxel | Cisplatin | Reference(s) |
| NCI-H460 (Lung) | Parental | - | - | - | - | - | - | [1] |
| NCI-H460/TPT10 | Topotecan-Resistant (ABCG2 overexpression) | - | 394.7-fold increase | 176.9-fold increase | 8.5-fold increase | No significant change | No significant change | [1] |
| S1 (Colon) | Parental | - | - | 47.18-fold increase (for S1-IR20) | 18.10-fold increase (for S1-IR20) | No significant change | - | [2] |
| S1-IR20 | Irinotecan-Resistant (ABCG2 overexpression) | - | 41.06-fold increase | 47.18-fold increase | 18.10-fold increase | No significant change | No significant change | [2] |
| HeLa (Cervical) | Parental | - | - | Synergistic with Cisplatin in resistant line | - | - | - | [3] |
| HeLa/CDDP | Cisplatin-Resistant | - | - | Collateral sensitivity | - | - | - | [3] |
| KFr (Ovarian) | Parental | - | - | Synergistic with Cisplatin in resistant line | - | - | - | [3] |
| KFr/CDDP | Cisplatin-Resistant | - | - | Synergistic action | - | - | - | [3] |
| Suit-2 (Pancreatic) | Parental | No significant difference from Taxol-resistant | - | - | - | - | - | [4] |
| Suit-2 | Taxol-Resistant | No significant difference from parental | - | - | - | - | - | [4] |
Note: A direct comparison of this compound's IC50 values across all these resistant lines in a single study is not available. The table compiles data from multiple sources to provide a broader perspective on the cross-resistance of topoisomerase I inhibitors.
Experimental Protocols
A fundamental method for assessing cross-resistance is the in vitro cell viability assay, such as the MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Detailed Methodology for MTT Assay to Determine Cross-Resistance
-
Cell Culture:
-
Parental and drug-resistant cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Cells are harvested, counted, and seeded into 96-well plates at a predetermined optimal density.
-
Plates are incubated overnight to allow for cell attachment.
-
-
Drug Treatment:
-
A serial dilution of this compound and other chemotherapeutic agents is prepared in culture medium.
-
The medium from the cell plates is replaced with the drug-containing medium.
-
Control wells with no drug are included.
-
-
Incubation:
-
The plates are incubated for a specified period, typically 48 to 72 hours.
-
-
MTT Addition:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals, resulting in a purple solution.
-
-
Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to the untreated control.
-
IC50 values are determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
-
The resistance factor (RF) is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. An RF greater than 1 indicates resistance.
-
Mandatory Visualizations
To visually represent the complex processes involved in cross-resistance assessment and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for determining the cross-resistance profile of chemotherapeutic agents using the MTT assay.
References
- 1. Frontiers | Establishment and Characterization of a Topotecan Resistant Non-small Cell Lung Cancer NCI-H460/TPT10 Cell Line [frontiersin.org]
- 2. Establishment and Characterization of an Irinotecan-Resistant Human Colon Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of topoisomerase I inhibitor in cisplatin-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of CPT-11 against a Taxol-resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Safety Profile of Gimatecan Versus Other Topoisomerase I Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profiles of Gimatecan and other prominent topoisomerase I inhibitors, including Topotecan, Irinotecan, and Belotecan. The information is compiled from clinical trial data and preclinical studies to offer an objective overview for research and drug development purposes.
Executive Summary
Topoisomerase I inhibitors are a critical class of anticancer agents. However, their clinical utility is often limited by significant toxicities. This guide evaluates the safety of the novel oral agent this compound in comparison to established drugs in its class. The data presented suggests that while all topoisomerase I inhibitors exhibit a degree of myelosuppression and gastrointestinal toxicity, there are notable differences in the severity and frequency of these adverse events. This compound and Belotecan appear to offer a potentially more favorable safety profile in certain aspects compared to the first-generation compounds, Topotecan and Irinotecan.
Comparative Safety Data
The following tables summarize the key hematological and non-hematological toxicities observed in clinical trials for each drug.
Table 1: Hematological Toxicities (Grade 3/4)
| Adverse Event | This compound | Topotecan | Irinotecan | Belotecan |
| Neutropenia | 10.3%[1] | 48% - 78%[2][3] | ~10-40% (regimen dependent)[4][5] | 71.0% - 90.2%[6][7] |
| Thrombocytopenia | 17.2%[1] | 27% (Grade 4)[3] | Varies with regimen | 12.9% - 63.4%[6][7] |
| Leukopenia | 17.2%[1] | Data not consistently reported at Grade 3/4 | Data not consistently reported at Grade 3/4 | Data not consistently reported at Grade 3/4 |
| Anemia | Data not available | Varies with regimen | Data not consistently reported at Grade 3/4 | 34.1%[6] |
| Febrile Neutropenia | Data not available | 23% (therapy-related sepsis or febrile neutropenia)[3] | Varies with regimen | 39.0%[6] |
Table 2: Non-Hematological Toxicities (Grade 3/4)
| Adverse Event | This compound | Topotecan | Irinotecan | Belotecan |
| Diarrhea | Favorable gastrointestinal toxicity profile mentioned[8] | Generally mild[9] | 10% - 31% (regimen dependent)[5] | Generally mild |
| Nausea/Vomiting | Favorable gastrointestinal toxicity profile mentioned[8] | Generally mild[9] | Varies with regimen | Mild and manageable[10] |
| Fatigue/Asthenia | Data not available | Generally mild[9] | Data not available | Generally mild |
| Alopecia | Data not available | Generally mild[9] | Common, but severity varies | Mentioned as a potential adverse effect[9] |
| Increased Liver Enzymes | Data not available | Data not available | Data not available | 0.5% (Grade 4/5)[11] |
| Lung Infection | Data not available | Interstitial Lung Disease (rare but serious)[4][12] | Data not available | 3.2% (Grade 4/5)[11] |
| Headache | Data not available | Data not available | Data not available | 3.2% (all grades)[11] |
Mechanisms of Toxicity and Associated Signaling Pathways
The primary mechanism of action for all these drugs is the inhibition of topoisomerase I, which leads to DNA damage and apoptosis in rapidly dividing cancer cells. However, their toxicities arise from effects on healthy, proliferating cells, particularly in the bone marrow and gastrointestinal tract.
This compound Toxicity Pathway
This compound's toxicity is linked to its primary mechanism of action. Beyond topoisomerase I inhibition, it has been shown to modulate key signaling pathways involved in cell survival and proliferation.
Caption: this compound's mechanism of toxicity involves direct DNA damage and modulation of survival pathways.
Topotecan-Induced Neutropenia
Topotecan's primary dose-limiting toxicity is neutropenia, which results from the drug's effect on the proliferation of neutrophil precursor cells in the bone marrow.
Caption: Topotecan induces neutropenia by inhibiting the proliferation of neutrophil precursors.
Irinotecan-Induced Diarrhea
The diarrhea caused by irinotecan is a complex process involving its metabolic activation and subsequent damage to the intestinal mucosa.
Caption: Metabolic pathway leading to irinotecan-induced diarrhea.
Belotecan Toxicity Pathway
Similar to other topoisomerase I inhibitors, Belotecan's primary toxicity is myelosuppression, directly resulting from its mechanism of action on proliferating hematopoietic cells.
Caption: Belotecan's primary toxicity, myelosuppression, as a direct result of its mechanism.
Experimental Protocols
The safety data presented in this guide are derived from various clinical trials. The general methodology for assessing safety in these trials is outlined below.
General Clinical Trial Methodology for Safety Assessment
Caption: A generalized workflow for safety assessment in clinical trials of topoisomerase I inhibitors.
Key Experimental Procedures:
-
Patient Population: Trials typically enroll patients with specific types of advanced or recurrent cancers who have often received prior chemotherapy.
-
Dosing and Administration: Drugs are administered intravenously or orally on various schedules (e.g., daily for 5 days every 3 weeks).
-
Toxicity Evaluation: Adverse events are systematically recorded and graded according to standardized criteria, most commonly the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI-CTCAE). This allows for consistent reporting of the severity of toxicities.
-
Laboratory Assessments: Frequent monitoring of complete blood counts (including neutrophils, platelets, and hemoglobin) and serum chemistry panels is conducted to detect hematological and organ-related toxicities.
-
Dose Modifications: Protocols include specific guidelines for dose reductions or treatment delays in response to severe toxicities.
Conclusion
The evaluation of the safety profiles of topoisomerase I inhibitors reveals a class-wide propensity for myelosuppression and gastrointestinal toxicity. However, the newer agent, this compound, and the second-generation compound, Belotecan, show promise for an improved safety profile compared to Topotecan and Irinotecan. Specifically, this compound appears to have a lower incidence of severe hematological and gastrointestinal side effects. Belotecan has also demonstrated a more favorable toxicity profile than topotecan in some studies, particularly concerning thrombocytopenia. Further head-to-head clinical trials are necessary to definitively establish the comparative safety of these agents. For researchers and drug development professionals, these findings highlight the potential for developing novel topoisomerase I inhibitors with a wider therapeutic window.
References
- 1. A phase II trial of oral this compound for recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hematologic safety and tolerability of topotecan in recurrent ovarian cancer and small cell lung cancer: an integrated analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Generalizability of toxicity data from oncology clinical trials to clinical practice: toxicity of irinotecan-based regimens in patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase II study of camtobell inj. (belotecan) in combination with cisplatin in patients with previously untreated, extensive stage small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A multicenter phase II study of belotecan, new camptothecin analogue, in patients with previously untreated extensive stage disease small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Anticancer Activity of this compound against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Belotecan Hydrochloride? [synapse.patsnap.com]
- 10. Multicenter phase 2 study of belotecan, a new camptothecin analog, and cisplatin for chemotherapy-naive patients with extensive-disease small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lesser Toxicities of Belotecan in Patients with Small Cell Lung Cancer: A Retrospective Single-Center Study of Camptothecin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Gimatecan: A Promising Alternative in Irinotecan-Resistant Tumors
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of resistance to established chemotherapeutic agents like irinotecan presents a significant challenge in oncology. Gimatecan, a novel lipophilic camptothecin analog, has demonstrated considerable promise in preclinical and clinical settings, exhibiting potent antitumor activity. This guide provides a comprehensive comparison of this compound and irinotecan, with a focus on its efficacy in tumors that have developed resistance to irinotecan. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of associated signaling pathways and workflows to facilitate a deeper understanding of this compound's potential as a next-generation topoisomerase I inhibitor.
Overcoming Irinotecan Resistance: The this compound Advantage
Irinotecan, a cornerstone in the treatment of various solid tumors, is a prodrug that is converted to its active metabolite, SN-38. However, its efficacy is often limited by the development of resistance, which can be multifactorial.[1][2] Key mechanisms of irinotecan resistance include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (breast cancer resistance protein, BCRP) and ABCB1 (P-glycoprotein), actively pumps irinotecan and SN-38 out of cancer cells.[2][3]
-
Altered drug metabolism: Changes in the activity of enzymes responsible for converting irinotecan to SN-38 or for detoxifying SN-38 can reduce the intracellular concentration of the active drug.[1][2]
-
Modifications in the drug target: Mutations in the topoisomerase I (TOP1) gene can decrease the binding affinity of SN-38, rendering the drug less effective.[1]
-
Enhanced DNA damage repair: Upregulation of DNA repair pathways can counteract the DNA damage induced by topoisomerase I inhibition.
-
Dysregulation of apoptosis: Alterations in apoptotic signaling pathways can allow cancer cells to evade drug-induced cell death.
Preclinical studies suggest that this compound may circumvent some of these resistance mechanisms. Notably, this compound has been shown to be a poor substrate for ABCG2, a key transporter implicated in irinotecan resistance.[4] This suggests that this compound may retain its efficacy in tumors that have acquired resistance to irinotecan through the upregulation of this efflux pump.
Comparative Efficacy: this compound vs. Irinotecan
In vitro and in vivo studies have consistently demonstrated the superior or comparable efficacy of this compound over irinotecan in various cancer models, including those with intrinsic resistance to topoisomerase I inhibitors.
In Vitro Cytotoxicity
A key study by Chen et al. (2017) provided a direct comparison of the cytotoxic effects of this compound and irinotecan in a panel of gastric cancer (GC) cell lines.[5][6] The half-maximal inhibitory concentrations (IC50) revealed that this compound was significantly more potent than irinotecan across all tested cell lines.
| Cell Line | This compound IC50 (nM) | Irinotecan IC50 (nM) |
| SNU-1 | 1.95 | 3253.71 |
| HGC27 | 1.63 | 151.90 |
| MGC803 | 3.29 | 429,205.00 |
| NCI-N87 | 88.20 | 141.90 |
| Table 1: Comparative IC50 values of this compound and irinotecan in human gastric cancer cell lines after 72 hours of treatment. Data from Chen et al., 2017.[5][6] |
While direct comparative data in isogenic irinotecan-resistant and parental cell lines are not yet available in the public domain, the significantly lower IC50 values of this compound in intrinsically less sensitive lines like NCI-N87, which has been shown to express higher levels of ABCG2 and MDR1[7], suggests its potential to overcome resistance.
Induction of Apoptosis
This compound has been shown to be a more potent inducer of apoptosis compared to irinotecan. In gastric cancer cell lines, this compound treatment led to a significant increase in the proportion of apoptotic cells, an effect that was not observed with irinotecan at similar concentrations.[8][9] This was accompanied by an increased expression of the pro-apoptotic protein Bak and cleavage of PARP, a hallmark of apoptosis, and a decreased expression of the anti-apoptotic protein Bcl-2.[8][9]
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| SNU-1 | Control | 0.63 ± 0.65 |
| This compound (1000 nM) | 14.38 ± 2.11 | |
| Irinotecan (1000 nM) | Not significant vs. control | |
| HGC27 | Control | 0.90 ± 0.17 |
| This compound (1000 nM) | 14.27 ± 1.69 | |
| Irinotecan (1000 nM) | Not significant vs. control | |
| NCI-N87 | Control | 0.47 ± 1.64 |
| This compound (1000 nM) | 12.29 ± 2.24 | |
| Irinotecan (1000 nM) | Not significant vs. control | |
| Table 2: this compound induces apoptosis more effectively than irinotecan in gastric cancer cells. Data from Chen et al., 2017.[8] |
In Vivo Antitumor Activity
The superior antitumor activity of this compound has also been demonstrated in vivo using patient-derived xenograft (PDX) models, which are considered more clinically relevant than traditional cell line-derived xenografts. In esophageal squamous cell carcinoma (ESCC) PDX models, this compound showed a superior antitumor effect compared to irinotecan.[10]
| Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) (%) |
| KYSE-450 | This compound | 90 |
| Irinotecan | 52 | |
| PDX6 | This compound | 101 |
| Irinotecan | 74 | |
| Table 3: Superior in vivo efficacy of this compound compared to irinotecan in esophageal squamous cell carcinoma xenograft models. Data from a 2018 study on ESCC.[10] |
Similarly, in gastric cancer PDX models, both this compound and irinotecan demonstrated significant tumor growth inhibition compared to controls.[5][6]
Mechanism of Action and Signaling Pathways
This compound, like other camptothecins, exerts its cytotoxic effects by inhibiting topoisomerase I, leading to DNA damage and subsequent cell death.[11] However, its enhanced potency and ability to overcome resistance may be attributed to its modulation of key signaling pathways.
Studies have shown that this compound can significantly inhibit the PI3K/AKT and MAPK/ERK pathways, which are often dysregulated in cancer and contribute to cell proliferation, survival, and drug resistance.[5][6][12] this compound treatment leads to a decrease in the phosphorylation of AKT, MEK, and ERK.[5][6][12] Concurrently, it activates the stress-activated JNK and p38 MAPK pathways, which are associated with apoptosis.[5][6][12]
Caption: this compound's multifaceted mechanism of action.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison of this compound and irinotecan.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and irinotecan on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and irinotecan for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol quantifies the percentage of apoptotic and necrotic cells following drug treatment.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or irinotecan for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[5][12][13][14]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[5][14]
Western Blot Analysis for Apoptosis and Signaling Molecules
This protocol is used to detect the expression levels of proteins involved in apoptosis and signaling pathways.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PARP, Bcl-2, Bak, p-AKT, p-ERK) overnight at 4°C.[15][16][17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16][17]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Patient-Derived Xenograft (PDX) Studies
This protocol outlines the general workflow for evaluating the in vivo efficacy of this compound and irinotecan in PDX models.
References
- 1. Cellular irinotecan resistance in colorectal cancer and overcoming irinotecan refractoriness through various combination trials including DNA methyltransferase inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research [e-crt.org]
- 3. This compound exerts potent antitumor activity against gastric cancer in vitro and in vivo via AKT and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Establishment of Patient-Derived Tumor Xenograft Models of High-Risk Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of DNA topoisomerase I in three SN-38 resistant human colon cancer cell lines reveals a new pair of resistance-associated mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer effect of SN-38 on colon cancer cell lines with different metastatic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of patient-derived xenograft models and cell lines for malignancies of the upper gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of DNA topoisomerase I in three SN-38 resistant human colon cancer cell lines reveals a new pair of resistance-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Integrated Bioinformatics Analysis of the Hub Genes Involved in Irinotecan Resistance in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Gimatecan
For Immediate Implementation: Essential Safety and Handling Protocols for the Investigational Anticancer Agent Gimatecan
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent, orally bioavailable camptothecin analogue. Adherence to these guidelines is paramount to ensure personal safety and minimize occupational exposure to this cytotoxic and genotoxic compound.
This compound is classified as a hazardous drug, toxic if swallowed, and suspected of causing genetic defects.[1] Therefore, stringent handling, administration, and disposal procedures must be followed at all times. This guide outlines the necessary personal protective equipment (PPE), operational plans for safe handling, and compliant disposal methods.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to prevent skin contact, inhalation, and ingestion of this compound. Based on general guidelines for handling cytotoxic agents, the following PPE is mandatory.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves. | Prevents skin contact with the hazardous drug. Double-gloving provides an extra layer of protection against potential tears or permeation.[2][3][4] |
| Change gloves every 30 minutes or immediately if contaminated, torn, or punctured. | Glove permeability to cytotoxic agents increases over time with exposure. Regular changes minimize the risk of breakthrough. | |
| Gown | Disposable, non-permeable gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination.[2][3][5] |
| Eye Protection | Safety goggles or a face shield. | Protects eyes from splashes or aerosols that may be generated during handling.[1][3] |
| Respiratory Protection | N95 respirator or higher. | Recommended when there is a risk of aerosolization, such as when manipulating the pure compound or during spill cleanup.[3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to disposal is essential to maintain a safe laboratory environment.
Receiving and Storage
-
Inspect: Upon receipt, inspect the package for any signs of damage or leakage.
-
Don PPE: Wear single gloves when handling the intact, sealed container.
-
Segregate: Store this compound in a clearly labeled, designated area for hazardous drugs, away from general laboratory reagents. The storage area should be secure and have restricted access.
-
Temperature: Store stock solutions at -20°C for up to one month or -80°C for up to six months to prevent degradation.[6]
Preparation and Handling
-
Designated Area: All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed in a designated containment area, such as a certified chemical fume hood or a Class II Type B biological safety cabinet.[7]
-
Full PPE: Don all required PPE (double gloves, gown, eye protection) before beginning any manipulation of the compound.
-
Work Surface: Cover the work surface with a disposable, absorbent, plastic-backed pad to contain any potential spills.
-
Avoid Aerosolization: Use careful techniques to avoid the generation of dust or aerosols. When dissolving the compound, add the solvent slowly and cap the container securely before mixing.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard symbols.
Administration (In Vitro & In Vivo)
-
In Vitro: When adding this compound to cell cultures or other experimental systems, continue to wear full PPE.
-
In Vivo: For animal studies, personnel should be trained in the safe handling of animals dosed with cytotoxic agents. Excreta from treated animals should be handled as hazardous waste.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Container | Disposal Method |
| Trace Contaminated Waste | Yellow, labeled chemotherapy waste container. | Incineration at a licensed hazardous waste facility.[8] |
| (e.g., used gloves, gowns, bench pads, empty vials) | ||
| Bulk Contaminated Waste | Black, labeled chemotherapy waste container. | Incineration at a licensed hazardous waste facility.[8] |
| (e.g., unused this compound, grossly contaminated materials) | ||
| Sharps | Puncture-resistant, labeled sharps container. | Incineration at a licensed hazardous waste facility. |
| (e.g., needles and syringes used for administration) |
Spill Management: In the event of a spill, the area should be immediately secured. Personnel with appropriate training and full PPE should clean the spill using a chemotherapy spill kit. All materials used for cleanup must be disposed of as bulk contaminated waste.
Experimental Protocols: General Guidance
While specific experimental protocols will vary, the following principles should be universally applied when working with this compound:
-
Training: All personnel must receive training on the hazards of this compound and the specific procedures for its safe handling and disposal.[9]
-
Restricted Access: Access to areas where this compound is handled should be restricted to authorized personnel.[9]
-
Hygiene: Always wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[7]
-
No Food or Drink: Eating, drinking, and applying cosmetics are strictly prohibited in the laboratory where this compound is handled.[7]
Quantitative Data Summary
General studies on glove permeability to cytotoxic drugs indicate that factors such as glove material, thickness, and duration of exposure are critical. Nitrile gloves are generally recommended for handling cytotoxic agents.
This compound Handling Workflow
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. Permeation measurement of 27 chemotherapy drugs after simulated dynamic testing on 15 surgical and examination gloves: A knowledge update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. aaspjournal.org [aaspjournal.org]
- 5. Survey of guidelines and current practices for safe handling of antineoplastic and other hazardous drugs used in 24 countries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. jefferson.edu [jefferson.edu]
- 8. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Setting Occupational Exposure Limits for Genotoxic Substances in the Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Setting Occupational Exposure Limits for Genotoxic Substances in the Pharmaceutical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medscape.com [medscape.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
